molecular formula C28H32N4O2S B15586329 JNJ-47965567

JNJ-47965567

Cat. No.: B15586329
M. Wt: 488.6 g/mol
InChI Key: XREFXUCWSYMIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a P2X7 purinergic receptor antagonist;  structure in first source

Properties

IUPAC Name

N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREFXUCWSYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-47965567: A Technical Guide to its Mechanism of Action on the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel that plays a critical role in neuroinflammatory processes, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2][3][4] this compound has been identified as a valuable tool for investigating the function of the central P2X7R in various CNS pathologies.[1][4][5]

Core Mechanism of Action

The P2X7 receptor is predominantly expressed on immune cells, including microglia in the central nervous system.[2][4] When activated by high concentrations of extracellular ATP, often released from damaged or stressed cells, the receptor forms a non-selective cation channel.[2][3][6] This activation leads to a rapid influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions.[2][6] The K⁺ efflux is a critical trigger for the assembly of the NLRP3 inflammasome, which subsequently leads to the cleavage of pro-caspase-1 into active caspase-1.[6][7] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secretable forms.[2][6][7]

This compound functions as a selective and high-affinity P2X7 receptor antagonist.[1] While initially thought to be a competitive inhibitor, further structural and activity studies have indicated that this compound acts as a non-competitive, negative allosteric modulator .[8][9][10][11][12] It binds to an allosteric site within the extracellular domain at the interface of two receptor protomers, distinct from the ATP-binding orthosteric site.[9][12] This binding stabilizes the receptor in a closed or non-conducting state, effectively preventing the ion flux necessary for downstream inflammatory signaling, even in the presence of the ATP agonist.[2] The primary consequence of this antagonism is the potent inhibition of IL-1β release from immune cells.[1][13]

Quantitative Data Summary

The pharmacological profile of this compound has been characterized across various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Affinity and Potency of this compound
ParameterSpecies/SystemAssay TypeValueReference
pKi Human (recombinant)Radioligand Binding7.9 ± 0.07[1]
Rat (recombinant)Radioligand Binding8.7 ± 0.07[5][14]
pIC50 Human (recombinant)Calcium Flux8.3[13]
Mouse (recombinant)Calcium Flux7.5[13]
Rat (recombinant)Calcium Flux7.2[13]
Human Whole BloodIL-1β Release6.7 ± 0.07[1][5]
Human MonocytesIL-1β Release7.5 ± 0.07[1][5]
Rat MicrogliaIL-1β Release7.1 ± 0.1[1][5]
Rat AstrocytesCalcium Flux7.5 ± 0.4[14]
Table 2: In Vivo & Ex Vivo Efficacy of this compound
ParameterSpeciesAssay TypeValueReference
Brain EC50 RatEx vivo Receptor Autoradiography78 ± 19 ng·mL⁻¹[1]
Functional Block RatIn vivo IL-1β Release (Brain)Significant attenuation at 100 mg/kg[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines (e.g., human 1321N1 astrocytoma cells) stably expressing the recombinant human or rat P2X7 receptor.

    • Assay Conditions: Membranes are incubated with a specific radioligand for the P2X7 receptor (e.g., [³H]-A804598) and varying concentrations of the unlabeled competitor, this compound.

    • Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known P2X7 antagonist. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

IL-1β Release Assay
  • Objective: To measure the functional potency (IC50) of this compound in blocking P2X7R-mediated cytokine release.

  • Methodology:

    • Cell Preparation: Experiments are performed using human whole blood, isolated human peripheral blood mononuclear cells (PBMCs) or monocytes, or primary rat microglial cells.[1][5]

    • Priming Step: Cells are primed with lipopolysaccharide (LPS) for several hours to induce the transcription and translation of pro-IL-1β.

    • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).

    • P2X7R Activation: The P2X7 receptor is then activated with a potent agonist, typically 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[1][5]

    • Incubation: The cells are incubated for an additional period (e.g., 1.5 hours) to allow for inflammasome activation and IL-1β release.

    • Supernatant Collection: The cell supernatant is collected after centrifugation.

    • Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Flow Cytometry (Cationic Dye Uptake Assay)
  • Objective: To assess P2X7R channel activity and its inhibition by this compound by measuring the uptake of a fluorescent cation.[10]

  • Methodology:

    • Cell Preparation: Murine J774 macrophages or other suitable cells expressing P2X7R are harvested and suspended in an appropriate buffer.[10]

    • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).[10]

    • Dye and Agonist Addition: A fluorescent cation dye (e.g., ethidium⁺) and a P2X7R agonist (e.g., ATP at a concentration near its EC50) are added to the cell suspension.[10]

    • Incubation: The mixture is incubated at 37°C to allow for channel activation and dye uptake.

    • Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The uptake of the dye indicates P2X7R channel opening.

    • Data Analysis: The inhibition of dye uptake by this compound is quantified and used to determine its concentration-dependent effect on channel function.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described.

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor (Closed State) P2X7R_Open P2X7 Receptor (Open State) P2X7R->P2X7R_Open Activates Ions_in Ca²⁺ / Na⁺ Influx P2X7R_Open->Ions_in Ions_out K⁺ Efflux P2X7R_Open->Ions_out ATP High Extracellular ATP (Danger Signal) ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Assembly Ions_out->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → Mature IL-1β Casp1->IL1b Release IL-1β Release (Neuroinflammation) IL1b->Release JNJ This compound (Allosteric Antagonist) JNJ->P2X7R Binds & Stabilizes Closed State

Caption: P2X7R signaling cascade and the inhibitory action of this compound.

IL1b_Assay_Workflow start Start: Isolate Immune Cells (e.g., Monocytes, Microglia) step1 Step 1: Priming Incubate with LPS to induce pro-IL-1β expression start->step1 step2 Step 2: Antagonist Treatment Pre-incubate with varying concentrations of this compound step1->step2 step3 Step 3: P2X7R Activation Add agonist (e.g., BzATP) to stimulate the receptor step2->step3 step4 Step 4: Cytokine Release Incubate to allow for processing and release of mature IL-1β step3->step4 step5 Step 5: Quantification Collect supernatant and measure IL-1β concentration via ELISA step4->step5 end End: Determine IC50 of this compound step5->end

Caption: Experimental workflow for the IL-1β release assay.

Logical_Relationship cluster_drug Drug Action cluster_cellular Cellular Effect cluster_therapeutic Therapeutic Outcome Drug This compound Target P2X7 Receptor Drug->Target Binds to allosteric site Inhibition Receptor stabilized in closed state Target->Inhibition Block_Ion Ion flux (Ca²⁺, K⁺) prevented Inhibition->Block_Ion Block_Inflam NLRP3 Inflammasome activation blocked Block_Ion->Block_Inflam Reduce_IL1b IL-1β release decreased Block_Inflam->Reduce_IL1b Reduce_Neuro Neuroinflammation mitigated Reduce_IL1b->Reduce_Neuro

Caption: Logical flow from drug binding to therapeutic effect.

References

JNJ-47965567: A Technical Guide to a Selective P2X7 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a range of inflammatory and neurological disorders. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, key preclinical data, and detailed experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of P2X7 antagonism.

Introduction to this compound and the P2X7 Receptor

The P2X7 receptor (P2X7R) is a unique member of the P2X family of ligand-gated ion channels. Activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), often released during cellular stress or injury, P2X7R activation leads to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation results in the formation of a large, non-selective pore, triggering a cascade of downstream signaling events. These include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), as well as the activation of other signaling pathways including NF-κB and MAPKs. Given its central role in neuroinflammation, the P2X7 receptor has emerged as a promising therapeutic target for a variety of conditions, including mood disorders, neuropathic pain, and neurodegenerative diseases.

This compound is a high-affinity, non-competitive antagonist of the P2X7 receptor. Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of CNS pathophysiology.[1][2] This guide will detail the preclinical characterization of this compound.

Mechanism of Action

This compound functions as a selective and potent antagonist of the P2X7 receptor. Studies have shown that it acts in a non-competitive manner, suggesting it binds to an allosteric site on the receptor rather than competing with ATP at the orthosteric binding site.[3][4] This antagonism effectively blocks ATP-induced downstream signaling cascades.

P2X7 Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways initiated by P2X7 receptor activation and the point of intervention for this compound.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore MAPK MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1 JNJ This compound JNJ->P2X7R Inhibits (Allosteric) Radioligand_Binding Membrane_Prep 1. Prepare Membranes (e.g., from 1321N1 cells expressing P2X7R) Incubation 2. Incubate Membranes with: - [³H]-A-804598 (Radioligand) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantify Bound Radioactivity (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Calculate IC₅₀ and Ki values) Counting->Analysis Calcium_Flux Cell_Plating 1. Plate Cells (e.g., 1321N1-P2X7R) in 96-well plates Dye_Loading 2. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubation 3. Incubate with this compound (Varying concentrations) Dye_Loading->Incubation FLIPR 4. Measure Fluorescence on FLIPR (Baseline reading) Incubation->FLIPR Stimulation 5. Add P2X7 Agonist (BzATP) and continue fluorescence measurement FLIPR->Stimulation Analysis 6. Data Analysis (Calculate % inhibition and IC₅₀) Stimulation->Analysis IL1B_Release Cell_Priming 1. Prime Cells (e.g., human monocytes or rat microglia) with LPS Compound_Incubation 2. Incubate with this compound (Varying concentrations) Cell_Priming->Compound_Incubation Stimulation 3. Stimulate with P2X7 Agonist (BzATP) Compound_Incubation->Stimulation Supernatant_Collection 4. Collect Cell Culture Supernatant Stimulation->Supernatant_Collection ELISA 5. Quantify IL-1β in Supernatant (using ELISA) Supernatant_Collection->ELISA Analysis 6. Data Analysis (Calculate % inhibition and IC₅₀) ELISA->Analysis

References

A Comprehensive Technical Guide on JNJ-47965567: A P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological characterization of JNJ-47965567, a selective and centrally permeable antagonist of the P2X7 receptor.

Core Compound Profile: this compound

This compound is a potent and selective antagonist of the purinergic P2X subtype 7 (P2X7) receptor, which is a ligand-gated ion channel.[1][2] Due to its ability to penetrate the central nervous system (CNS), it serves as a valuable tool for investigating the role of central P2X7 receptors in various rodent models of CNS pathophysiology, including neuropsychiatric, neurodegenerative, and chronic pain conditions.[3][4][5]

Chemical Structure and Properties:

  • IUPAC Name: N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide[1][6]

  • Chemical Formula: C₂₈H₃₂N₄O₂S[1][6]

  • Molecular Weight: 488.65 g/mol [1]

  • CAS Number: 1428327-31-4[1]

  • SMILES Code: O=C(C1=CC=CN=C1SC2=CC=CC=C2)NCC3(N4CCN(C5=CC=CC=C5)CC4)CCOCC3[1]

Mechanism of Action

This compound functions as a high-affinity, selective P2X7 antagonist.[5][7] The P2X7 receptor is primarily activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), often released from damaged cells, which triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[8] This assembly leads to the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[8]

This compound inhibits this cascade by blocking the P2X7 receptor. While initially thought to be a competitive antagonist, further studies have indicated a non-competitive mechanism of inhibition, where it binds to an allosteric site on the receptor.[3] This blockade prevents ATP-gated ion channel activation, thereby suppressing downstream inflammatory signaling.[8]

G cluster_pathway P2X7 Receptor Signaling Pathway ATP Extracellular ATP (released from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->IL1b Leads to JNJ This compound JNJ->Block Inhibits Block->P2X7R

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified across various in vitro and in vivo systems.

Table 1: In Vitro Affinity and Potency

ParameterSpecies/SystemValueReference
pKi (Affinity)Human P2X77.9 ± 0.07[5][7]
Rat P2X78.7 ± 0.07[4][7]
pIC₅₀ (IL-1β Release)Human Whole Blood6.7 ± 0.07[5][7]
Human Monocytes7.5 ± 0.07[5][7]
Rat Microglia7.1 ± 0.1[5][7]
IC₅₀ (Ethidium⁺ Uptake)Murine J774 Macrophages54 ± 24 nM[3]

Table 2: In Vivo Efficacy and Target Engagement

ParameterAnimal ModelDosageResultReference
Brain EC₅₀ RatN/A78 ± 19 ng/mL[5][7]
IL-1β Release Rat100 mg/kg (s.c.)Significant attenuation[4]
Hyperactivity Rat (Amphetamine-induced)30 mg/kgAttenuated[5][7]
Neuropathic Pain Rat30 mg/kgModest, significant efficacy[5][7]
ALS Progression SOD1G93A Female Mice30 mg/kg (i.p.)Delayed onset, reduced weight loss[8]

Key Experimental Protocols

This compound has been characterized using a combination of in vitro and in vivo assays.[5][7]

4.1. In Vitro: ATP-Induced Cation Dye Uptake Assay [3] This assay measures the inhibition of P2X7 receptor channel function.

  • Cell Line: Murine J774 macrophages.

  • Methodology:

    • Cells are washed with a low-divalent medium.

    • Cells are pre-incubated for 15 minutes at 37°C with varying concentrations of this compound (dissolved in DMSO) or vehicle control.

    • Ethidium bromide (a fluorescent cation dye) and ATP (agonist, ~500 µM) are added to the cells.

    • Data is acquired using a flow cytometer to measure the mean fluorescence of ethidium⁺ uptake.

    • ATP-induced uptake is calculated as the difference in fluorescence in the presence and absence of ATP. The IC₅₀ value is determined from the concentration-dependent inhibition by this compound.[3]

4.2. In Vitro: IL-1β Release Assay [7] This protocol assesses the compound's ability to block the release of a key pro-inflammatory cytokine.

  • System: Human whole blood, isolated human monocytes, or rat primary microglia.

  • Methodology:

    • Cells are stimulated with an agonist such as Bz-ATP (a potent P2X7 agonist) in the presence of various concentrations of this compound.

    • After an incubation period, the concentration of IL-1β released into the supernatant is measured, typically using an ELISA kit.

    • The pIC₅₀ value is calculated from the dose-response curve of this compound's inhibition of IL-1β release.

4.3. In Vivo: Target Engagement and Efficacy Studies [7][8][9] These studies determine if the compound reaches its target in the brain and exerts a functional effect in disease models.

  • Animal Models: Sprague Dawley rats or SOD1G93A mice.[8]

  • Drug Formulation: For in vivo studies, this compound is often dissolved in a cyclodextrin-based solvent (e.g., 30% 2-hydroxypropyl-beta-cyclodextrin (B2473086) in water) for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.[3][9]

  • Methodology (Example: ALS Model):

    • SOD1G93A mice are divided into treatment (e.g., 30 mg/kg this compound) and vehicle control groups.[9]

    • The compound is administered chronically (e.g., 3-4 times per week) starting from a pre-symptomatic age (e.g., P60).[9]

    • Disease progression is monitored via behavioral tests (e.g., RotaRod for motor coordination), body weight measurement, and clinical scoring.[8][9]

    • At the study's endpoint, tissues such as the spinal cord are collected for further analysis (e.g., protein expression, motor neuron survival).[8][9]

G cluster_workflow Typical In Vivo Experimental Workflow (ALS Model) Model Animal Model Selection (e.g., SOD1G93A Mice) Grouping Grouping & Blinding (Vehicle vs. This compound) Model->Grouping Admin Chronic Administration (e.g., 30 mg/kg, i.p.) Grouping->Admin Monitor Behavioral & Clinical Monitoring (RotaRod, Body Weight, Score) Admin->Monitor Endpoint Humane Endpoint Reached Monitor->Endpoint Analysis Tissue Collection & Analysis (Spinal Cord) Endpoint->Analysis

Caption: A generalized workflow for preclinical in vivo testing of this compound.

Conclusion

This compound is a well-characterized, brain-penetrant P2X7 receptor antagonist. Its high affinity and selective, non-competitive mechanism of action make it a crucial pharmacological tool for elucidating the role of P2X7-mediated neuroinflammation in a variety of CNS disorders. The quantitative data and established experimental protocols provide a solid foundation for its application in preclinical research and drug development.

References

JNJ-47965567: A Technical Guide to a Selective P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-47965567, a potent and selective antagonist of the P2X7 receptor. This document consolidates key chemical and pharmacological data, outlines its mechanism of action through the P2X7 signaling pathway, and provides a detailed experimental protocol for assessing its inhibitory activity.

Core Compound Data

This compound is a centrally permeable, high-affinity antagonist that has been instrumental in probing the role of the P2X7 receptor in various physiological and pathological processes.[1] Its fundamental chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1428327-31-4[2][3][4][5][6][7]
Molecular Weight 488.64 g/mol [2][3][5][7]
Molecular Formula C₂₈H₃₂N₄O₂S[3][5]

Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its effects by selectively blocking the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[4][6] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory signaling.

Activation of the P2X7 receptor by high concentrations of ATP, often present at sites of inflammation and tissue damage, triggers the opening of a non-selective cation channel.[4] This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which initiates a cascade of downstream signaling events. One of the most prominent outcomes of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome. This multi-protein complex subsequently activates caspase-1, which proteolytically cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β.[6] The release of IL-1β is a critical step in the inflammatory response.

This compound acts as a non-competitive antagonist, binding to the P2X7 receptor to prevent ATP-mediated channel opening and subsequent downstream signaling.[8] This blockade effectively inhibits the release of pro-inflammatory cytokines, most notably IL-1β.[3][9]

P2X7 Signaling Pathway and Inhibition by this compound

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ion_Flux Induces JNJ This compound JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β Release proIL1B->IL1B

Caption: P2X7 signaling cascade and its inhibition.

Experimental Protocol: In Vitro Inhibition of BzATP-Induced IL-1β Release

This protocol details a common cellular assay used to quantify the inhibitory potency of this compound on the P2X7 receptor. The method involves stimulating P2X7-expressing cells with the potent agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) to induce IL-1β release and then measuring the reduction of this release in the presence of the antagonist.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the P2X7 receptor.

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • BzATP triethylammonium (B8662869) salt

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Priming:

    • Culture the chosen monocytic cells in complete medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere if necessary.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-5 hours.[10][11] This step is crucial as it upregulates the expression of pro-IL-1β.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • After the LPS priming period, carefully remove the medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

  • P2X7 Receptor Stimulation:

    • Prepare a solution of the P2X7 agonist, BzATP, in cell culture medium. A final concentration of 100 µM is often effective.[10][11]

    • Add the BzATP solution to all wells except for the negative control wells.

    • Incubate the plate for an additional 30-40 minutes at 37°C.[10][11]

  • Sample Collection and Analysis:

    • Following the stimulation period, centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, BzATP-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This technical guide provides foundational information for researchers working with this compound. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of P2X7 receptor antagonism.

References

JNJ-47965567: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric disorders. This document provides a comprehensive technical guide to the discovery and development history of this compound, detailing its pharmacological characterization, key experimental data, and the methodologies employed in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Rationale for P2X7 Receptor Antagonism

The P2X7 receptor has emerged as a significant therapeutic target due to its role in mediating inflammatory responses, particularly in the central nervous system (CNS).[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events, including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3] This pathway is increasingly recognized for its contribution to the pathophysiology of mood disorders, neurodegenerative diseases, and chronic pain.[1][2] The development of centrally permeable P2X7 antagonists like this compound represents a promising strategy to modulate neuroinflammation and address these conditions.[1]

Discovery and Pharmacological Profile

This compound was identified as a high-affinity, selective antagonist of the human P2X7 receptor.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, enabling the investigation of central P2X7 receptor function in rodent models of CNS disorders.[1]

In Vitro Characterization

Initial characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.[1][3] These studies demonstrated its high affinity for both human and rat P2X7 receptors.[3][4]

Table 1: In Vitro Affinity and Potency of this compound

ParameterSpeciesValueReference
pKi Human7.9 ± 0.07[1][3]
Rat8.7 ± 0.07[3][4]
pIC50 (IL-1β release) Human (whole blood)6.7 ± 0.07[1][3]
Human (monocytes)7.5 ± 0.07[1][3]
Rat (microglia)7.1 ± 0.1[1][3]
pIC50 (calcium flux) Rat (astrocytes)7.5 ± 0.4[3]
IC50 (ethidium+ uptake) Murine (J774 macrophages)54 ± 24 nM[5]
In Vivo Pharmacology and Target Engagement

The central activity of this compound was confirmed through in vivo studies in rats. The compound demonstrated target engagement in the brain and showed efficacy in animal models relevant to neuropsychiatric and pain indications.[1][3]

Table 2: In Vivo Pharmacological Data for this compound

ParameterSpeciesValueModelReference
Brain EC50 Rat78 ± 19 ng/mLP2X7 receptor autoradiography[1][3]
Efficacy RatAttenuated hyperactivityAmphetamine-induced hyperactivity[1][3]
Efficacy RatModest, significant efficacyNeuropathic pain model[1][3]

Mechanism of Action

This compound acts as a non-competitive antagonist of the P2X7 receptor.[5] This was elucidated through studies showing that it reduces the maximal response to ATP without significantly shifting the EC50 of the agonist in a parallel manner, which is characteristic of non-competitive inhibition.[5] Binding studies have suggested that this compound competes with other known P2X7 antagonists for an allosteric binding site.[3]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Triggers JNJ This compound JNJ->P2X7 Inhibits Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves pro-IL-1β to proIL1b Pro-IL-1β proIL1b->Casp1 Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays cluster_outputs Measured Parameters Binding Radioligand Binding pKi pKi (Affinity) Binding->pKi CaFlux Calcium Flux pIC50_Ca pIC50 (Ca2+) CaFlux->pIC50_Ca IL1b IL-1β Release pIC50_IL1b pIC50 (IL-1β) IL1b->pIC50_IL1b EtBr Ethidium Uptake IC50_EtBr IC50 (EtBr) EtBr->IC50_EtBr Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_admin Drug Administration cluster_assessment Assessment Model Rat or SOD1G93A Mouse Dosing This compound (i.p. or s.c.) Model->Dosing Target Target Engagement (Autoradiography) Dosing->Target Behavior Behavioral Readouts (Pain, Hyperactivity, Motor) Dosing->Behavior

References

JNJ-47965567: A Technical Guide for Investigating Central Nervous System Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-47965567, a potent, selective, and centrally permeable P2X7 receptor antagonist. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying CNS pathophysiology, and visualizes relevant pathways and workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a high-affinity, selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] An increasing body of evidence suggests that the P2X7 receptor plays a crucial role in a variety of CNS disorders, including neuropsychiatric conditions, neurodegenerative diseases, and chronic pain.[1][2][4] In the CNS, the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain, as well as on other glial cells and some neurons.[5][6]

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes the influx of Ca²⁺ and Na⁺, and the efflux of K⁺, leading to the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[7] By blocking the P2X7 receptor, this compound effectively inhibits these downstream inflammatory processes, making it a valuable tool for investigating the role of neuroinflammation in CNS pathologies.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

Species/SystemAssay TypeParameterValueReference
HumanRadioligand BindingpKi7.9 ± 0.07[1][2]
HumanIL-1β Release (Whole Blood)pIC506.7 ± 0.07[1][2][3]
HumanIL-1β Release (Monocytes)pIC507.5 ± 0.07[1][2][3]
RatRadioligand BindingpKi8.7 ± 0.07[2][3]
RatIL-1β Release (Microglia)pIC507.1 ± 0.1[1][2][3]
RatCalcium Flux (Astrocytes)pIC507.5 ± 0.4[2]
MouseP2X7 AntagonismpIC507.5[8][9]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Animal ModelEfficacy EndpointDoseOutcomeReference
RatBrain P2X7 Receptor OccupancyEC5078 ± 19 ng·mL⁻¹[1][2]
RatAmphetamine-Induced Hyperactivity30 mg·kg⁻¹Attenuated hyperactivity[1][2]
RatNeuropathic Pain30 mg·kg⁻¹Modest but significant efficacy[1][2]
SOD1G93A Mouse (ALS model)Disease Onset and Progression (Females)30 mg/kg (4x/week)Delayed onset, reduced body weight loss, improved motor coordination[7][10][11]
SOD1G93A Mouse (ALS model)Disease Progression30 mg/kg (3x/week from onset)No significant impact on weight loss, clinical score, or survival[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion JNJ This compound JNJ->P2X7R Blocks MAPK MAPK Pathway (ERK, p38) Ca_ion->MAPK NFAT NFAT Activation Ca_ion->NFAT NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B pro-IL-1β Caspase1->proIL1B Cleaves IL1B IL-1β Release (Neuroinflammation) proIL1B->IL1B

Caption: P2X7 Receptor Signaling Pathway and Site of this compound Action.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assay (Affinity - pKi) pkpd Pharmacokinetics/Pharmacodynamics (Brain Penetration, Receptor Occupancy) binding->pkpd calcium Calcium Flux Assay (Potency - pIC50) calcium->pkpd il1b IL-1β Release Assay (Functional Potency - pIC50) il1b->pkpd behavior Behavioral Models (e.g., Amphetamine-induced hyperactivity, Neuropathic pain) pkpd->behavior biomarker Biomarker Analysis (e.g., Brain IL-1β levels) behavior->biomarker evaluation Efficacy & Safety Evaluation biomarker->evaluation start Compound Synthesis This compound start->binding start->calcium start->il1b

Caption: Preclinical Evaluation Workflow for a CNS P2X7 Antagonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and evaluation of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.

Materials:

  • Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)

  • Radioligand (e.g., [³H]A-804598)

  • This compound and other competing ligands

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well filter plates

  • Harvester and scintillation counter

Protocol:

  • Prepare cell membranes expressing the P2X7 receptor.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known P2X7 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional antagonist potency (pIC50) of this compound by assessing its ability to block agonist-induced calcium influx.

Materials:

  • Cells expressing the P2X7 receptor (e.g., astrocytes, 1321N1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • P2X7 receptor agonist (e.g., BzATP)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Add a P2X7 receptor agonist (e.g., BzATP) to all wells to stimulate calcium influx.

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

  • The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Calculate the inhibitory effect of this compound at each concentration.

  • Determine the pIC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

IL-1β Release Assay

Objective: To assess the functional potency of this compound in a physiologically relevant system by measuring its ability to inhibit P2X7-mediated IL-1β release from immune cells.

Materials:

  • Primary cells (e.g., human peripheral blood mononuclear cells (PBMCs), rat microglia)

  • Lipopolysaccharide (LPS) for priming

  • P2X7 receptor agonist (e.g., BzATP)

  • This compound

  • Cell culture medium

  • ELISA kit for IL-1β quantification

Protocol:

  • Isolate and culture the primary immune cells.

  • Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.

  • Wash the cells to remove the LPS.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP) for a defined period (e.g., 30-60 minutes) to activate the NLRP3 inflammasome and trigger IL-1β release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Determine the inhibitory effect of this compound at each concentration.

  • Calculate the pIC50 value from the concentration-response curve.

Amphetamine-Induced Hyperactivity Model

Objective: To evaluate the in vivo efficacy of this compound in a rodent model relevant to neuropsychiatric disorders.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • d-amphetamine

  • Vehicle for drug administration

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity

Protocol:

  • Acclimate the rats to the testing room and handling procedures.

  • On the test day, place the rats individually into the open-field chambers and allow them to habituate for a period (e.g., 30-60 minutes).

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous or oral) at a specified time before the amphetamine challenge.

  • After the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperactivity.

  • Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 90-120 minutes).

  • Analyze the data to compare the locomotor activity of the this compound-treated group with the vehicle-treated group.

  • A significant reduction in amphetamine-induced hyperactivity in the this compound group indicates efficacy.

Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To assess the analgesic potential of this compound in a rodent model of chronic neuropathic pain.

Materials:

  • Male Sprague-Dawley rats

  • Surgical instruments

  • Chromic gut sutures

  • This compound

  • Vehicle for drug administration

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., radiant heat source)

Protocol:

  • Induce neuropathic pain by performing a Chronic Constriction Injury (CCI) surgery on the sciatic nerve of one hind paw under anesthesia. This involves loosely ligating the nerve with chromic gut sutures.

  • Allow the animals to recover from surgery and for neuropathic pain symptoms to develop (typically 7-14 days).

  • Establish a baseline pain threshold for mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source).

  • On the test day, administer this compound or vehicle.

  • At various time points after drug administration, re-assess the pain thresholds for mechanical allodynia and thermal hyperalgesia.

  • An increase in the paw withdrawal threshold or latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

  • Compare the responses in the injured paw to the contralateral, uninjured paw.

This technical guide provides a foundational understanding of this compound and its application in CNS research. For more specific details and troubleshooting, researchers should refer to the primary literature cited.

References

JNJ-47965567: A Centrally-Penetrant P2X7 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric disorders.[1][2][3] Its ability to cross the blood-brain barrier and engage with its target in the central nervous system (CNS) makes it a valuable tool for preclinical research into the role of P2X7 in CNS pathophysiology.[1][4] This technical guide provides a comprehensive overview of the brain penetrance and central activity of this compound, detailing its pharmacological profile, experimental methodologies, and in vivo efficacy.

Mechanism of Action

This compound acts as a high-affinity antagonist of the P2X7 receptor.[1] While initially considered a competitive antagonist, further structural and activity studies have suggested a non-competitive mechanism of inhibition.[5][6] The binding of this compound to the P2X7 receptor blocks the influx of cations, such as calcium, that is typically induced by high concentrations of extracellular ATP.[1] This, in turn, inhibits downstream signaling pathways, including the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeSpecies/Cell TypeParameterValueReference
Calcium FluxHumanpIC508.3 ± 0.08[1]
MacaquepIC508.6 ± 0.1[1]
DogpIC508.5 ± 0.2[1]
RatpIC507.2 ± 0.08[1]
MousepIC507.5 ± 0.1[1]
Rat AstrocytespIC507.5 ± 0.4[1]
Radioligand BindingHumanpKi7.9 ± 0.07[1]
RatpKi8.7 ± 0.07[1]
IL-1β ReleaseHuman Whole BloodpIC506.7 ± 0.07[1]
Human MonocytespIC507.5 ± 0.07[1]
Rat MicrogliapIC507.1 ± 0.1[1]
Ethidium+ UptakeMurine J774 MacrophagesIC5054 ± 24 nM[5]

Table 2: In Vivo Central Activity of this compound in Rodent Models

ModelSpeciesDoseEffectReference
Ex Vivo P2X7 Receptor AutoradiographyRat-Brain EC50 of 78 ± 19 ng·mL⁻¹[1][2]
Amphetamine-Induced HyperactivityRat30 mg·kg⁻¹Attenuation of hyperactivity[1][2]
Neuropathic PainRat30 mg·kg⁻¹Modest, but significant efficacy[1][2]
Forced Swim TestRat-No efficacy observed[1][2]
Traumatic Brain InjuryMouse30 mg·kg⁻¹Improved neurological damage and proinflammatory response[8]
Amyotrophic Lateral Sclerosis (SOD1G93A mice)Mouse30 mg/kg (thrice weekly from onset)No alteration in disease progression[5]
Amyotrophic Lateral Sclerosis (SOD1G93A female mice)Mouse30 mg/kg (4 times per week from pre-onset)Delayed disease onset and progression, improved motor performance[4][7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the P2X7 receptor signaling pathway and the general workflows for key experimental assays used to characterize this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx JNJ This compound JNJ->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Casp1 Calcium_Flux_Workflow start Cells expressing P2X7R load_dye Load with Ca²⁺ indicator dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with This compound or vehicle load_dye->pre_incubate stimulate Stimulate with P2X7R agonist (e.g., Bz-ATP) pre_incubate->stimulate measure Measure fluorescence (Flow cytometry or plate reader) stimulate->measure analyze Analyze Ca²⁺ influx (pIC50 determination) measure->analyze IL1B_Release_Workflow start Immune cells (e.g., Monocytes, Microglia) prime Prime with LPS start->prime pre_incubate Pre-incubate with This compound or vehicle prime->pre_incubate stimulate Stimulate with P2X7R agonist (e.g., Bz-ATP) pre_incubate->stimulate collect Collect supernatant stimulate->collect measure Measure IL-1β levels (ELISA) collect->measure analyze Analyze IL-1β release (pIC50 determination) measure->analyze

References

JNJ-47965567: A Technical Guide to its P2X7 Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional pharmacology of JNJ-47965567, a potent and selective antagonist of the P2X7 receptor. The data and protocols compiled herein are intended to serve as a comprehensive resource for researchers in neuroscience, immunology, and drug development.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized across various species and experimental systems. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (pKi) of this compound for the P2X7 Receptor
SpeciesAssay TypeRadioligand CompetitorpKi (mean ± SEM)Reference
HumanRadioligand BindingNot Specified7.9 ± 0.07[1]
RatRadioligand BindingNot Specified8.7[2]
Human (Whole Blood)Not SpecifiedNot Specified6.9[3]
Table 2: Functional Antagonism (pIC50) of this compound at the P2X7 Receptor
Species/SystemAssay TypeAgonistpIC50 (mean ± SEM)Reference
HumanCalcium FluxBzATP8.3 ± 0.08
MouseCalcium FluxBzATP7.5 ± 0.1
RatCalcium FluxBzATP7.2 ± 0.08
Human (Whole Blood)IL-1β ReleaseLPS/BzATP6.7 ± 0.07[1][2]
Human (Monocytes)IL-1β ReleaseLPS/BzATP7.5 ± 0.07[1][2]
Rat (Microglia)IL-1β ReleaseLPS/BzATP7.1 ± 0.1[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are synthesized from established methodologies in the field.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the P2X7 receptor.

Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the P2X7 receptor.

Materials:

  • Membrane preparations from cells expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells).

  • Radioligand: A specific P2X7 receptor radioligand (e.g., [³H]-A-804598 or a similar tritiated antagonist).

  • This compound stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add the assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the appropriate wells. For determining non-specific binding, add a high concentration of a known P2X7 antagonist. For total binding, add buffer only.

  • Radioligand Addition: Add a fixed concentration of the P2X7 radioligand to all wells.

  • Membrane Addition: Add the P2X7 receptor-containing membrane preparation to all wells to initiate the binding reaction. The final volume in each well is typically 250 µL.[4]

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_process Assay Execution cluster_analysis Data Analysis plate 96-well Plate buffer Assay Buffer plate->buffer jnj This compound buffer->jnj 1. Add Compound radioligand Radioligand jnj->radioligand 2. Add Radioligand membranes P2X7 Membranes radioligand->membranes 3. Add Membranes incubation Incubation membranes->incubation 4. Incubate filtration Filtration incubation->filtration 5. Filter & Wash counting Scintillation Counting filtration->counting 6. Count Radioactivity analysis Calculate Ki counting->analysis 7. Analyze Data

Radioligand Binding Assay Workflow
BzATP-Induced Calcium Flux Assay

This protocol details the measurement of intracellular calcium mobilization in response to the P2X7 agonist BzATP and its inhibition by this compound.

Objective: To assess the functional antagonism of this compound by measuring its effect on P2X7-mediated calcium influx.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • BzATP stock solution.

  • This compound stock solution.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the P2X7-expressing cells in the microplate to achieve a confluent monolayer on the day of the assay.[5]

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.[6]

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.[6]

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Injection: Use the plate reader's injector to add a fixed concentration of BzATP to the wells to stimulate the P2X7 receptor.

  • Kinetic Reading: Immediately after injection, measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the pIC50 value.

G cell_plating 1. Seed P2X7-expressing cells dye_loading 2. Load cells with Calcium Dye cell_plating->dye_loading incubation 3. Incubate for dye uptake dye_loading->incubation washing 4. Wash to remove excess dye incubation->washing pre_incubation 5. Pre-incubate with this compound washing->pre_incubation read_baseline 6. Measure baseline fluorescence pre_incubation->read_baseline agonist_injection 7. Inject BzATP read_baseline->agonist_injection kinetic_read 8. Measure fluorescence change agonist_injection->kinetic_read analysis 9. Calculate pIC50 kinetic_read->analysis

Calcium Flux Assay Experimental Workflow
LPS and BzATP-Induced IL-1β Release Assay

This protocol describes the measurement of IL-1β secretion from immune cells, a key downstream event of P2X7 receptor activation, and its inhibition by this compound.

Objective: To evaluate the inhibitory effect of this compound on P2X7-mediated NLRP3 inflammasome activation and subsequent IL-1β release.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary microglia).

  • Lipopolysaccharide (LPS).

  • BzATP stock solution.

  • This compound stock solution.

  • Cell culture medium.

  • 96-well cell culture plates.

  • ELISA kit for human or rat IL-1β.

Procedure:

  • Cell Priming (Signal 1): Plate the cells in a 96-well plate and prime them with LPS (e.g., 1 µg/mL) for a few hours (e.g., 3-5 hours) to induce the transcription and translation of pro-IL-1β and NLRP3.[7][8]

  • Compound Treatment: After the priming step, treat the cells with varying concentrations of this compound for a short period.

  • P2X7 Activation (Signal 2): Add a fixed concentration of BzATP (e.g., 100 µM) to the wells to activate the P2X7 receptor and trigger NLRP3 inflammasome assembly and caspase-1 activation.[7]

  • Incubation: Incubate the plate for a short duration (e.g., 30-40 minutes) to allow for the processing and release of mature IL-1β.[7]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the concentration of this compound to determine the pIC50 value for the inhibition of IL-1β release.

P2X7 Receptor Signaling and Inhibition by this compound

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This compound, as a potent antagonist, effectively blocks these downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor ion_flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->ion_flux ATP Extracellular ATP ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation ion_flux->NLRP3 MAPK MAPK Activation (ERK, p38) ion_flux->MAPK NFkB NF-κB Activation ion_flux->NFkB Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → Mature IL-1β Release Casp1->IL1b MAPK->NFkB Cytokines Pro-inflammatory Cytokine Transcription NFkB->Cytokines

P2X7 Signaling and this compound Inhibition

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[9][10] This potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome.[9][10] The activated inflammasome then leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[10] P2X7 activation also engages other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK and p38, and the transcription factor NF-κB, leading to the increased expression of pro-inflammatory genes.[9] this compound, by binding to and antagonizing the P2X7 receptor, prevents these downstream signaling events, potently inhibiting the release of IL-1β and other inflammatory mediators.[1][2]

References

JNJ-47965567 in vitro characterization studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of JNJ-47965567

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the in vitro characterization of this compound, a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of CNS disorders, making antagonists like this compound valuable research tools.[1][6]

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been extensively characterized through a variety of binding and functional assays across multiple species and cell systems.

Binding Affinity

Radioligand binding assays were conducted to determine the affinity of this compound for the P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma cells overexpressing either the human or rat P2X7 receptor, with [³H]-A-804598 as the radioligand.[1] this compound demonstrated high affinity by displacing the radioligand in a concentration-dependent manner.[1]

SpeciesReceptorParameterValue (pKi ± SEM)Reference
HumanRecombinant P2X7Affinity7.9 ± 0.07[1][2][3]
RatRecombinant P2X7Affinity8.7 ± 0.07[1][3]
Functional Potency

The functional antagonist activity of this compound was assessed by its ability to inhibit agonist-induced cellular responses. The primary assays measured changes in intracellular calcium concentration and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells [1]

SpeciesReceptorAgonistParameterValue (pIC₅₀ ± SEM)
HumanRecombinant P2X7Bz-ATPPotency8.3 ± 0.08
MacaqueRecombinant P2X7Bz-ATPPotency8.6 ± 0.1
DogRecombinant P2X7Bz-ATPPotency8.5 ± 0.2
RatRecombinant P2X7Bz-ATPPotency7.2 ± 0.08
MouseRecombinant P2X7Bz-ATPPotency7.5 ± 0.1

Table 3: Inhibition of Agonist-Induced Responses in Native Systems

SystemSpeciesResponse MeasuredParameterValue (pIC₅₀ ± SEM)Reference
Human Whole BloodHumanIL-1β ReleasePotency6.7 ± 0.07[1][2][3]
Human MonocytesHumanIL-1β ReleasePotency7.5 ± 0.07[1][2][3]
Rat MicrogliaRatIL-1β ReleasePotency7.1 ± 0.1[1][2][3]
Rat AstrocytesRatCalcium FluxPotency7.5 ± 0.4[1]
Murine Macrophages (J774)MouseEthidium⁺ UptakeIC₅₀54 ± 24 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core in vitro characterization of this compound involved recombinant systems for initial screening and native cells to confirm pharmacology in a more physiologically relevant context.

Radioligand Binding Assay (Competitive)
  • Objective: To determine the binding affinity (pKi) of this compound at the human and rat P2X7 receptors.

  • Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing the respective P2X7 receptor isoform.[1]

  • Radioligand: [³H]-A-804598, a known P2X7 antagonist.[1]

  • Procedure:

    • Membrane preparations were incubated with a fixed concentration of [³H]-A-804598.

    • Increasing concentrations of the unlabeled competitor (this compound) were added to the incubation mixture.

    • The mixture was incubated to allow for binding equilibrium to be reached.

    • Bound and free radioligand were separated via filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • Data were analyzed to calculate the IC₅₀ value, which was then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assay: Bz-ATP-Induced Calcium Flux
  • Objective: To measure the functional potency (pIC₅₀) of this compound in blocking P2X7 channel activation.

  • Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species (human, rat, mouse, dog, macaque).[1]

  • Procedure:

    • Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells were pre-incubated with varying concentrations of this compound or vehicle control.

    • The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and subsequent calcium influx.[1]

    • Changes in intracellular calcium concentration were monitored in real-time by measuring fluorescence intensity.

    • The concentration-response curves were used to determine the IC₅₀ values for this compound's inhibition of the Bz-ATP response.

Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1β Release
  • Objective: To confirm the antagonist activity of this compound in native immune cells by measuring the blockade of a key downstream inflammatory signal.

  • Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat microglia.[1]

  • Procedure:

    • Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.[1]

    • Antagonist Incubation: The primed cells were then incubated with various concentrations of this compound.

    • Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3 inflammasome assembly, caspase-1 activation, and the cleavage and release of mature IL-1β.[6]

    • Quantification: The concentration of IL-1β in the cell supernatant was measured using a specific immunoassay (e.g., ELISA).

    • The potency of this compound was determined by its ability to reduce IL-1β release in a concentration-dependent manner.[1]

Visualizations: Pathways and Workflows

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ATP ATP / Bz-ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Blocks IonFlux K⁺ Efflux Na⁺/Ca²⁺ Influx P2X7->IonFlux Opens Channel NLRP3 NLRP3 Inflammasome Activation Casp1 Caspase-1 Activation NLRP3->Casp1 Cleaves Pro-Caspase-1 ProIL1B Pro-IL-1β → IL-1β (Mature) Casp1->ProIL1B Cleaves Release IL-1β Release ProIL1B->Release IonFlux->NLRP3

Caption: P2X7 receptor signaling pathway leading to IL-1β release and its inhibition by this compound.

In_Vitro_Workflow start Start: Compound Synthesis recombinant Recombinant Cell Line (e.g., 1321N1-hP2X7) start->recombinant native_cells Native Cell Isolation (Monocytes, Microglia) start->native_cells binding Radioligand Binding Assay ([³H]-A-804598 displacement) recombinant->binding func_recomb Functional Assay: Ca²⁺ Flux (Bz-ATP) recombinant->func_recomb pKi Determine Affinity (pKi) binding->pKi end End: In Vitro Profile Complete pKi->end pIC50_recomb Determine Potency (pIC₅₀) (Cross-Species) func_recomb->pIC50_recomb pIC50_recomb->end func_native Functional Assay: IL-1β Release native_cells->func_native pIC50_native Determine Potency (pIC₅₀) (Native Systems) func_native->pIC50_native pIC50_native->end

Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like this compound.

References

Preclinical Profile of JNJ-47965567: A P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.[1][2] An extensive body of preclinical research has characterized its pharmacological properties and evaluated its therapeutic potential in various disease models. This technical guide consolidates the key preclinical findings on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a comparative overview of its potency and efficacy across different species and experimental systems.

Table 1: In Vitro Receptor Affinity and Potency of this compound

SpeciesReceptorAssayParameterValueReference
HumanP2X7Radioligand BindingpKi7.9 ± 0.07[1][3]
HumanP2X7Functional AssaypIC508.3[4][5]
RatP2X7Radioligand BindingpKi8.7 ± 0.07[2]
RatP2X7Functional AssaypIC507.2[4][5]
MouseP2X7Functional AssaypIC507.5[4][5]

Table 2: In Vitro Potency of this compound in Attenuating IL-1β Release

SystemParameterValueReference
Human Whole BloodpIC506.7 ± 0.07[1][2][3]
Human MonocytespIC507.5 ± 0.07[1][2][3]
Rat MicrogliapIC507.1 ± 0.1[1][2][3]

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesDoseEffectReference
Amphetamine-Induced HyperactivityRat30 mg/kgAttenuation of hyperactivity[1][3]
Neuropathic PainRat30 mg/kgModest, yet significant efficacy[1][3]
Amyotrophic Lateral Sclerosis (SOD1G93A)Mouse (female)30 mg/kg (4x/week from P60)Delayed disease onset, reduced body weight loss, improved motor coordination[6][7]
Amyotrophic Lateral Sclerosis (SOD1G93A)Mouse (male)30 mg/kg (4x/week from P60)No significant effect[6][7]
Amyotrophic Lateral Sclerosis (SOD1G93A)Mouse30 mg/kg (3x/week from onset)No alteration in disease progression[8]

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the P2X7 receptor, thereby blocking the downstream signaling cascade initiated by the binding of extracellular ATP. This is particularly relevant in conditions of cellular stress or damage when ATP is released into the extracellular space.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 IL1b_Release IL-1β Release NLRP3->IL1b_Release Promotes JNJ This compound JNJ->P2X7R Blocks

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (for Receptor Affinity)

  • Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.

  • Cell Line: 1321N1 cells stably expressing human or rat P2X7 receptors.[2]

  • Radioligand: [³H]A-804598 or other suitable P2X7-specific radioligand.

  • Procedure:

    • Prepare cell membrane homogenates from the expressing cell line.

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

2. IL-1β Release Assay (for Functional Potency)

  • Objective: To measure the ability of this compound to inhibit P2X7-mediated IL-1β release.

  • Biological Systems: Human whole blood, isolated human monocytes, or primary rat microglia.[1][2][3]

  • Procedure:

    • Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

    • Pre-incubate the primed cells with varying concentrations of this compound.

    • Stimulate the cells with a P2X7 agonist, such as Bz-ATP (2'-/3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to activate the P2X7 receptor and subsequent IL-1β release.

    • Collect the cell supernatant.

    • Quantify the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the pIC50 value from the concentration-response curve.

IL1b_Release_Workflow start Isolate Cells (e.g., Monocytes) prime Prime with LPS start->prime preincubate Pre-incubate with varying concentrations of This compound prime->preincubate stimulate Stimulate with Bz-ATP preincubate->stimulate collect Collect Supernatant stimulate->collect elisa Quantify IL-1β via ELISA collect->elisa analyze Calculate pIC50 elisa->analyze

Caption: Experimental workflow for the IL-1β release assay.

In Vivo Models

1. Amyotrophic Lateral Sclerosis (ALS) Mouse Model (SOD1G93A)

  • Objective: To evaluate the effect of this compound on disease progression in a genetic model of ALS.

  • Animal Strain: Transgenic mice expressing the human SOD1G93A mutation.

  • Dosing Regimen:

    • Chronic administration of 30 mg/kg this compound or vehicle.[6][7]

    • Administration via intraperitoneal (i.p.) injection.

    • Dosing frequency: 3 or 4 times per week.[6][7][8]

    • Treatment initiation: Pre-symptomatic (e.g., postnatal day 60) or at disease onset.[6][7]

  • Outcome Measures:

    • Disease Onset: Defined by body weight loss.[6]

    • Motor Performance: Assessed using a rotarod apparatus.[6]

    • Body Weight: Monitored regularly as an indicator of disease progression.[6]

    • Survival: Time to humane endpoint.

    • Histopathology: Analysis of motor neuron survival in the spinal cord at the study endpoint.[7]

ALS_Model_Logic cluster_groups Treatment Groups cluster_assessments Assessments Vehicle Vehicle Control (SOD1G93A mice) BodyWeight Body Weight Monitoring Vehicle->BodyWeight MotorCoord Rotarod Performance Vehicle->MotorCoord Survival Survival Analysis Vehicle->Survival Histo Endpoint Histopathology Vehicle->Histo JNJ_Treatment This compound (30 mg/kg, i.p.) (SOD1G93A mice) JNJ_Treatment->BodyWeight JNJ_Treatment->MotorCoord JNJ_Treatment->Survival JNJ_Treatment->Histo Dosing Chronic Dosing (e.g., 4x/week from P60) Dosing->Vehicle Dosing->JNJ_Treatment

References

JNJ-47965567: A Technical Guide for Investigating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, particularly neuroinflammation and chronic pain. This technical guide provides an in-depth overview of this compound as a research tool for studying purinergic signaling. It includes a summary of its pharmacological properties, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and Purinergic Signaling

Purinergic signaling is a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP). These molecules act as signaling molecules by binding to and activating purinergic receptors, which are present on the surface of most mammalian cells. Purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors that respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.

The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G protein-coupled, and P2X receptors, which are ligand-gated ion channels. The P2X7 receptor is a unique member of the P2X family, requiring high concentrations of extracellular ATP for activation. Its activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This ion flux triggers a range of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

Given its role in inflammation and other cellular processes, the P2X7 receptor has emerged as a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, chronic pain, and mood disorders. This compound has been developed as a high-affinity antagonist of the P2X7 receptor, providing a valuable tool for researchers to investigate the role of this receptor in health and disease.

Mechanism of Action of this compound

This compound acts as a selective and potent antagonist of the P2X7 receptor. It exhibits high affinity for both human and rat P2X7 receptors. Studies have shown that this compound can effectively block ATP-induced currents and the release of IL-1β in a concentration-dependent manner. While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition.

The central permeability of this compound makes it particularly useful for in vivo studies investigating the role of the P2X7 receptor in the central nervous system (CNS). It has been shown to engage the P2X7 channel in the brain and has demonstrated efficacy in animal models of neuropathic pain and mania.

Quantitative Data

The following tables summarize the reported binding affinities and potencies of this compound for the P2X7 receptor in various species and experimental systems.

Table 1: Binding Affinity of this compound for P2X7 Receptors

SpeciespKi (± SEM)Cell LineReference
Human7.9 (± 0.07)1321N1 astrocytoma cells[1][2]
Rat8.7 (± 0.07)1321N1 astrocytoma cells[1]
Mouse6.9Not specified

Table 2: Potency of this compound in Functional Assays

AssaySpeciespIC50 (± SEM)Cell/Tissue TypeReference
BzATP-induced Calcium FluxHuman8.3 (± 0.08)1321N1 astrocytoma cells[1]
Macaque8.6 (± 0.1)1321N1 astrocytoma cells[1]
Dog8.5 (± 0.2)1321N1 astrocytoma cells[1]
Rat7.2 (± 0.08)1321N1 astrocytoma cells[1]
Mouse7.5 (± 0.1)1321N1 astrocytoma cells[1]
BzATP-induced IL-1β ReleaseHuman6.7 (± 0.07)Whole blood[1][2]
Human7.5 (± 0.07)Monocytes[1][2]
Rat7.1 (± 0.1)Microglia[1][2]
Calcium FluxRat7.5 (± 0.4)Astrocytes[1]

Table 3: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Amphetamine-induced hyperactivityRat30 mg/kgAttenuated hyperactivity[1][2]
Neuropathic painRat30 mg/kgModest, but significant efficacy[1][2]
BzATP-induced IL-1β release in brainRatNot specifiedFunctional block[1][2]
Brain P2X7 receptor occupancyRatEC50 of 78 ± 19 ng/mLTarget engagement[1][2]

Table 4: Selectivity of this compound

TargetSpeciesTest Concentration% EffectReference
Melatonin 1 receptorHuman10 µM65%[1]
Serotonin transporterHuman10 µM82%[1]
Panel of 50 other receptors, ion channels, and transportersNot specified1 µMNo significant effect[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2X7 receptor.

Materials:

  • Cell membranes from 1321N1 astrocytoma cells stably expressing the P2X7 receptor.

  • [3H]-A-804598 (radioligand).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a microplate, combine the cell membranes, [3H]-A-804598 at a concentration near its Kd, and the various concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx.

Materials:

  • 1321N1 astrocytoma cells stably expressing the P2X7 receptor.

  • Fluo-4 AM or Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • BzATP (P2X7 receptor agonist).

  • This compound.

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Wash the cells with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add BzATP to the wells to stimulate the P2X7 receptor and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • The pIC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

IL-1β Release Assay

Objective: To quantify the inhibitory effect of this compound on P2X7 receptor-mediated IL-1β release.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or rat primary microglia.

  • Lipopolysaccharide (LPS).

  • BzATP.

  • This compound.

  • RPMI-1640 medium.

  • Human or rat IL-1β ELISA kit.

Procedure:

  • Isolate PBMCs from human blood or primary microglia from rat brains.

  • Plate the cells in a 24-well or 96-well plate.

  • Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 4-6 hours) to induce the expression of pro-IL-1β.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with BzATP (e.g., 100 µM) for a defined period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • The pIC50 value is determined by plotting the inhibition of IL-1β release against the concentration of this compound.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b Mature IL-1β Release proIL1b->IL1b

Caption: P2X7 receptor signaling cascade upon ATP binding.

Mechanism of this compound Action

JNJ47965567_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 attempts to bind JNJ This compound JNJ->P2X7 binds and inhibits Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7->Ion_Flux Blocked Downstream Downstream Signaling (e.g., IL-1β release) Ion_Flux->Downstream Inhibited

Caption: this compound inhibits P2X7 receptor activation.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays Binding->Functional Selectivity Selectivity Screening (Assess off-target effects) Binding->Selectivity Ca_Flux Calcium Flux Assay (Determine pIC50) Functional->Ca_Flux IL1b_Release IL-1β Release Assay (Determine pIC50) Functional->IL1b_Release Electro Electrophysiology (Confirm channel block) Functional->Electro PK_PD Pharmacokinetics/ Pharmacodynamics Functional->PK_PD Target_Engagement Target Engagement (e.g., Autoradiography) PK_PD->Target_Engagement Efficacy Efficacy Studies (Disease Models) Target_Engagement->Efficacy

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2X7 receptor function in purinergic signaling. Its high potency, selectivity, and central permeability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to assist researchers in designing and conducting experiments to further elucidate the role of the P2X7 receptor in various physiological and pathological contexts.

References

JNJ-47965567: A Technical Guide on its Role as a P2X7 Antagonist in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] Mounting evidence implicates the P2X7 receptor in the pathophysiology of various central nervous system (CNS) disorders, including neurodegenerative diseases, neuropsychiatric conditions, and chronic pain, primarily through its role in mediating neuroinflammation.[1][4] Extracellular ATP, often released in high concentrations following cellular stress or injury, acts as a "danger signal" that activates P2X7R on glial cells.[4] This activation triggers a pro-inflammatory cascade, notably the assembly of the NLRP3 inflammasome and the subsequent release of potent inflammatory cytokines such as Interleukin-1β (IL-1β).[4][5][6] this compound has been developed as a tool compound to probe the function of central P2X7R and as a potential therapeutic agent to mitigate this inflammatory response. This guide provides a detailed overview of its mechanism of action, pharmacological properties, key experimental data, and its investigated relevance in models of neurodegenerative disease.

Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism of action for this compound is the blockade of the P2X7 receptor. Activation of P2X7R by high concentrations of extracellular ATP opens a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. This ionic flux is a critical upstream signal for the activation of the NLRP3 inflammasome.[6][7] The inflammasome, a multi-protein complex, then cleaves pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]

This compound selectively inhibits this pathway. While initially characterized as a competitive antagonist, subsequent structural and activity studies suggest it functions as a non-competitive antagonist, potentially binding to an allosteric site to prevent channel opening.[8] By blocking P2X7R, this compound prevents the downstream ionic changes required for inflammasome activation, thereby potently and specifically attenuating the release of IL-1β and IL-18 without affecting the release of other cytokines like TNF-α or IL-6.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor Ions Ca²+ Influx K+ Efflux P2X7->Ions Mediates JNJ This compound JNJ->P2X7 Blocks ATP Extracellular ATP (Danger Signal) ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Assembly Ions->NLRP3 Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 Activates IL1b Pro-IL-1β → IL-1β Casp1->IL1b Cleaves Release IL-1β Release (Neuroinflammation) IL1b->Release

Caption: this compound Signaling Pathway Inhibition.

Quantitative Pharmacological Data

This compound is a high-affinity P2X7R antagonist with demonstrated potency across multiple species and native cell systems. Its ability to penetrate the CNS makes it a valuable tool for in vivo studies.[1][9]

Table 1: In Vitro Binding Affinity and Potency
SpeciesAssay SystemParameterValueReference
HumanRecombinant (1321N1 cells)pKᵢ7.9 ± 0.07[1][4]
RatRecombinant (1321N1 cells)pKᵢ8.7 ± 0.07[2][4]
HumanRecombinant (Calcium Flux)pIC₅₀8.3 ± 0.08[3][4]
RatRecombinant (Calcium Flux)pIC₅₀7.2 ± 0.08[3][4]
MouseRecombinant (Calcium Flux)pIC₅₀7.5 ± 0.1[3][4]
HumanWhole Blood (IL-1β Release)pIC₅₀6.7 ± 0.07[1][4]
HumanMonocytes (IL-1β Release)pIC₅₀7.5 ± 0.07[1][4]
RatMicroglia (IL-1β Release)pIC₅₀7.1 ± 0.1[1][4]
RatAstrocytes (Calcium Flux)pIC₅₀7.5 ± 0.4[4]
MouseJ774 Macrophages (Dye Uptake)IC₅₀54 ± 24 nM[8]
Table 2: In Vivo CNS Target Engagement
SpeciesAssayParameterValueReference
RatP2X7 Receptor AutoradiographyBrain EC₅₀78 ± 19 ng/mL[1][4]
RatBrain MicrodialysisFunctional BlockAchieved (Bz-ATP induced IL-1β release)[1][4]

Key Experimental Protocols

In Vitro Methodologies
  • Radioligand Displacement Binding:

    • Objective: To determine the binding affinity (Kᵢ) of this compound.

    • Protocol: Membranes were prepared from 1321N1 cells stably expressing human or rat P2X7R. Assays were conducted using a radiolabeled P2X7R antagonist (e.g., [³H]A-804598) as the ligand. Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist. Bound and free radioligand were separated by filtration, and radioactivity was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to calculate the Kᵢ value.[4]

  • Calcium Flux Assay:

    • Objective: To measure the functional antagonism (IC₅₀) of this compound.

    • Protocol: Recombinant cells expressing P2X7R were plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were pre-incubated with varying concentrations of this compound or vehicle. The P2X7R agonist, Bz-ATP, was then added to stimulate calcium influx. Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR). The IC₅₀ was calculated from the concentration-response curves.[4]

  • IL-1β Release Assay:

    • Objective: To assess the potency of this compound in blocking a key downstream inflammatory mediator in native immune cells.

    • Protocol: Human whole blood, isolated human monocytes, or rat primary microglia were first primed with Lipopolysaccharide (LPS) to induce pro-IL-1β expression. The cells were then pre-treated with various concentrations of this compound. Subsequently, cells were stimulated with the P2X7R agonist Bz-ATP to trigger inflammasome activation and IL-1β release. The concentration of IL-1β in the supernatant was quantified using a standard enzyme-linked immunosorbent assay (ELISA).[4]

In Vivo Methodologies
  • Animal Model for Amyotrophic Lateral Sclerosis (ALS):

    • Model: Transgenic SOD1G93A mice, which express a human mutant form of superoxide (B77818) dismutase 1 and develop a progressive motor neuron disease that mimics many features of human ALS.[8][10]

    • Drug Administration: this compound was dissolved in a cyclodextrin-based solvent (e.g., 30% w/v 2-(hydroxypropyl)-beta-cyclodextrin).[8][10] The compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. Dosing frequency and start time varied between studies, ranging from thrice weekly from disease onset to four times per week from a pre-symptomatic age (postnatal day 60).[8][11][12]

    • Outcome Measures:

      • Disease Onset: Defined by the appearance of clinical signs such as tremor or loss of hind limb splay.[12]

      • Motor Performance: Assessed using a rotarod test, measuring the latency to fall.[8][12]

      • Disease Progression: Monitored by regular body weight measurements and clinical scoring.[8][10][11]

      • Survival: Recorded as the humane endpoint.[8][10]

      • Histology: Post-mortem analysis of spinal cord sections to count motor neurons (e.g., via choline (B1196258) acetyltransferase staining).[10]

cluster_preclinical Preclinical ALS Study Workflow cluster_monitoring cluster_endpoints Model Select Model: SOD1-G93A Mice Groups Assign Groups: - this compound (30 mg/kg) - Vehicle Control Model->Groups Admin Administer Treatment: - Pre-onset (P60) or Onset - i.p. Injections (3-4x / week) Groups->Admin Monitor Longitudinal Monitoring Admin->Monitor Endpoints Endpoint Analysis Monitor->Endpoints Weight Body Weight Monitor->Weight Motor Rotarod Performance Monitor->Motor Clinical Clinical Score Monitor->Clinical Survival Survival Analysis Endpoints->Survival Histo Spinal Cord Histology (Motor Neuron Count) Endpoints->Histo

Caption: Experimental Workflow for this compound in an ALS Mouse Model.

Relevance to Neurodegenerative Diseases

The primary link between this compound and neurodegenerative diseases is its anti-neuroinflammatory mechanism. Chronic microglial activation and subsequent inflammatory cytokine release are implicated in the progression of Alzheimer's disease (AD), Parkinson's disease, and ALS.[13][14]

Amyotrophic Lateral Sclerosis (ALS)

The role of this compound in ALS has been investigated in the SOD1G93A mouse model, yielding mixed results that appear dependent on the treatment paradigm.

  • Administration from Disease Onset: One study administering this compound (30 mg/kg, i.p.) three times a week from disease onset found no significant impact on weight loss, motor coordination, clinical score, or survival compared to vehicle-treated controls.[8] This suggests that targeting P2X7R after the disease process is established may be ineffective.[14]

  • Administration from Pre-Symptomatic Stage: A separate study initiated chronic treatment (30 mg/kg, i.p., four times per week) at a pre-symptomatic stage (postnatal day 60).[11][12] This study found that this compound:

    • Delayed disease onset, reduced body weight loss, and improved motor performance specifically in female SOD1G93A mice.[10][11][12]

    • Had no beneficial or detrimental effects in male mice.[11]

    • Did not ultimately increase overall lifespan or prevent motor neuron loss at the endpoint in a mixed-sex analysis.[10][11]

These differing outcomes highlight the complexity of targeting neuroinflammation in ALS and suggest that both the timing of intervention and sex-specific differences may be critical factors.[15]

Alzheimer's Disease (AD) and Other CNS Disorders

While direct preclinical trials of this compound in AD models are not detailed in the provided context, the rationale for its potential use is strong. P2X7R expression is upregulated in microglia surrounding amyloid plaques in AD brains.[14] Activation of P2X7R by ATP released from damaged cells is a key step in amyloid-β-induced activation of the NLRP3 inflammasome and IL-1β secretion, which contributes to the neuroinflammatory cycle in AD.[14] Therefore, a CNS-penetrant P2X7R antagonist like this compound is a relevant candidate for investigation in AD.

Furthermore, this compound has shown efficacy in other rodent models of CNS pathology, including attenuating amphetamine-induced hyperactivity (a model for mania) and demonstrating modest but significant efficacy in a model of neuropathic pain, further validating its ability to modulate central disease-related pathways.[1][4]

cluster_disease Neurodegenerative Diseases JNJ This compound Target Target: P2X7 Receptor JNJ->Target MoA Mechanism: Blocks ATP-gated Ion Channel Target->MoA Cellular Cellular Effect: Inhibits Glial NLRP3 Inflammasome ↓ IL-1β Release MoA->Cellular Pathology Pathophysiological Effect: Reduces Neuroinflammation Cellular->Pathology Therapeutic Potential Therapeutic Relevance Pathology->Therapeutic ALS ALS Therapeutic->ALS AD Alzheimer's Therapeutic->AD Pain Neuropathic Pain Therapeutic->Pain

Caption: Logical Flow of this compound's Therapeutic Rationale.

Conclusion and Future Directions

This compound is a well-characterized, potent, and CNS-penetrant P2X7 receptor antagonist that serves as a critical research tool for exploring the role of purinergic signaling in neuroinflammation. Its ability to specifically block the P2X7R/NLRP3/IL-1β axis in glial cells provides a direct mechanism for mitigating a key driver of pathology in many neurodegenerative diseases.

Preclinical data in an ALS model suggest a potential therapeutic window for P2X7R antagonism, where early, pre-symptomatic intervention may delay disease progression in a sex-specific manner. However, the lack of efficacy with later-stage treatment and the absence of a survival benefit underscore the challenges of translating this mechanism into a robust clinical outcome for ALS.

Future research should focus on:

  • Elucidating the mechanisms behind the sex-specific effects observed in ALS models.

  • Evaluating the efficacy of this compound in preclinical models of other neurodegenerative diseases where neuroinflammation is a core component, such as Alzheimer's and Parkinson's disease.

  • Investigating combination therapies where this compound could be used to quell the inflammatory environment, potentially enhancing the efficacy of other neuroprotective or protein-clearing agents.

References

Methodological & Application

Application Notes and Protocols for JNJ-47965567 In Vivo Studies in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in rodent models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.

Introduction

This compound is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various CNS disorders.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of neuropsychiatric, neurodegenerative, and chronic pain conditions.[2][3]

Mechanism of Action

This compound acts as a selective antagonist of the P2X7 receptor. The activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome complex within microglia.[4] This, in turn, leads to the release of pro-inflammatory cytokines, most notably IL-1β.[1][4] By blocking the P2X7 receptor, this compound inhibits this signaling cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation.[1] While initially considered a competitive antagonist, further studies suggest a non-competitive mechanism of inhibition.[3]

Quantitative Data Summary

The following table summarizes the in vivo dosages of this compound used in various rodent models as reported in the literature.

Rodent Model Species Dosage Route of Administration Vehicle Key Findings Reference
Neuropathic PainRat30 mg/kgNot SpecifiedNot SpecifiedExhibited modest, yet significant efficacy.[1][2]
Amphetamine-Induced Hyperactivity (Mania Model)Rat30 mg/kgNot SpecifiedNot SpecifiedAttenuated amphetamine-induced hyperactivity.[1][2]
Bz-ATP Induced IL-1β ReleaseRat30-100 mg/kgSubcutaneous (s.c.)Not SpecifiedSignificantly attenuated IL-1β release at 100 mg/kg.[5]
Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1G93A)30 mg/kgIntraperitoneal (i.p.)30% SBE-β-cyclodextrin or 2-(hydroxypropyl)-beta-cyclodextrinDelayed disease onset and improved motor performance in female mice. No significant effect on lifespan.[3][4][6]
Schizophrenia (PCP-induced model)Mouse30 mg/kgIntraperitoneal (i.p.)Not SpecifiedAlleviated schizophrenia-like behavioral alterations.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in rodent models, based on published studies.

Protocol 1: Evaluation of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Objective: To assess the effect of chronic administration of this compound on disease progression in the SOD1G93A mouse model of ALS.

Materials:

  • This compound

  • Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water

  • SOD1G93A transgenic mice

  • Standard laboratory animal housing and husbandry equipment

  • Apparatus for motor function assessment (e.g., Rotarod)

  • Body weight scale

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in the vehicle to achieve the final desired concentration for a 30 mg/kg dosage. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).

    • Prepare a vehicle-only solution for the control group.

  • Animal Dosing:

    • Begin treatment at a pre-onset age, for example, at postnatal day 60 (P60).[6]

    • Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Dosing frequency can be three to four times per week.[3][6]

  • Monitoring and Endpoints:

    • Body Weight: Measure and record the body weight of each animal at least three times per week as a marker of disease progression.[4]

    • Motor Coordination: Assess motor function using a Rotarod apparatus once per week.[3]

    • Clinical Score: Evaluate the phenotypic score of the animals multiple times a week to track disease onset and progression.[3]

    • Disease Onset: Define disease onset based on specific criteria, such as two consecutive clinical scores of 1.[3]

    • Survival: Monitor the animals daily and record the date of death or euthanasia when end-stage disease is reached.[3][6]

  • Data Analysis:

    • Compare the collected data (body weight, motor performance, disease onset, and survival) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 2: Assessment of Target Engagement: In Vivo Blockade of Bz-ATP Induced IL-1β Release in Rats

Objective: To confirm that this compound can engage the P2X7 receptor in the brain and block its downstream signaling in vivo.

Materials:

  • This compound

  • Bz-ATP (a P2X7 receptor agonist)

  • Anesthesia for small animals

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • ELISA kit for rat IL-1β

Procedure:

  • Animal Preparation:

    • Anesthetize male Sprague Dawley rats.

    • Using a stereotaxic frame, implant a microdialysis guide cannula into the desired brain region (e.g., striatum).

  • Drug Administration:

    • Administer this compound (e.g., 30 or 100 mg/kg, s.c.) or vehicle 30 minutes prior to the infusion of Bz-ATP.[5]

  • Microdialysis and Stimulation:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a baseline collection period, infuse Bz-ATP through the microdialysis probe to stimulate P2X7 receptors.

    • Collect dialysate samples at regular intervals.

  • IL-1β Measurement:

    • Measure the concentration of IL-1β in the collected dialysate samples using a specific ELISA kit.

  • Data Analysis:

    • Compare the levels of Bz-ATP-induced IL-1β in the dialysates from this compound-treated and vehicle-treated animals to determine the extent of P2X7 receptor blockade.

Visualizations

Signaling Pathway of this compound Action

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7 P2X7 Receptor ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Assembly P2X7->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b Pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β Release Casp1->IL1b to active Inflammation Neuroinflammation IL1b->Inflammation Promotes JNJ This compound JNJ->P2X7 Inhibits

Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start: Rodent Disease Model (e.g., SOD1G93A mice) groups Randomize into Groups start->groups treatment Treatment Group: Administer this compound groups->treatment control Control Group: Administer Vehicle groups->control monitoring Longitudinal Monitoring: - Body Weight - Motor Function - Clinical Score treatment->monitoring control->monitoring endpoint Endpoint Analysis: - Survival - Histopathology - Biomarker Levels monitoring->endpoint analysis Statistical Analysis and Comparison of Groups endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for JNJ-47965567 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in animal studies. The information compiled is based on publicly available preclinical research data.

Overview of this compound

This compound is a centrally permeable P2X7 receptor antagonist that has been investigated for its potential therapeutic effects in models of neuroinflammation, neuropathic pain, and neurodegenerative diseases.[1][2] As a non-competitive antagonist of the P2X7 receptor, it blocks the ATP-gated ion channel, thereby inhibiting downstream inflammatory signaling pathways, such as the release of interleukin-1β (IL-1β).[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of this compound in rodent models.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice

ParameterValueAnimal ModelVehicleReference
Dosage 30 mg/kgSOD1G93A Mice2-(hydroxypropyl)-beta-cyclodextrin[1][4]
Frequency Three times a weekSOD1G93A Mice2-(hydroxypropyl)-beta-cyclodextrin[1]
Dosage 30 mg/kgSOD1G93A Mice30% SBE-β-cyclodextrin[3][5][6]
Frequency Four times a weekSOD1G93A Mice30% SBE-β-cyclodextrin[3][5][6]
Dosage 30 mg/kgC57Bl/6J MiceNot Specified[7]

Table 2: Subcutaneous (s.c.) Administration of this compound in Rats

ParameterValueAnimal ModelVehicleReference
Dosage 30 mg/kgSprague Dawley Rats30% sulfobutylether beta-cyclodextrin (B164692)[8]
Dosage 30 or 100 mg/kgSprague Dawley RatsNot Specified[8]

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Administration in Mice

This protocol is based on studies investigating the effect of this compound in a mouse model of amyotrophic lateral sclerosis (ALS).[1][3][5]

Materials:

  • This compound powder

  • Vehicle: 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Vehicle Preparation (30% SBE-β-cyclodextrin):

    • Weigh the required amount of SBE-β-cyclodextrin.

    • Dissolve it in sterile saline or water to achieve a 30% (w/v) concentration.

    • Ensure the solution is clear and completely dissolved. Gentle warming and vortexing can aid dissolution.

    • Sterile filter the vehicle solution using a 0.22 µm filter.

  • Dosing Solution Preparation (for a 30 mg/kg dose):

    • Calculate the required amount of this compound based on the number of animals and their average weight.

    • Prepare a stock solution of this compound in the prepared vehicle. For example, to achieve a final injection volume of 10 mL/kg, a 3 mg/mL solution is required for a 30 mg/kg dose.

    • Add the calculated amount of this compound powder to the appropriate volume of vehicle.

    • Vortex thoroughly until the compound is fully dissolved. The solution should be clear.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound solution or vehicle control intraperitoneally using a sterile syringe and needle.

    • The frequency of administration can be three or four times per week, as reported in the literature.[1][3]

Protocol for Subcutaneous (s.c.) Administration in Rats

This protocol is derived from a study evaluating the effect of this compound on amphetamine-induced hyperactivity in rats.[8]

Materials:

  • This compound powder

  • Vehicle: 30% sulfobutylether beta-cyclodextrin (SBE-β-cyclodextrin)

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-gauge)

Procedure:

  • Vehicle Preparation (30% sulfobutylether beta-cyclodextrin):

    • Follow the same procedure as described in the i.p. protocol for vehicle preparation.

  • Dosing Solution Preparation (for a 30 mg/kg dose):

    • Calculate the necessary amount of this compound based on the number of rats and their average weight.

    • Prepare a stock solution in the 30% SBE-β-cyclodextrin vehicle to achieve the desired final injection volume (e.g., 1-2 mL/kg). For a 1 mL/kg injection volume, a 30 mg/mL solution is needed for a 30 mg/kg dose.

    • Add the this compound powder to the vehicle and vortex until fully dissolved.

  • Administration:

    • Weigh each rat to calculate the exact injection volume.

    • Administer the this compound solution or vehicle control subcutaneously in the loose skin over the back or flank.

Visualizations

Signaling Pathway of P2X7 Receptor Antagonism by this compound

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Initiates Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Pro-IL-1β -> IL-1β (Release) Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor antagonism by this compound, inhibiting downstream inflammation.

Experimental Workflow for an In Vivo Study

InVivo_Workflow A Animal Acclimatization B Baseline Behavioral/ Physiological Measurements A->B C Randomization into Treatment Groups B->C D Vehicle/JNJ-47965567 Administration (i.p. or s.c.) C->D E Post-treatment Behavioral/ Physiological Assessments D->E F Tissue Collection and Biochemical Analysis E->F G Data Analysis and Interpretation F->G

Caption: A typical experimental workflow for in vivo studies with this compound.

Logical Relationship of Administration Parameters

Admin_Parameters cluster_compound Compound cluster_vehicle Vehicle cluster_animal Animal Model JNJ This compound Dose Dosage (e.g., 30 mg/kg) JNJ->Dose Cyclodextrin Cyclodextrin (e.g., SBE-β-CD) Cyclodextrin->Dose Rodent Mouse or Rat Rodent->Dose Route Administration Route (i.p. or s.c.) Dose->Route Frequency Frequency (e.g., 3-4x/week) Route->Frequency

Caption: Key parameters influencing this compound administration in animal studies.

References

JNJ-47965567: Application Notes for Solubility and Vehicle for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and administration of JNJ-47965567, a potent and selective P2X7 receptor antagonist. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.

Compound Information

Parameter Value Source
Molecular Weight 488.64 g/mol
Formula C₂₈H₃₂N₄O₂S
CAS Number 1428327-31-4
Purity ≥98%[1]
Formulation A crystalline solid[1]
Storage Store at +4°C for short term, -20°C for long term[2]

Solubility Data

This compound exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes the quantitative solubility data.

Solvent Concentration Notes Source
Dimethyl Sulfoxide (DMSO)100 mM (or 100 mg/mL)Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic may be needed.[3]
1 eq. HCl50 mM
Dimethylformamide (DMF)30 mg/mL[1]
Ethanol12.5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
WaterInsoluble[4]

Vehicle for Injection

For in vivo administration, particularly for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a cyclodextrin-based vehicle is recommended to improve the solubility and bioavailability of this compound.

Vehicle Component Concentration Application Source
β-cyclodextrin (β-CD)30% (w/v) in Milli-Q waterIn vivo studies (i.p. injection)[5]
Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)30%In vivo studies (i.p. & s.c. injection)[6][7][8]

Experimental Protocols

Preparation of this compound for In Vitro Studies

This protocol is suitable for preparing stock solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mM or 100 mM).[5]

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, sonicate the solution in a water bath to ensure complete solubilization.[3]

  • Store the stock solution at -20°C until required.[5]

Preparation of this compound for In Vivo Injection

This protocol describes the preparation of this compound using a cyclodextrin-based vehicle for animal studies.

Materials:

  • This compound powder

  • 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)

  • Milli-Q water or sterile water for injection

  • Sterile conical tubes or vials

  • Rotator or orbital shaker

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Prepare the vehicle: Dissolve 30% (w/v) of β-CD or SBE-β-cyclodextrin in Milli-Q water. For example, add 3 g of cyclodextrin (B1172386) to a final volume of 10 mL of water.

  • Solubilize this compound:

    • Add the desired amount of this compound to the prepared cyclodextrin solution to achieve the final desired concentration (e.g., 5 mg/mL).[5]

    • Place the mixture on a rotator at 45°C for 2 hours.[5]

    • Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.[5]

  • Sterilization: Filter sterilize the final solution using a 0.22 µm syringe filter.[5]

  • Storage: Store the prepared solution at 4°C for up to 7 days. It is recommended to prepare fresh stocks weekly.[5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[9] In the central nervous system, particularly in microglia, the activation of the P2X7 receptor by high concentrations of extracellular ATP (often released during cellular stress or injury) triggers a signaling cascade. This leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[6] this compound blocks this pathway by inhibiting the P2X7 receptor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 JNJ This compound JNJ->P2X7R Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration

The following diagram outlines the key steps for preparing and administering this compound in a preclinical animal model.

G start Start: Prepare Vehicle and Compound prep_vehicle 1. Prepare 30% (w/v) Cyclodextrin Solution in Milli-Q Water start->prep_vehicle dissolve 2. Add this compound to Vehicle prep_vehicle->dissolve mix 3. Rotate at 45°C for 2 hours dissolve->mix sonicate 4. Sonicate in 37°C Water Bath for 15 minutes mix->sonicate filter 5. Sterile Filter (0.22 µm) sonicate->filter administer 6. Administer via i.p. or s.c. Injection filter->administer end End: Experiment administer->end

References

Application Notes & Protocols for JNJ-47965567: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of JNJ-47965567, a potent and selective P2X7 receptor antagonist.[1][2] The following protocols are designed to enable researchers to assess the potency, affinity, and mechanism of action of this compound in various cell-based assay formats.

Overview of this compound

This compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor.[1][3] It has been characterized in a variety of in vitro systems, demonstrating its utility as a tool compound for studying the role of the P2X7 receptor in cellular function and disease models.[1][4] The P2X7 receptor is a ligand-gated ion channel that plays a key role in inflammation and immune responses.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity.

Table 1: Binding Affinity of this compound for P2X7 Receptors

SpeciespKiReference
Human7.9 ± 0.07[1][4]
Rat8.7 ± 0.07[3][4]

Table 2: Functional Potency of this compound in Calcium Flux Assays

SpeciesCell LineAgonistpIC50Reference
Human1321N1 AstrocytomaBz-ATP8.3 ± 0.08[4]
Macaque1321N1 AstrocytomaBz-ATP8.6 ± 0.1[4]
Dog1321N1 AstrocytomaBz-ATP8.5 ± 0.2[4]
Rat1321N1 AstrocytomaBz-ATP7.2 ± 0.08[4]
Mouse1321N1 AstrocytomaBz-ATP7.5 ± 0.1[4]
RatPrimary AstrocytesBz-ATP7.5 ± 0.4[4]

Table 3: Functional Potency of this compound in IL-1β Release Assays

SpeciesCell TypepIC50Reference
HumanWhole Blood6.7 ± 0.07[1][4]
HumanMonocytes7.5 ± 0.07[1][4]
RatMicroglia7.1 ± 0.1[1][4]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the P2X7 receptor.

Diagram of Radioligand Binding Assay Workflow

cluster_prep Cell Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture 1321N1 cells expressing P2X7 prep2 Harvest and homogenize cells prep1->prep2 prep3 Isolate cell membranes by centrifugation prep2->prep3 assay1 Incubate membranes with [3H]-A-804598 and varying concentrations of this compound prep3->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate Ki values analysis1->analysis2

Caption: Workflow for the P2X7 radioligand binding assay.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand: [3H]-A-804598

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Protocol:

  • Cell Culture: Culture 1321N1 cells expressing the P2X7 receptor to confluency.

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand [3H]-A-804598, and varying concentrations of this compound or vehicle.

    • Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol measures the ability of this compound to inhibit P2X7 receptor-mediated calcium influx.

Diagram of Calcium Flux Assay Workflow

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed 1321N1-P2X7 cells in a 96-well plate prep2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Pre-incubate cells with this compound or vehicle prep2->assay1 assay2 Stimulate with a P2X7 agonist (e.g., Bz-ATP) assay1->assay2 assay3 Measure fluorescence changes using a plate reader assay2->assay3 analysis1 Generate dose-response curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2

Caption: Workflow for the P2X7 calcium flux assay.

Materials:

  • 1321N1 astrocytoma cells stably expressing the P2X7 receptor or primary astrocytes

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X7 receptor agonist (e.g., Bz-ATP)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescent plate reader

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Add the P2X7 agonist (e.g., Bz-ATP) to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the pIC50 value.

IL-1β Release Assay

This protocol assesses the inhibitory effect of this compound on P2X7-mediated IL-1β release from immune cells.

Diagram of P2X7 Signaling Pathway Leading to IL-1β Release

cluster_pathway P2X7 Signaling Cascade ATP ATP / Bz-ATP P2X7 P2X7 Receptor ATP->P2X7 Ion_Flux Ion Flux (Ca2+, Na+, K+) P2X7->Ion_Flux JNJ This compound JNJ->P2X7 NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b pro_IL1b Pro-IL-1β pro_IL1b->Caspase1 Cleavage

Caption: P2X7 receptor signaling pathway for IL-1β release.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, or rat primary microglia

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • ATP or Bz-ATP

  • This compound

  • Human or Rat IL-1β ELISA kit

Protocol:

  • Cell Isolation and Priming:

    • Isolate PBMCs or monocytes from human blood, or microglia from rat brain tissue.

    • Plate the cells in a 96-well plate.

    • Prime the cells with LPS for a few hours to induce the expression of pro-IL-1β.

  • Compound Treatment:

    • Wash the cells to remove the LPS.

    • Add fresh medium containing various concentrations of this compound or vehicle and incubate for a defined period.

  • P2X7 Activation:

    • Stimulate the cells with a P2X7 agonist such as ATP or Bz-ATP for a specific duration to activate the NLRP3 inflammasome and caspase-1, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of IL-1β release against the logarithm of the this compound concentration.

    • Calculate the pIC50 value.

References

Application Notes and Protocols: JNJ-47965567 for Blocking ATP-Induced Pore Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) triphosphate (ATP), often released during cellular stress or injury, acts as a potent signaling molecule by activating purinergic receptors.[1] One such receptor, the P2X7 receptor (P2X7R), is a ligand-gated ion channel that, upon prolonged activation by high concentrations of ATP, forms a large, non-selective pore in the cell membrane.[2][3][4][5] This pore allows the passage of molecules up to 900 Da, leading to downstream events such as inflammasome activation, release of pro-inflammatory cytokines like IL-1β, and ultimately, cell death.[2][6][7] The formation of this macropore is implicated in various pathological conditions, including chronic pain, neuroinflammation, and other inflammatory disorders.[2][3][4][6][7][8]

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[6][7][8][9][10][11] It effectively blocks ATP-induced pore formation and subsequent inflammatory responses.[6][7][8][9][10][11] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate and inhibit P2X7R-mediated pore formation.

Data Presentation

Table 1: Potency and Affinity of this compound
Species/SystemAssayParameterValueReference
HumanRadioligand BindingpKi7.9 ± 0.07[6][7]
HumanIL-1β Release (Whole Blood)pIC506.7 ± 0.07[6][7]
HumanIL-1β Release (Monocytes)pIC507.5 ± 0.07[6][7][9]
MouseEthidium Bromide UptakepIC507.5[9][10]
MouseEthidium Bromide Uptake (J774 Macrophages)IC5054 ± 24 nM[8]
RatRadioligand BindingpKi8.7 ± 0.07[7][11]
RatIL-1β Release (Microglia)pIC507.1 ± 0.1[6][7][9][10]
RatCalcium Flux (Astrocytes)pIC507.5 ± 0.4[7]
Table 2: Effect of this compound on ATP-Induced Ethidium+ Uptake in Murine J774 Macrophages
This compound Concentration (µM)Maximal ATP-Induced Response Inhibition (%)ATP EC50 (µM)Reference
0 (Control)N/A358 ± 27[8]
0.0337 ± 0.5519 ± 13[8]
0.361 ± 41021 ± 61[8]
389 ± 21850 ± 40[8]

Signaling Pathway and Mechanism of Action

Activation of the P2X7 receptor by extracellular ATP initiates the opening of a cation-selective channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. Prolonged stimulation results in the formation of a larger, non-selective pore, a process that can be blocked by this compound.

cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Pore Pore Formation (Molecules <900 Da) P2X7->Pore Prolonged Activation Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7->Ion_Flux Initial Activation ATP Extracellular ATP ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits (Antagonist) Downstream Downstream Signaling (e.g., IL-1β release) Pore->Downstream

Caption: Mechanism of this compound action on P2X7R.

Experimental Protocols

Protocol 1: In Vitro Inhibition of ATP-Induced Pore Formation using a Dye Uptake Assay

This protocol is based on the methodology used to assess this compound's effect on murine J774 macrophages.[8] It can be adapted for other cell types expressing P2X7R.

Objective: To quantify the inhibitory effect of this compound on ATP-induced membrane permeabilization by measuring the uptake of a fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1).

Materials:

  • J774 macrophages or other P2X7R-expressing cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate)

  • Ethidium Bromide (EtBr) or YO-PRO-1

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture J774 macrophages in complete medium until they reach the desired confluence.

    • On the day of the experiment, harvest the cells and wash them with PBS.

    • Resuspend the cells in a suitable assay buffer (e.g., PBS or a low-divalent cation saline solution) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO alone).

  • Assay Execution:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 25 µL of the this compound dilutions (or vehicle) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution containing ATP and the fluorescent dye. For an EC50 determination of ATP, use a range of ATP concentrations (e.g., 10 µM to 5 mM). For inhibitor studies, use a fixed, supra-maximal concentration of ATP (e.g., 1-3 mM) and the dye (e.g., 1 µM YO-PRO-1 or 25 µM EtBr).

    • Add 25 µL of the ATP/dye solution to each well to initiate pore formation.

  • Data Acquisition:

    • Fluorescence Plate Reader: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~491/509 nm for YO-PRO-1; ~518/605 nm for Ethidium Bromide) kinetically over 15-30 minutes or as an endpoint reading.

    • Flow Cytometry: After a fixed incubation time (e.g., 10 minutes), analyze the cells on a flow cytometer, measuring the fluorescence intensity of the dye in the appropriate channel.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing cells and dye but no ATP.

    • Normalize the data to the positive control (ATP stimulation with vehicle) and negative control (no ATP).

    • Plot the percentage of dye uptake against the log concentration of this compound to determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Start Start: P2X7R-expressing cells Step1 Harvest and resuspend cells (1x10^6 cells/mL) Start->Step1 Step2 Pre-incubate with this compound (or vehicle) for 15-30 min Step1->Step2 Step3 Stimulate with ATP + Fluorescent Dye (e.g., Ethidium Bromide) Step2->Step3 Step4 Incubate for 10-30 min Step3->Step4 Step5 Measure fluorescence (Flow Cytometry or Plate Reader) Step4->Step5 End End: Determine IC50 Step5->End

Caption: Workflow for the in vitro dye uptake assay.

Protocol 2: Inhibition of P2X7R-Mediated IL-1β Release

Objective: To measure the effect of this compound on the release of IL-1β from immune cells following P2X7R activation. This protocol is based on methods used for human monocytes and rat microglia.[6][7]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes, or rat primary microglia

  • RPMI-1640 medium

  • LPS (Lipopolysaccharide)

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

  • This compound

  • Human or Rat IL-1β ELISA Kit

  • DMSO

Procedure:

  • Cell Priming:

    • Plate the cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

  • Inhibitor Treatment:

    • Remove the LPS-containing medium.

    • Add fresh medium containing serial dilutions of this compound (or vehicle) and pre-incubate for 30 minutes.

  • P2X7R Activation:

    • Add BzATP (a potent P2X7R agonist) to a final concentration of 100-300 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, BzATP-stimulated control.

    • Determine the pIC50 value by plotting the percentage inhibition against the log concentration of the antagonist.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in ATP-induced pore formation and its physiological and pathological consequences. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound and can be adapted for various research applications in the fields of immunology, neuroscience, and drug discovery. Researchers should always perform appropriate controls and optimize assay conditions for their specific cell systems.

References

Application Notes and Protocols for JNJ-47965567 in Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of chronic pain, including neuropathic pain.[1][4] Activation of the P2X7 receptor, particularly on microglia in the central nervous system, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), contributing to the development and maintenance of pain hypersensitivity.[4][5][6] this compound offers a valuable pharmacological tool to investigate the role of the P2X7 receptor in preclinical models of neuropathic pain and to evaluate its therapeutic potential.

These application notes provide a summary of the pharmacological properties of this compound, along with detailed protocols for its use in a common rodent model of neuropathic pain.

Pharmacological Data of this compound

In Vitro Activity
ParameterSpecies/SystemValueReference
pKi (affinity) Human P2X77.9 ± 0.07[1][3]
Rat P2X78.7 ± 0.07[7]
pIC50 (IL-1β release) Human Whole Blood6.7 ± 0.07[1][3]
Human Monocytes7.5 ± 0.07[1][3]
Rat Microglia7.1 ± 0.1[1][3]
In Vivo Activity
ParameterSpecies/SystemDoseValueReference
Brain EC50 RatN/A78 ± 19 ng·mL⁻¹[1][3]
Efficacy Rat (Chung Model)30 mg·kg⁻¹Modest, yet significant reversal of allodynia[1][7]

Signaling Pathway of P2X7 Receptor in Neuropathic Pain

The following diagram illustrates the proposed signaling pathway of the P2X7 receptor in microglia, leading to the release of pro-inflammatory cytokines and the subsequent neuronal sensitization characteristic of neuropathic pain.

P2X7_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens Channel NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1B IL-1β Release Caspase1->IL1B Cleaves pro-IL-1β to pro_IL1B pro-IL-1β Neuron Neuron Sensitization IL1B->Neuron Acts on

Caption: P2X7 Receptor Signaling in Neuropathic Pain.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

Experimental_Workflow Start Start Chung_Model Induce Neuropathic Pain (Chung Model Surgery) Start->Chung_Model Baseline Baseline Behavioral Testing (von Frey Test) Chung_Model->Baseline Allow for recovery and pain development Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Testing Post-Dose Behavioral Testing (von Frey Test at various time points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Experimental Protocols

I. Chung Model of Neuropathic Pain (Spinal Nerve Ligation) in Rats

This protocol describes the induction of neuropathic pain via spinal nerve ligation (SNL), a widely used model to mimic symptoms of peripheral nerve injury in humans.[8][9][10][11][12]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Surgical microscope or loupes

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Post-operative analgesics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and sterilize the dorsal lumbar region.

  • Make a midline incision over the L4-S2 vertebrae.

  • Separate the paravertebral muscles to expose the L4-L6 transverse processes.

  • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[8][9]

  • Ensure that the ligation is secure but does not sever the nerves.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.

  • Monitor the animal for signs of distress and motor deficits. Animals exhibiting significant motor impairment should be excluded from the study.[10]

  • Allow a post-operative period of 10-14 days for the development of stable mechanical allodynia before behavioral testing.[7]

II. Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline)

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

Procedure:

  • For in vivo studies, this compound can be formulated in a cyclodextrin-based solvent.[3]

  • Prepare a 30% (w/v) solution of HP-β-CD in sterile water or saline.

  • Add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose).

  • Vortex the solution vigorously to aid in dissolution. Gentle warming (e.g., 45°C) and sonication can be used to facilitate solubilization.[3]

  • Administer the prepared solution to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection). The typical effective dose reported in neuropathic pain models is 30 mg/kg.[1][3][13]

III. Assessment of Mechanical Allodynia using the von Frey Test

This protocol describes the measurement of the paw withdrawal threshold (PWT) in response to a mechanical stimulus, a key indicator of allodynia.[1][4][10][13][14]

Materials:

  • Von Frey filaments (a set of calibrated monofilaments of increasing stiffness) or an electronic von Frey apparatus

  • Elevated wire mesh platform

  • Plexiglas enclosures for individual animals

Procedure:

  • Acclimate the rats to the testing environment by placing them in the individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.[2]

  • Begin the test by applying a von Frey filament to the plantar surface of the hind paw, avoiding the footpads.[10][14]

  • Apply the filament with enough force to cause it to bend slightly and hold for 6-8 seconds.[14]

  • A positive response is a sharp withdrawal of the paw.

  • The "up-down method" is a common approach to determine the 50% paw withdrawal threshold.[10][14]

    • Start with a filament in the middle of the force range (e.g., 2.0 g).

    • If there is a positive response, use the next weaker filament.

    • If there is no response, use the next stronger filament.

    • The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.[14]

  • Alternatively, an electronic von Frey apparatus can be used, which applies a gradually increasing force until the animal withdraws its paw. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.[1][4][13]

  • Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

  • Conduct baseline measurements before drug administration.

  • After administration of this compound or vehicle, repeat the measurements at various time points (e.g., 30, 60, 120 minutes) to assess the time course of the drug's effect.[7]

Data Analysis and Interpretation

The primary outcome measure is the paw withdrawal threshold (PWT) in grams. A significant increase in the PWT of the ipsilateral paw in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. Data are typically presented as the mean ± SEM and analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the P2X7 receptor in neuropathic pain. The protocols outlined above provide a framework for conducting in vivo efficacy studies in a rat model of neuropathic pain. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data on the potential of P2X7 receptor antagonism as a therapeutic strategy for the treatment of neuropathic pain.

References

Application of JNJ-47965567 in Preclinical ALS Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of Amyotrophic Lateral Sclerosis (ALS), the P2X7R has garnered significant interest due to its emerging role in the disease's progression.[1] This receptor is upregulated in the spinal cords of ALS patients and animal models.[1] Activation of P2X7R on microglia and astrocytes can trigger neuroinflammatory processes and induce motor neuron death, making it a compelling therapeutic target.[1][3] this compound is a central nervous system (CNS)-penetrant compound, which allows for the investigation of both systemic and central P2X7R blockade in ALS models.[1]

Mechanism of Action

This compound functions as a non-competitive antagonist of the P2X7 receptor.[1] In vitro studies have demonstrated that it inhibits ATP-induced cation dye uptake in a concentration-dependent manner.[1][2] The binding of ATP to the P2X7R normally opens a non-selective cation channel, leading to ion flux and downstream signaling cascades that contribute to neuroinflammation. By blocking this channel, this compound can potentially mitigate the detrimental effects of P2X7R overactivation in the neurodegenerative environment of ALS.

Preclinical Studies in SOD1G93A Mouse Model of ALS

The application of this compound in the widely used SOD1G93A mouse model of ALS has yielded conflicting results, underscoring the critical importance of experimental design, particularly the dosing regimen and the timing of treatment initiation.

One study administered this compound at 30 mg/kg three times a week from the onset of disease symptoms. This regimen did not show a significant impact on weight loss, clinical score, motor coordination, or overall survival compared to the vehicle-treated control group.[1][2]

In contrast, a separate study initiated treatment with this compound at a pre-symptomatic stage (postnatal day 60) with a more frequent administration of 30 mg/kg four times per week.[3][4][5] This approach resulted in a significant delay in disease onset, reduced body weight loss, and improved motor coordination, particularly in female SOD1G93A mice.[3][4][5][6] However, this study also reported no significant increase in the overall lifespan of the treated mice.[4][5] These divergent outcomes suggest that a consistent and early blockade of the P2X7R may be crucial for observing a therapeutic effect.[5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Murine P2X7R

This compound ConcentrationATP EC50 (µM)Maximal ATP-induced Ethidium (B1194527)+ Uptake Inhibition
0 µM (Control)510 ± 960%
0.03 µM519 ± 1337 ± 0.5%
0.3 µM1021 ± 6161 ± 4%
3 µM1850 ± 4089 ± 2%
Data extracted from a study using flow cytometric measurements of ATP-induced ethidium+ uptake in J774 macrophages.[1]

Table 2: In Vivo Efficacy of this compound in SOD1G93A Mice (Thrice Weekly from Onset)

ParameterVehicle ControlThis compound (30 mg/kg)Outcome
Weight LossNot specifiedNo significant differenceNo therapeutic effect
Clinical ScoreNot specifiedNo significant differenceNo therapeutic effect
Motor Coordination (Rotarod)Not specifiedNo significant differenceNo therapeutic effect
SurvivalNot specifiedNo significant differenceNo therapeutic effect
This study initiated treatment at disease onset.[1][2]

Table 3: In Vivo Efficacy of this compound in SOD1G93A Mice (Four Times Weekly from Pre-onset)

ParameterVehicle Control (Female)This compound (30 mg/kg, Female)Outcome (Females)
Disease Onset (days)126.7 ± 4.3144.9 ± 1.7 (p<0.001)Significant delay
Body Weight LossNot specifiedSignificantly reduced (p<0.001)Significant reduction
Motor CoordinationNot specifiedSignificantly improvedSignificant improvement
LifespanNot specifiedNo significant differenceNo therapeutic effect
This study initiated treatment at a pre-symptomatic stage (postnatal day 60).[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity via Flow Cytometry

Objective: To determine the inhibitory effect of this compound on ATP-induced cation dye uptake in a murine macrophage cell line (J774) expressing the P2X7 receptor.

Materials:

  • J774 macrophage cell line

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound

  • Adenosine triphosphate (ATP)

  • Ethidium bromide

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture J774 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Harvest cells and wash with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Incubation with this compound: Aliquot the cell suspension and incubate with varying concentrations of this compound (e.g., 0.03 µM, 0.3 µM, 3 µM) or vehicle control for 15 minutes at 37°C.

  • ATP Stimulation and Dye Uptake: Add increasing concentrations of ATP to the cell suspensions in the presence of ethidium bromide (25 µM).

  • Flow Cytometry Analysis: Immediately following ATP addition, acquire data on a flow cytometer. Measure the uptake of ethidium bromide (detected in the phycoerythrin channel) over time.

  • Data Analysis: Determine the percentage of ethidium-positive cells or the mean fluorescence intensity. Calculate the EC50 value for ATP in the presence and absence of this compound to assess the antagonist's potency and mechanism of inhibition.[1]

Protocol 2: In Vivo Administration of this compound to SOD1G93A Mice

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of ALS.

Materials:

  • SOD1G93A transgenic mice

  • This compound

  • Vehicle control (e.g., 2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE-β-cyclodextrin)[1][5]

  • Sterile syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Husbandry: House SOD1G93A mice under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, this compound 30 mg/kg).

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle.

  • Administration: Administer this compound or vehicle via intraperitoneal injection. The frequency and starting point of administration are critical variables:

    • Regimen A (From Onset): Begin injections at the first sign of disease onset (e.g., defined as two consecutive days of a specific clinical score) and continue three times per week until the experimental endpoint.[1]

    • Regimen B (Pre-onset): Begin injections at a pre-symptomatic age (e.g., postnatal day 60) and continue four times per week until the experimental endpoint.[4][5]

  • Monitoring: Regularly monitor the mice for body weight, clinical score, and motor function throughout the study.

Protocol 3: Assessment of Clinical Score in SOD1G93A Mice

Objective: To quantify the progression of neurological deficits in SOD1G93A mice.

Procedure:

  • Scoring System: Utilize a standardized clinical scoring system. A common scale is as follows:

    • 0: Normal motor function.

    • 1: Hindlimb tremor or splaying.

    • 2: Gait abnormality and/or one hindlimb displaying paresis.

    • 3: Both hindlimbs displaying paresis.

    • 4: Inability to right itself within 30 seconds when placed on its side (endpoint).

  • Blinded Assessment: The assessment should be performed by an observer blinded to the treatment groups to minimize bias.

  • Frequency: Score the mice three times per week.

  • Disease Onset: Define disease onset as the first day a mouse consistently receives a score of 1.

  • Endpoint: The humane endpoint is typically reached when a mouse reaches a score of 4.

Protocol 4: Evaluation of Motor Coordination using the Rotarod Test

Objective: To assess motor coordination and balance in SOD1G93A mice.

Materials:

  • Accelerating rotarod apparatus

Procedure:

  • Acclimation and Training: Prior to the start of the treatment, acclimate the mice to the rotarod apparatus. Train the mice for several consecutive days by placing them on the rotating rod at a constant low speed and then with accelerating speed.

  • Testing Protocol:

    • Place the mouse on the rotarod.

    • The rod accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials per mouse with a rest period in between.

  • Frequency: Conduct the rotarod test once per week.

  • Data Analysis: Compare the average latency to fall between the treatment groups over time.

Visualizations

P2X7R_Signaling_in_ALS cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia/Astrocyte) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Influx Ca2+ / Na+ Influx K+ Efflux P2X7R->Ion_Influx Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Neuron_Death Motor Neuron Death Neuroinflammation->Neuron_Death JNJ This compound JNJ->P2X7R Inhibits (Non-competitive)

Caption: P2X7R signaling in ALS and the inhibitory action of this compound.

Preclinical_Workflow cluster_monitoring Assessments start Start: SOD1G93A Mice (Pre-symptomatic) randomize Randomize into Treatment Groups start->randomize treatment Administer this compound (i.p.) or Vehicle Control (4x/week) randomize->treatment monitoring Weekly/Bi-weekly Monitoring treatment->monitoring bw Body Weight monitoring->bw cs Clinical Score monitoring->cs rr Rotarod Test monitoring->rr endpoint Humane Endpoint Reached (e.g., inability to right) monitoring->endpoint analysis Data Analysis endpoint->analysis survival Survival Analysis analysis->survival motor Motor Function Analysis analysis->motor onset Disease Onset Analysis analysis->onset

Caption: Workflow for a preclinical study of this compound in SOD1G93A mice.

References

JNJ-47965567: A Potent P2X7 Antagonist for Studying Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a selective and potent antagonist of the P2X7 receptor, an ATP-gated ion channel prominently expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] Chronic activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury, triggers a cascade of inflammatory responses in microglia.[3][4][5] This includes the assembly of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), a key mediator of neuroinflammation.[1][6] Due to its high affinity and central nervous system permeability, this compound serves as a valuable pharmacological tool to investigate the role of P2X7-mediated microglial activation in various neurological and psychiatric disorders, including neurodegenerative diseases, chronic pain, and mood disorders.[1][2]

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in studying microglial activation in vitro and in vivo, and visualizations to illustrate key pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesSystemValueReference
Affinity (pKi) HumanRecombinant 1321N1 cells7.9 ± 0.07[1][2][7]
RatRecombinant 1321N1 cells8.7 ± 0.07[1][7]
Potency (pIC50) for IL-1β release HumanWhole Blood6.7 ± 0.07[1][2][7]
HumanMonocytes7.5 ± 0.07[1][2][7]
RatMicroglia7.1 ± 0.1[1][2][7]
Potency (pIC50) for IL-18 release HumanMonocytes7.3 ± 0.1[1]
Potency (pIC50) for Calcium Flux RatAstrocytes7.5 ± 0.4[1]
Table 2: In Vivo Pharmacology and Dosing of this compound
ParameterSpeciesModelValue/DoseEffectReference
Brain EC50 RatEx vivo receptor autoradiography78 ± 19 ng/mLTarget Engagement[1][2]
Functional Blockade RatIn vivo microdialysis (Bz-ATP induced IL-1β release)30 mg/kg, s.c.Attenuation of IL-1β release[1][7]
Efficacy RatNeuropathic Pain Model30 mg/kgModest, significant efficacy[1][2]
Efficacy Mouse (SOD1G93A)Amyotrophic Lateral Sclerosis (ALS)30 mg/kg, i.p. (thrice weekly)No alteration in disease progression[8]
Efficacy Mouse (SOD1G93A female)Amyotrophic Lateral Sclerosis (ALS)30 mg/kg, i.p. (4 times per week)Delayed disease onset, reduced body weight loss, improved motor coordination[4][5][9][10]
Efficacy MouseTraumatic Brain Injury (TBI)30 mg/kg, i.p.Improved neurological damage and proinflammatory response[11]

Signaling Pathways and Experimental Workflows

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Damage Signal) P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Blocks Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Leads to K_Efflux K⁺ Efflux P2X7->K_Efflux Leads to NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β Release (Neuroinflammation) Casp1->IL1B Cleaves pro-form proIL1B Pro-IL-1β proIL1B->Casp1

Caption: P2X7 signaling pathway and antagonism by this compound.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture 1. Isolate & Culture Primary Microglia Priming 2. Prime with LPS (e.g., 1 µg/mL) Culture->Priming Incubate_JNJ 3. Pre-incubate with This compound Priming->Incubate_JNJ Stimulate 4. Stimulate with P2X7 Agonist (e.g., Bz-ATP) Incubate_JNJ->Stimulate Collect 5. Collect Supernatant Stimulate->Collect ELISA 6. Measure IL-1β Concentration (ELISA) Collect->ELISA Data 7. Analyze Data & Determine IC50 ELISA->Data

Caption: In vitro workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: In Vitro Microglial IL-1β Release Assay

This protocol details the steps to measure the inhibitory effect of this compound on P2X7-mediated IL-1β release from primary microglia.

Materials:

  • Primary rat or mouse microglia

  • Lipopolysaccharide (LPS)

  • This compound

  • 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (Bz-ATP)

  • Cell culture medium and supplements

  • ELISA kit for IL-1β (species-specific)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Isolate primary microglia from neonatal rat or mouse cortices and plate them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere and become quiescent for 24-48 hours.

  • Priming: Prime the microglia with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[12][13]

  • Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. After the LPS priming, wash the cells and pre-incubate them with the different concentrations of this compound for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 100 µM), for 30-60 minutes. Include a vehicle control group (no this compound) and a negative control group (no Bz-ATP stimulation).

  • Supernatant Collection: After stimulation, centrifuge the plate and carefully collect the supernatant.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a species-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Assessment of Neuroinflammation in a Rodent Model

This protocol provides a general framework for evaluating the efficacy of this compound in a rodent model of neuroinflammation, such as traumatic brain injury or amyotrophic lateral sclerosis.

Materials:

  • This compound

  • Vehicle (e.g., 30% SBE-β-cyclodextrin)[10]

  • Animal model of neuroinflammation (e.g., SOD1G93A mice for ALS, or a TBI model)[9][11]

  • Equipment for behavioral testing (e.g., rotarod)

  • Reagents and equipment for tissue processing (e.g., immunohistochemistry, Western blot, or qPCR)

Procedure:

  • Animal Model and Dosing Regimen:

    • For chronic models like ALS in SOD1G93A mice, begin treatment at a pre-symptomatic stage (e.g., postnatal day 60).[9][10] Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection on a regular schedule (e.g., 3-4 times per week).[8][9][10]

    • For acute models like TBI, administer this compound (e.g., 30 mg/kg, i.p.) shortly after the injury (e.g., 30 minutes).[11]

  • Behavioral Assessments:

    • Monitor disease progression and motor function throughout the study.

    • For ALS models, this can include regular body weight measurements, clinical scoring, and motor coordination tests like the rotarod.[5][9][10]

    • For TBI models, assess neurological severity scores at various time points post-injury.[11]

  • Tissue Collection and Analysis:

    • At the study endpoint, perfuse the animals and collect the brain and spinal cord.

    • Process the tissue for various analyses to assess microglial activation and neuroinflammation.

    • Immunohistochemistry: Stain tissue sections for microglial markers (e.g., Iba-1) and P2X7R to evaluate changes in microglial morphology and expression levels.

    • Western Blot: Quantify the protein levels of Iba-1, P2X7R, and inflammatory markers in tissue homogenates.[5]

    • qPCR: Measure the mRNA expression of pro-inflammatory cytokines (e.g., Il1b, Tnf, Il6) and other relevant genes.[11]

  • Data Analysis: Compare the behavioral outcomes and molecular markers between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound is a well-characterized and potent tool for investigating the role of P2X7 in microglial activation and its contribution to CNS pathophysiology. Its high affinity for both human and rat P2X7 receptors, coupled with its ability to penetrate the CNS, makes it suitable for both in vitro and in vivo studies. The protocols outlined above provide a starting point for researchers to utilize this compound to explore the therapeutic potential of P2X7 antagonism in a variety of neurological disorders.

References

JNJ-47965567 in Electrophysiology and Patch-Clamp Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JNJ-47965567, a potent and selective P2X7 receptor antagonist, in electrophysiology and patch-clamp studies. This compound is a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, including neuroinflammation, neuropathic pain, and neuropsychiatric disorders.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison across different species and experimental systems.

Table 1: Binding Affinity and Potency of this compound

SpeciesAssay TypeParameterValue
HumanRadioligand BindingpKi7.9 ± 0.07[1][3]
RatRadioligand BindingpKi8.7 ± 0.07[3]
HumanIL-1β Release (Whole Blood)pIC506.7 ± 0.07[1][3]
HumanIL-1β Release (Monocytes)pIC507.5 ± 0.07[1][3]
RatIL-1β Release (Microglia)pIC507.1 ± 0.1[1][3]
MouseEthidium+ UptakeIC5054 ± 24 nM[4]
HumanElectrophysiology% Inhibition93.9 ± 1.9 (at 100 nM)[3]

Table 2: In Vivo Efficacy of this compound

SpeciesModelParameterValue
RatBrain P2X7 Receptor AutoradiographyBrain EC5078 ± 19 ng·mL⁻¹[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / Bz-ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits Ion_Flux Ion Flux (Na+, Ca2+) P2X7->Ion_Flux Opens Channel IL1b IL-1β Release Ion_Flux->IL1b Triggers

Figure 1: P2X7 receptor signaling and inhibition by this compound.

Patch_Clamp_Workflow A Cell Preparation (e.g., 1321N1-hP2X7) C Whole-Cell Configuration (GΩ Seal & Membrane Rupture) A->C B Pipette Preparation (Intracellular Solution) B->C D Baseline Current Recording C->D E Agonist Application (e.g., Bz-ATP) D->E F Record Agonist-Evoked Current E->F G This compound Application F->G H Record Current in Presence of this compound G->H I Data Analysis (% Inhibition, IC50) H->I

Figure 2: Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

This section provides detailed protocols for the electrophysiological characterization of this compound using whole-cell patch-clamp.

Protocol 1: Whole-Cell Patch-Clamp Recording of hP2X7 Currents and Inhibition by this compound

This protocol is designed for recording currents from human P2X7 receptors expressed in a stable cell line, such as 1321N1 astrocytoma cells.

1. Materials and Solutions

  • Cell Line: 1321N1 cells stably expressing human P2X7 (hP2X7).

  • Extracellular Solution (ECS) (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 3 KCl. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (ICS) (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.

  • Agonist Stock: 10 mM Bz-ATP in sterile water.

  • Antagonist Stock: 10 mM this compound in DMSO.[4]

2. Cell Preparation

  • Culture 1321N1-hP2X7 cells on glass coverslips in appropriate media.

  • Use cells for recording 24-48 hours after plating.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS at 1-2 mL/min.

3. Pipette Preparation and Sealing

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.

  • Mount the filled pipette on the headstage of the patch-clamp amplifier.

  • Under visual control, approach a target cell with the pipette tip while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

4. Whole-Cell Recording and Drug Application

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Allow the cell to stabilize for 2-5 minutes.

  • Establish a baseline recording of the holding current.

  • Apply the P2X7 receptor agonist, Bz-ATP (e.g., 100 µM), to the cell and record the inward current.

  • Wash out the agonist with ECS until the current returns to baseline.

  • Pre-incubate the cell with this compound (e.g., 100 nM) for 5-6 minutes.[3]

  • Co-apply Bz-ATP and this compound and record the resulting current.

  • Wash out both compounds.

5. Data Analysis

  • Measure the peak amplitude of the Bz-ATP-evoked current in the absence and presence of this compound.

  • Calculate the percentage inhibition of the current by this compound.

  • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a concentration-response curve.

Protocol 2: Determining the Mechanism of Action (Competitive vs. Non-competitive Antagonism)

This protocol is an extension of Protocol 1 and is designed to investigate whether this compound acts as a competitive or non-competitive antagonist.

1. Procedure

  • Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.

  • Generate a concentration-response curve for the agonist (Bz-ATP) by applying increasing concentrations and recording the peak current at each concentration.

  • Wash out the agonist and incubate the cell with a fixed concentration of this compound (e.g., 30 nM).[3]

  • In the continued presence of this compound, generate a second agonist concentration-response curve.

  • Repeat with multiple concentrations of this compound if desired.

2. Data Analysis

  • Plot the agonist concentration-response curves in the absence and presence of this compound.

  • A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.

  • A decrease in the maximal response with or without a change in the EC50 suggests non-competitive or mixed antagonism.[4] While initial studies suggested a competitive mechanism for this compound at human and rat P2X7, subsequent research on murine P2X7 indicated a non-competitive mechanism.[4] Therefore, careful analysis is crucial.

References

Application Notes and Protocols: Preparation of JNJ-47965567 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1] It is a valuable tool for in vitro and in vivo studies investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the central nervous system.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that the batch-specific molecular weight may vary and should be consulted from the certificate of analysis for the most accurate calculations.

PropertyValueReference
Chemical Name 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide
Molecular Formula C₂₈H₃₂N₄O₂S[2]
Molecular Weight 488.64 g/mol [3]
CAS Number 1428327-31-4
Appearance Crystalline solid[4]
Purity ≥98%[4]

Solubility

This compound is soluble in several organic solvents but has poor solubility in water.[5] Table 2 summarizes the solubility of this compound in various solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2][3] It is recommended to use fresh, high-quality DMSO, as it can be hygroscopic and absorb moisture, which may reduce the solubility of the compound.[5]

SolventMaximum ConcentrationReference
DMSO 100 mM (48.86 mg/mL)
1 eq. HCl 50 mM (24.43 mg/mL)
DMF 30 mg/mL[4]
Ethanol 12.5 mg/mL[4]
Water Insoluble[5]
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL[4]

Experimental Protocols

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 100 mM stock solution.

      • Mass (mg) = Desired Volume (mL) x 100 mmol/L x 488.64 g/mol x (1 mg/1000 µg) x (1 L/1000 mL)

      • Simplified: Mass (mg) = Desired Volume (mL) x 48.864

    • Example Calculation for 1 mL of 100 mM stock solution:

      • Mass (mg) = 1 mL x 48.864 = 48.86 mg

  • Weigh the this compound powder:

    • Accurately weigh the calculated amount of this compound using a calibrated analytical balance in a suitable weighing vessel.

  • Dissolve in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots as recommended in Table 3.

For in vivo applications, this compound can be formulated in vehicles containing cyclodextrins or a combination of solvents.

Example Formulation using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD): [6]

  • Prepare a 30% (w/v) solution of HP-β-CD in sterile water.

  • Add this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 5 mg/mL).[6]

  • Promote dissolution by rotating at 45°C for 2 hours, followed by sonication in a 37°C water bath for 15 minutes.[6]

  • Filter-sterilize the final solution through a 0.22 µm filter.[6]

  • Store at 4°C for up to one week.[6]

Example Formulation using a Solvent Mixture:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the final formulation by adding the following solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final solution should be clear.

Storage and Stability

Proper storage of this compound as a solid and in solution is crucial to maintain its activity.

FormStorage TemperatureStabilityReference
Solid Powder +4°CShort-term (days to weeks)[2]
-20°CLong-term (months to years)[2]
DMSO Stock Solution -20°C1 month[1]
-80°C6 months[1]

Note: It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]

Visualization

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage cluster_end Completion start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

JNJ-47965567: Application Notes and Protocols for Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2X7 receptor plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurodegeneration, by mediating calcium influx upon activation.[3] This document provides detailed application notes and protocols for the use of this compound in calcium imaging experiments to study P2X7 receptor antagonism.

Mechanism of Action

This compound is a centrally permeable, high-affinity, and selective P2X7 antagonist.[4] It blocks the ion channel, thereby inhibiting the influx of calcium that is typically induced by P2X7 receptor agonists such as ATP and its potent synthetic analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).[3] Calcium imaging assays are therefore a primary method to functionally assess the antagonistic activity of this compound.[3]

Data Presentation

The following tables summarize the quantitative data for this compound, providing key parameters for its application in calcium imaging experiments.

Table 1: Potency of this compound in Functional Assays

ParameterSpecies/Cell TypeValue (pIC₅₀ ± SEM)Agonist UsedReference
Calcium FluxHuman (recombinant)8.3 ± 0.08BzATP[3]
Calcium FluxMacaque (recombinant)8.6 ± 0.1BzATP[3]
Calcium FluxDog (recombinant)8.5 ± 0.2BzATP[3]
Calcium FluxRat (recombinant)7.2 ± 0.08BzATP[3]
Calcium FluxMouse (recombinant)7.5 ± 0.1BzATP[3]
IL-1β ReleaseHuman (whole blood)6.7 ± 0.07BzATP[3]
IL-1β ReleaseHuman (monocytes)7.5 ± 0.07BzATP[3]
IL-1β ReleaseRat (microglia)7.1 ± 0.1BzATP[3]

Table 2: Binding Affinity of this compound

ParameterSpeciesValue (pKᵢ ± SEM)Reference
AffinityHuman7.9 ± 0.07[3]
AffinityRat8.7 ± 0.07[3]

Signaling Pathway and Experimental Workflow

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BzATP BzATP P2X7R P2X7 Receptor BzATP->P2X7R Activates Ca2_influx Ca²⁺ Influx P2X7R->Ca2_influx Mediates Downstream Downstream Signaling (e.g., IL-1β release) Ca2_influx->Downstream JNJ This compound JNJ->P2X7R Blocks

Caption: P2X7 receptor activation by BzATP, leading to calcium influx.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_acq_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (P2X7-expressing cells) Dye_Loading 2. Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Antagonist Incubation (this compound or Vehicle) Dye_Loading->Antagonist_Incubation Agonist_Addition 4. Agonist Addition (BzATP) Antagonist_Incubation->Agonist_Addition Data_Acquisition 5. Data Acquisition (Fluorescence Measurement) Agonist_Addition->Data_Acquisition Data_Analysis 6. Data Analysis (Quantify Ca²⁺ response) Data_Acquisition->Data_Analysis

Caption: Workflow for a calcium imaging experiment with an antagonist.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to evaluate the antagonistic effect of this compound on BzATP-induced calcium influx in a cell line recombinantly expressing the P2X7 receptor (e.g., HEK293 or 1321N1 cells).

Materials
  • Cells: A cell line stably or transiently expressing the P2X7 receptor of the desired species.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • BzATP: Prepare a stock solution (e.g., 10 mM) in water or buffer.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: 20% (w/v) solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.

Protocol

1. Cell Plating:

  • The day before the experiment, seed the P2X7-expressing cells into black, clear-bottom microplates.

  • Plate at a density that will yield a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Reagents:

  • This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 0.1%.

  • BzATP Working Solution: Prepare a working solution of BzATP in Assay Buffer. The final concentration should be at the EC₅₀ to EC₈₀ for the P2X7 receptor in your cell system to ensure a robust and reproducible calcium signal.

  • Dye Loading Solution: Prepare the Fluo-4 AM loading solution immediately before use. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of a 1 mM Fluo-4 AM stock in DMSO and a 20% Pluronic F-127 solution, then dilute this mixture into the Assay Buffer.

3. Dye Loading:

  • Remove the culture medium from the cell plate.

  • Gently wash the cells once with Assay Buffer.

  • Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

4. Antagonist Incubation:

  • After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Add the this compound working solutions (or vehicle control) to the respective wells.

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

5. Data Acquisition (using a fluorescence plate reader):

  • Place the cell plate into the fluorescence plate reader.

  • Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Establish a stable baseline fluorescence reading for each well.

  • Use the instrument's automated injection function to add the BzATP working solution to all wells simultaneously.

  • Continuously record the fluorescence signal for a period sufficient to capture the peak calcium response and its subsequent decay (e.g., 60-180 seconds).

6. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) for each well.

  • The response can be normalized by expressing it as ΔF/F₀.

  • Plot the response against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in cellular signaling. The protocols provided here offer a robust framework for utilizing this compound in calcium imaging experiments to quantify its antagonistic activity and to further elucidate the physiological and pathological functions of P2X7. Researchers should optimize the described protocols for their specific cell types and experimental conditions to ensure high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Target Engagement Studies with JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular ATP.[1][2][3][4][5][6] The P2X7 receptor is implicated in a variety of physiological and pathological processes, particularly in neuroinflammation and neuropsychiatric disorders.[1][7] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies to assess its target engagement with the P2X7 receptor. The provided methodologies and data will guide researchers in designing and executing robust experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X7 receptor, although some evidence also suggests a non-competitive mechanism of inhibition.[7] By binding to the receptor, it blocks the influx of Ca2+ and Na+ ions that is normally triggered by ATP binding.[8] This, in turn, inhibits downstream signaling pathways associated with inflammation, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[8]

Data Presentation

In Vitro and In Vivo Potency and Affinity of this compound
ParameterSpeciesSystemValueReference
pKiHumanRecombinant P2X77.9 ± 0.07[1]
pKiRatRecombinant P2X78.7 ± 0.07[1][6]
pIC50HumanIL-1β release (whole blood)6.7 ± 0.07[1][6]
pIC50HumanIL-1β release (monocytes)7.5 ± 0.07[1][6]
pIC50RatIL-1β release (microglia)7.1 ± 0.1[1][6]
pIC50HumanP2X7 Receptor8.3[4][5]
pIC50MouseP2X7 Receptor7.5[4][5]
pIC50RatP2X7 Receptor7.2[4][5]
Brain EC50RatEx vivo autoradiography78 ± 19 ng/mL[1]
In Vivo Study Parameters for this compound
Animal ModelDosingRoute of AdministrationApplicationReference
Rat30 mg/kgSubcutaneous (s.c.)Attenuation of amphetamine-induced hyperactivity[1][6]
Rat30-100 mg/kgSubcutaneous (s.c.)Attenuation of Bz-ATP induced IL-1β release[6]
SOD1G93A Mice30 mg/kgIntraperitoneal (i.p.)ALS disease progression study[7]

Signaling Pathway

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_ion Ca²⁺ Influx P2X7->Ca_ion Na_ion Na⁺ Influx P2X7->Na_ion MAPK MAPK Pathway (p38, JNK, ERK) P2X7->MAPK ATP ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b NFkB NF-κB Activation MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression JNJ This compound JNJ->P2X7 Blocks

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Ex Vivo P2X7 Receptor Occupancy by Autoradiography

This protocol determines the extent to which this compound binds to and occupies P2X7 receptors in the brain after in vivo administration.

Materials:

  • This compound

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline)

  • Radioligand (e.g., [3H]A-804598 or a similar P2X7 selective radioligand)

  • Male Sprague-Dawley rats (250-300g)

  • Cryostat

  • Microscope slides

  • Incubation buffer (50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging plates and imager

  • Scintillation counter

Procedure:

  • Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., subcutaneous or intraperitoneal injection). A dose of 30 mg/kg is a common starting point.[1]

  • Tissue Collection: At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly extract the brains.

  • Tissue Preparation: Snap-freeze the brains in isopentane (B150273) cooled with dry ice. Store at -80°C until sectioning.

  • Cryosectioning: Cut 20 µm coronal brain sections using a cryostat and thaw-mount them onto microscope slides.

  • Pre-incubation: Once at room temperature, pre-incubate the slides in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.

  • Radioligand Incubation: Incubate the slides with a saturating concentration of the P2X7 radioligand (e.g., 1-10 nM [3H]A-804598) in incubation buffer for 60-90 minutes at room temperature. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled P2X7 ligand (e.g., 10 µM unlabeled A-804598).

  • Washing: Rapidly wash the slides in ice-cold wash buffer (3 x 5 minutes) to remove unbound radioligand.

  • Drying: Dry the slides under a stream of cool, dry air.

  • Imaging: Expose the slides to a phosphor imaging plate for 24-72 hours.

  • Data Analysis: Quantify the signal intensity in specific brain regions using densitometry software. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated animals.

ex_vivo_autoradiography_workflow start Start dosing Animal Dosing (this compound or Vehicle) start->dosing tissue_collection Brain Extraction and Freezing dosing->tissue_collection sectioning Cryosectioning (20 µm sections) tissue_collection->sectioning incubation Radioligand Incubation ([3H]P2X7 Ligand) sectioning->incubation washing Washing to Remove Unbound Ligand incubation->washing imaging Phosphor Imaging washing->imaging analysis Data Analysis (Receptor Occupancy %) imaging->analysis end End analysis->end

Caption: Ex Vivo Autoradiography Workflow.

In Vivo Target Engagement by Measuring IL-1β Release via Microdialysis

This protocol assesses the ability of this compound to block P2X7 receptor function in the brain by measuring the release of the downstream biomarker, IL-1β.

Materials:

  • This compound

  • Vehicle

  • Bz-ATP (P2X7 receptor agonist)

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (10-20 kDa MWCO)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • IL-1β ELISA kit

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., hippocampus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for 48-72 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).[9] After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20-30 minutes for at least one hour.

  • Drug Administration: Administer this compound or vehicle systemically (e.g., s.c. or i.p.).

  • P2X7 Agonist Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), introduce Bz-ATP into the perfusion medium (reverse dialysis) to stimulate P2X7 receptors and induce IL-1β release.

  • Sample Collection: Continue to collect dialysate fractions for several hours post-challenge.

  • IL-1β Quantification: Measure the concentration of IL-1β in the dialysate samples using a high-sensitivity ELISA kit.

  • Data Analysis: Compare the Bz-ATP-induced IL-1β levels in the this compound-treated animals to the vehicle-treated group. A reduction in IL-1β indicates target engagement and functional blockade of P2X7 receptors.

in_vivo_microdialysis_workflow start Start surgery Guide Cannula Implantation start->surgery recovery Animal Recovery (48-72h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection (aCSF) probe_insertion->baseline drug_admin Systemic Administration (this compound or Vehicle) baseline->drug_admin challenge P2X7 Agonist Challenge (Bz-ATP via reverse dialysis) drug_admin->challenge sample_collection Post-Challenge Sample Collection challenge->sample_collection analysis IL-1β Quantification (ELISA) sample_collection->analysis end End analysis->end

Caption: In Vivo Microdialysis Workflow for IL-1β Measurement.

Amphetamine-Induced Hyperactivity Model

This behavioral model assesses the functional consequences of central P2X7 receptor blockade by this compound.

Materials:

  • This compound

  • Vehicle

  • D-amphetamine sulfate

  • Male Sprague-Dawley rats (250-300g)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Habituate the rats to the activity chambers for 30-60 minutes for 2-3 days prior to the experiment.

  • Drug Administration: On the test day, administer this compound (e.g., 30 mg/kg, s.c.) or vehicle.

  • Pre-treatment Period: Return the animals to their home cages for the pre-treatment period (e.g., 30-60 minutes).

  • Amphetamine Challenge: Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[3][10][11]

  • Behavioral Assessment: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for 60-90 minutes.[3][12]

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests a functional effect of central P2X7 blockade.

hyperactivity_model_workflow start Start habituation Habituation to Activity Chambers start->habituation drug_admin This compound or Vehicle Administration habituation->drug_admin amphetamine_challenge Amphetamine Administration drug_admin->amphetamine_challenge behavioral_assessment Locomotor Activity Recording amphetamine_challenge->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis end End data_analysis->end

Caption: Amphetamine-Induced Hyperactivity Model Workflow.

References

JNJ-47965567: Application Notes and Protocols for Behavioral Models of CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neurological and psychiatric disorders.[1][2] The P2X7 receptor is highly expressed on microglia and other immune cells within the central nervous system (CNS), and its activation is a key step in the neuroinflammatory cascade, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By blocking this receptor, this compound offers a promising therapeutic strategy for CNS disorders where neuroinflammation is a contributing factor.

These application notes provide detailed protocols for utilizing this compound in preclinical behavioral models of mania, neuropathic pain, and amyotrophic lateral sclerosis (ALS). The included data summaries and experimental workflows are intended to guide researchers in the effective use of this compound for investigating the role of the P2X7 receptor in CNS pathophysiology.

Pharmacological Profile of this compound

This compound exhibits high affinity for both human and rat P2X7 receptors and effectively blocks the release of IL-1β in various cell-based and in vivo assays. Its favorable pharmacokinetic properties, including good brain penetration, make it an excellent tool for CNS-targeted studies.

ParameterSpeciesValueAssay System
pKi Human7.9 ± 0.07Radioligand Binding
Rat8.7 ± 0.07Radioligand Binding
pIC50 (IL-1β release) Human6.7 ± 0.07Blood
Human7.5 ± 0.07Monocytes
Rat7.1 ± 0.1Microglia
Brain EC50 Rat78 ± 19 ng/mLEx vivo Autoradiography

Signaling Pathway of P2X7 Receptor and Inhibition by this compound

The activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that culminates in neuroinflammation. This compound acts as a non-competitive antagonist to block this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens Channel JNJ This compound JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β (Released) proIL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Promotes

P2X7 receptor signaling cascade and its inhibition by this compound.

Application 1: Mania-Like Hyperactivity Model

The amphetamine-induced hyperactivity model in rodents is a widely used paradigm to screen for compounds with potential anti-manic properties. This compound has been shown to attenuate the hyperlocomotor effects of amphetamine, suggesting a role for the P2X7 receptor in the pathophysiology of mania.[1]

Quantitative Data
Treatment GroupDose (mg/kg)Locomotor Activity (Distance Traveled)
Vehicle + Saline-Baseline
Vehicle + Amphetamine2.0Increased
This compound + Amphetamine30.0Significantly Attenuated vs. Vehicle + Amphetamine

Experimental Protocol: Amphetamine-Induced Hyperactivity

Workflow for the amphetamine-induced hyperactivity model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • d-amphetamine sulfate (B86663)

  • Vehicle (e.g., 30% sulfobutylether-beta-cyclodextrin in water)

  • Saline solution (0.9% NaCl)

  • Locomotor activity chambers equipped with photobeam sensors

Procedure:

  • Habituation: Place individual rats in the locomotor activity chambers and allow them to habituate for 60 minutes.

  • Drug Administration (this compound/Vehicle): Following habituation, administer this compound (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • Post-Dosing Period: Return the animals to the activity chambers and record their activity for an additional 60 minutes.

  • Drug Administration (Amphetamine/Saline): Administer d-amphetamine sulfate (2 mg/kg) or saline via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the rats back into the chambers and record locomotor activity for 120 minutes.

  • Data Analysis: Quantify the total distance traveled for each animal during the 120-minute post-amphetamine injection period. Compare the activity levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Application 2: Neuropathic Pain Model

The Chung model, or spinal nerve ligation (SNL), is a robust and widely used model of neuropathic pain in rats.[3][4] this compound has demonstrated modest but significant efficacy in this model, suggesting that P2X7 receptor antagonism may be a viable strategy for alleviating neuropathic pain.[1]

Quantitative Data
Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g)
Sham + Vehicle-Normal Baseline
SNL + Vehicle-Significantly Decreased (Allodynia)
SNL + this compound30.0Significantly Increased vs. SNL + Vehicle

Experimental Protocol: Chung Model of Neuropathic Pain

Workflow for the Chung model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (100-250g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Silk suture material

  • von Frey filaments

Procedure:

  • Spinal Nerve Ligation Surgery:

    • Anesthetize the rat.

    • Make a dorsal midline incision to expose the L4 to L6 vertebrae.

    • Remove the L6 transverse process to expose the L4 to L6 spinal nerves.

    • Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture.[3][4]

    • Close the muscle and skin layers with sutures or wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days to allow for the full development of mechanical allodynia.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold in the hind paw ipsilateral to the nerve ligation using von Frey filaments.

  • Drug Administration: Administer this compound (30 mg/kg, s.c.) or vehicle.

  • Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Calculate the paw withdrawal threshold in grams. Compare the thresholds between the treatment groups to determine the anti-allodynic effect of this compound.

Application 3: Amyotrophic Lateral Sclerosis (ALS) Model

The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates many of the key features of ALS.[5] Chronic administration of this compound has been shown to delay disease onset and improve motor performance in female SOD1-G93A mice, highlighting the potential of P2X7 receptor antagonism in ALS therapy.[6][7]

Quantitative Data (Female SOD1-G93A Mice)
ParameterVehicle-TreatedThis compound-Treated (30 mg/kg)
Disease Onset EarlierSignificantly Delayed
Body Weight Progressive LossReduced Loss
Motor Performance (RotaRod) Progressive DeclineImproved Performance
Phenotypic Score Progressive WorseningImproved Score

Experimental Protocol: SOD1-G93A Mouse Model

Workflow for the SOD1-G93A ALS mouse model.

Materials:

  • SOD1-G93A transgenic mice

  • This compound

  • Vehicle

  • RotaRod apparatus

  • Animal scale

Procedure:

  • Chronic Drug Administration:

    • Begin intraperitoneal (i.p.) injections of this compound (30 mg/kg) or vehicle at a pre-symptomatic age (e.g., postnatal day 60).[6]

    • Administer the treatment four times per week until the study endpoint (humane endpoint).[6]

  • Behavioral and Phenotypic Monitoring:

    • Body Weight: Measure and record the body weight of each mouse four times per week.[8]

    • RotaRod Test:

      • Acclimate the mice to the RotaRod apparatus.

      • Test motor coordination twice a week.[8]

      • Place the mouse on the rotating rod, which accelerates from a starting speed to a final speed (e.g., 4 to 40 rpm over 300 seconds).[9]

      • Record the latency to fall from the rod.[9]

      • Perform multiple trials with an inter-trial interval.[9]

    • Phenotypic Neurological Scoring (NeuroScore):

      • Assess the neurological score four times per week.[8]

      • The scoring system typically ranges from 0 (normal) to 4 (hindlimb paralysis) and is based on observations of tail suspension, gait, and righting reflex.[10][11]

  • Data Analysis:

    • Disease Onset: Define disease onset as the age at which a specific neurological score is consistently reached.

    • Compare the age of disease onset, changes in body weight, RotaRod performance (latency to fall), and neurological scores between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in various CNS disorders. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of P2X7 receptor antagonism in conditions such as mania, neuropathic pain, and ALS. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for these debilitating disorders.

References

Troubleshooting & Optimization

JNJ-47965567 off-target effects and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and selectivity profile of JNJ-47965567, a potent P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] It is a centrally permeable compound, making it a suitable tool for investigating the role of central P2X7 in rodent models of CNS pathophysiology.[2][4]

Q2: How potent and selective is this compound for its primary target?

This compound demonstrates high affinity for both human and rat P2X7 receptors.[1][4] Its selectivity was confirmed against a broad panel of other receptors, ion channels, and transporters, where it was found to be highly selective for the P2X7 receptor.[1][3][5]

Q3: What are the known off-target interactions of this compound?

The compound is considered "clean" at a concentration of 1 μM.[1] However, at a higher concentration of 10 μM, significant off-target effects (>50% inhibition) were observed at two specific sites:

Researchers should consider these potential off-target activities when using concentrations of this compound approaching 10 μM in their experiments.

Q4: How was the selectivity of this compound determined?

The selectivity was assessed using a standard panel of receptors, ion channels, and transporters (CEREP).[1] This type of broad screening is a standard industry practice to identify potential off-target interactions early in the drug discovery process. It typically involves radioligand binding assays for a wide array of molecular targets.

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my in vitro or in vivo model that doesn't align with P2X7 antagonism. Could this be an off-target effect?

Troubleshooting Steps:

  • Review Compound Concentration: The most likely cause of off-target effects is high compound concentration. The primary off-target activity of this compound was observed at 10 μM.[1]

    • Action: Verify the final concentration of this compound in your experiment. If it is at or near 10 μM, consider performing a dose-response curve to see if the unexpected phenotype diminishes at lower concentrations that are still effective for P2X7 antagonism (e.g., high nanomolar to low micromolar range).

  • Consider Serotonergic or Melatonergic Systems: The known off-targets are the serotonin transporter and the melatonin 1 receptor.[1]

    • Action: Evaluate if your experimental system (cell line, tissue, or animal model) has a functional serotonergic or melatonergic system. An unexpected phenotype could be related to modulation of serotonin reuptake or melatonin signaling. You may need to use specific antagonists for these off-targets to confirm this hypothesis.

  • Consult the Selectivity Data: Refer to the quantitative data in Table 2. The effect on the serotonin transporter was more pronounced (82%) than on the melatonin receptor (65%).[1]

    • Action: Prioritize investigating a potential serotonergic effect. For example, in behavioral studies, consider if the observed phenotype could be linked to altered serotonin levels.

Data Presentation

Table 1: Potency and Binding Affinity of this compound at P2X7 Receptors

Species/SystemAssay TypeValue TypeValue (Mean ± SEM)Reference
HumanRadioligand BindingpKi7.9 ± 0.07[1]
HumanFunctional AssaypIC₅₀8.3[3][5]
RatRadioligand BindingpKi8.7 ± 0.07[1]
RatFunctional AssaypIC₅₀7.2[3][5]
MouseFunctional AssaypIC₅₀7.5[3][5]
Human BloodIL-1β ReleasepIC₅₀6.7 ± 0.07[1][4]
Human MonocytesIL-1β ReleasepIC₅₀7.5 ± 0.07[1][4]
Rat MicrogliaIL-1β ReleasepIC₅₀7.1 ± 0.1[1][4]

Table 2: Off-Target Selectivity Profile of this compound

TargetTest Concentration (μM)Effect (% Inhibition/Stimulation)Reference
Broad Panel (various targets)1No significant effect[1]
Human Serotonin Transporter1082%[1]
Human Melatonin 1 Receptor1065%[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for P2X7 Affinity (pKi) Determination

This is a generalized protocol based on standard industry practices for determining binding affinity.

  • Preparation of Membranes: Membranes are prepared from cell lines recombinantly expressing the human or rat P2X7 receptor (e.g., 1321N1 cells).[4]

  • Radioligand: A suitable radiolabeled P2X7 antagonist, such as [³H]-A-804598, is used.[1]

  • Assay:

    • Membranes are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (this compound) are added to competitively displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.

  • Detection: After incubation, the membranes are filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to calculate the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Protocol 2: IL-1β Release Assay for Functional Potency (pIC₅₀)

This protocol outlines the measurement of functional P2X7 antagonism in native systems like human monocytes or rat microglia.[1][2][4]

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes, or culture primary rat microglia.

  • Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Inhibition: Pre-incubate the primed cells with various concentrations of this compound for a defined period.

  • Activation: Stimulate the cells with a P2X7 agonist, such as Benzoyl-ATP (Bz-ATP), to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.

  • Quantification: Collect the cell supernatant and measure the concentration of IL-1β using a specific ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is the negative logarithm of the IC₅₀.

Visualizations

G cluster_target This compound Selectivity cluster_on_target On-Target Activity cluster_off_target Off-Target Activity (>1µM) cluster_no_effect No Significant Effect (<1µM) Compound This compound P2X7 P2X7 Receptor Compound->P2X7 High Affinity (pKi 7.9) SERT Serotonin Transporter (SERT) Compound->SERT Low Affinity (>50% effect @ 10µM) MT1 Melatonin Receptor 1 (MT1) Compound->MT1 Low Affinity (>50% effect @ 10µM) Other Broad Panel of >50 Receptors, Ion Channels, & Transporters Compound->Other Selective Over

Caption: Selectivity profile of this compound.

G cluster_workflow Workflow for Assessing Off-Target Effects A 1. Observe Unexpected Phenotype B 2. Verify Drug Concentration in Experiment A->B C Concentration > 1µM? B->C D Consider Off-Target: SERT or MT1 C->D Yes F Phenotype is Likely On-Target or Novel C->F No E Perform Dose-Response Curve D->E G Use Specific Antagonists for SERT/MT1 to Confirm D->G

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_pathway P2X7 Signaling & Point of Intervention ATP Extracellular ATP (e.g., from cell stress) P2X7 P2X7 Receptor ATP->P2X7 Activates Channel Ion Channel Opening P2X7->Channel JNJ This compound JNJ->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Channel->Inflammasome via K+ efflux IL1b IL-1β Release (Inflammation) Inflammasome->IL1b

Caption: Simplified P2X7 signaling pathway and this compound action.

References

Optimizing JNJ-47965567 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47965567. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation pore. This triggers downstream signaling events, most notably the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][3]

This compound functions as a non-competitive antagonist .[4][5] This means it does not compete with ATP at its binding site but rather binds to an allosteric site on the receptor, preventing the channel from opening even when ATP is bound.

cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ca_Influx Ca²+ Influx Dye Uptake P2X7->Ca_Influx Channel Opens ATP Extracellular ATP (Agonist) ATP->P2X7 Binds & Activates JNJ This compound (Antagonist) JNJ->P2X7 Inhibits (Non-competitive) Inflammasome NLRP3 Inflammasome Activation IL1b IL-1β Release Inflammasome->IL1b Ca_Influx->Inflammasome start Start Troubleshooting q1 Is agonist (ATP/BzATP) response present without antagonist? start->q1 a1_no Cell health or P2X7 expression issue. Verify cell viability and receptor expression. q1->a1_no No q2 Is the vehicle control (e.g., DMSO) affecting the agonist response? q1->q2 Yes a2_yes Solvent toxicity. Lower the final DMSO concentration in the assay. q2->a2_yes Yes q3 Is this compound concentration range appropriate for your species? q2->q3 No a3_no Incorrect concentration. Adjust range based on known IC50 values. (See Table 1) q3->a3_no No q4 Was there sufficient pre-incubation time with this compound? q3->q4 Yes a4_no Insufficient binding time. Increase pre-incubation (e.g., 15-30 min) before adding agonist. q4->a4_no No end Issue may be related to compound integrity. Use a fresh aliquot or lot. q4->end Yes cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed J774 Cells e1 3. Wash Cells & Pre-incubate with JNJ (15 min) p1->e1 p2 2. Prepare this compound Serial Dilutions p2->e1 e2 4. Add Dye (Ethidium) & Agonist (ATP) e1->e2 e3 5. Incubate (5 min) e2->e3 e4 6. Stop Reaction e3->e4 a1 7. Measure Fluorescence e4->a1 a2 8. Calculate Inhibition & Determine IC50 a1->a2

References

JNJ-47965567 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in 1eq. HCl, Dimethylformamide (DMF), and Ethanol.[1][2] For in vivo applications, specific formulations with solvents like PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been reported.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO to a desired concentration, for example, 10 mM or 100 mM.[1] For complete dissolution, ultrasonic assistance may be necessary.[3] Always use fresh, high-purity solvents to avoid introducing contaminants that could affect stability. For precise molarity calculations, it is crucial to use the batch-specific molecular weight found on the vial's Certificate of Analysis.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored under specific conditions to ensure its stability. As a solid, it should be stored at -20°C for long-term storage (up to 3 years) or at +4°C for shorter periods.[3][4] Once in solution, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3][4]

Q4: I observed precipitation in my this compound solution after storage. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation, gently warm the solution and use sonication to try and redissolve the compound.[3] To prevent this, ensure you are not exceeding the solubility limits and consider storing the solution at a concentration well below its maximum solubility. When preparing aqueous dilutions from a DMSO stock, it is important to mix vigorously and ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation.

Q5: How can I check the stability of my this compound solution over time?

A5: The stability of your this compound solution can be monitored by assessing its purity over time using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation. While specific stability-indicating HPLC methods for this compound are not publicly detailed, a general approach is provided in the "Experimental Protocols" section below.

Data Presentation

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO100 mg/mL[3]204.65 mM[3]Ultrasonic assistance may be required for complete dissolution.[3]
1eq. HCl24.43 mg/mL[1]50 mM[1]
DMF30 mg/mL[2]~61.4 mM
Ethanol12.5 mg/mL[2]~25.6 mM
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[2]~0.51 mM

Molecular Weight of this compound is approximately 488.64 g/mol . Molarity calculations are based on this molecular weight.

Storage Conditions
FormStorage TemperatureDuration
Powder-20°CUp to 3 years[3][4]
Powder+4°CUp to 2 years[3]
In Solvent-80°CUp to 1 year[4]
In Solvent-20°CUp to 1 month[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound will not dissolve - Incorrect solvent used.- Solubility limit exceeded.- Low quality or wet solvent.- Verify the appropriate solvent and its recommended concentration from the solubility table.- Try gentle warming and/or sonication to aid dissolution.[3]- Use fresh, high-purity, anhydrous solvents. Moisture can reduce solubility in some organic solvents.[4]
Precipitation in solution upon storage - Solution stored at a temperature that reduces solubility.- Supersaturated solution was prepared.- Gently warm and sonicate the solution before use.- Prepare a new stock solution at a lower concentration.- Aliquot the stock solution to avoid temperature fluctuations from repeated freeze-thaw cycles.
Loss of compound activity in experiments - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions from powder.- Ensure stock solutions are stored at the recommended temperature and for the appropriate duration.- Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound.- Use the batch-specific molecular weight for accurate molarity calculations.- Verify the stability of your solution, potentially using HPLC if available.- Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and sonicator.

  • Calculation: Based on the molecular weight of this compound (approx. 488.64 g/mol ), weigh out 4.89 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for Assessing Solution Stability by HPLC

Note: The following is a general guideline. Method optimization will be required for best results.

  • Objective: To assess the purity of a this compound solution over time by monitoring the peak area of the parent compound.

  • Materials: this compound solution to be tested, HPLC system with a UV detector, appropriate HPLC column (e.g., C18 reverse-phase), HPLC-grade solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

  • Method:

    • Prepare a standard solution of freshly dissolved this compound at a known concentration.

    • Inject the standard solution to determine the retention time and initial peak area of the intact compound.

    • Inject the aged solution (the one being tested for stability).

    • Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the this compound peak.

    • The stability can be expressed as the percentage of the initial peak area remaining at each time point.

  • Purity Determination: Many vendors state the purity of their this compound is ≥98% as determined by HPLC.[1] This can serve as a baseline for your own assessments.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Stability Check (Optional) A Weigh this compound Powder B Dissolve in Appropriate Solvent (e.g., DMSO) A->B C Vortex / Sonicate to Ensure Complete Dissolution B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C (long-term) or -20°C (short-term) D->E F Thaw Aliquot Immediately Before Use E->F I Analyze Aged Solution by HPLC E->I G Prepare Working Solution F->G H Perform Experiment G->H J Compare with Fresh Standard I->J

Caption: Workflow for preparation, storage, and use of this compound solutions.

Troubleshooting_Decision_Tree Troubleshooting Common Issues with this compound Solutions Start Encountering an Issue? Q1 Is there visible precipitate? Start->Q1 A1_Yes Gently warm and sonicate solution Q1->A1_Yes Yes A1_No Issue is not precipitation Q1->A1_No No Q2 Did precipitate redissolve? A1_Yes->Q2 A2_Yes Proceed with experiment, consider using a lower concentration in the future Q2->A2_Yes Yes A2_No Prepare a fresh solution at a lower concentration Q2->A2_No No Q3 Is there a loss of activity or inconsistent results? A3_Yes Prepare fresh solution from powder. Aliquot to avoid freeze-thaw cycles. Verify calculations and handling procedures. Q3->A3_Yes Yes A1_No->Q3

Caption: Decision tree for troubleshooting this compound solution issues.

References

Technical Support Center: JNJ-47965567 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, JNJ-47965567, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like microglia and macrophages.[1] Its activation by high concentrations of extracellular ATP, often present in inflammatory environments, triggers downstream signaling cascades leading to the release of pro-inflammatory cytokines such as IL-1β.[2] this compound blocks this channel, thereby inhibiting the release of these inflammatory mediators.

Q2: What is a typical starting dose and administration route for this compound in mice?

Based on published preclinical studies, a common and effective dose of this compound is 30 mg/kg administered via intraperitoneal (i.p.) injection.[3] However, the optimal dose may vary depending on the animal model and the specific research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.[4]

Q3: What is the recommended vehicle for dissolving this compound for in vivo use?

This compound has poor water solubility.[5] A commonly used and effective vehicle is a cyclodextrin-based solution. Specifically, a 30% (w/v) solution of β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water has been used to dissolve this compound at a concentration of 5 mg/mL.[3]

Q4: How should I prepare the this compound formulation using cyclodextrin (B1172386)?

To prepare a 5 mg/mL solution of this compound in 30% (w/v) β-cyclodextrin:

  • Prepare a 30% (w/v) solution of β-cyclodextrin in Milli-Q water.

  • Add this compound to the cyclodextrin solution to a final concentration of 5 mg/mL.

  • Rotate the solution at 45°C for 2 hours.

  • Sonicate in a 37°C water bath for 15 minutes to ensure complete dissolution.

  • Filter-sterilize the final solution using a 0.22 µm filter before injection.[3]

Q5: Are there alternative formulations if I encounter issues with the cyclodextrin-based vehicle?

Yes, if you experience solubility or stability issues, several alternative formulations can be considered. These often involve a combination of co-solvents and surfactants to improve the solubility of hydrophobic compounds.[4][6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the in vivo delivery of this compound.

Issue 1: Poor Solubility or Precipitation of this compound in Formulation
  • Observation: The compound fails to dissolve completely in the vehicle, or precipitation is observed after preparation or upon standing.

  • Possible Causes:

    • Incorrect preparation of the vehicle.

    • The concentration of this compound is too high for the chosen vehicle.

    • The quality of the cyclodextrin is suboptimal.

  • Troubleshooting Steps:

    • Verify Vehicle Preparation: Ensure the cyclodextrin is fully dissolved in water before adding this compound.

    • Optimize Dissolution: Increase the duration of rotation and sonication. Gentle warming can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.

    • Consider Alternative Formulations: If cyclodextrin-based formulations are not successful, consider the alternative formulations outlined in the table below.[7] Always perform a small-scale pilot to confirm solubility and stability before preparing a large batch.

    • Particle Size Reduction: For some poorly soluble compounds, reducing the particle size can enhance the dissolution rate.[6]

Issue 2: High Variability in Experimental Results
  • Observation: Significant variation in the measured outcomes (e.g., target engagement, behavioral changes) is observed between animals within the same treatment group.

  • Possible Causes:

    • Inconsistent formulation or administration of this compound.

    • Inaccurate dosing due to precipitation of the compound in the syringe.

    • Improper injection technique leading to incorrect delivery (e.g., subcutaneous instead of intraperitoneal).

  • Troubleshooting Steps:

    • Ensure Homogeneous Formulation: Vigorously vortex the solution before drawing each dose to ensure a uniform suspension, especially if any particulate matter is present.

    • Standardize Administration Technique: Ensure all injections are performed by a trained individual following a consistent protocol. For intraperitoneal injections, aspirate before injecting to ensure the needle is not in an organ or blood vessel.[8][9]

    • Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself.[4]

Issue 3: Lack of Expected Efficacy
  • Observation: this compound does not produce the anticipated biological effect at the administered dose.

  • Possible Causes:

    • Insufficient target engagement due to poor bioavailability or rapid metabolism.

    • The chosen dose is too low for the specific animal model or disease state.

    • The compound has degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Assess Target Engagement: Perform a pharmacodynamic (PD) study to confirm that this compound is reaching the P2X7 receptor and inhibiting its function in vivo. An ex vivo IL-1β release assay is a suitable method for this.

    • Conduct a Dose-Response Study: If target engagement is confirmed but efficacy is still lacking, a dose-escalation study may be necessary to determine if a higher concentration is required.[4]

    • Verify Compound Integrity: Ensure that this compound has been stored correctly (typically at -20°C for powder) and that stock solutions are not used beyond their recommended stability period.[7]

Issue 4: Unexpected Toxicity or Adverse Events
  • Observation: Animals exhibit signs of toxicity such as significant weight loss, lethargy, or other abnormal behaviors.

  • Possible Causes:

    • The dose of this compound is too high, exceeding the maximum tolerated dose (MTD).

    • Toxicity of the vehicle formulation.

    • Off-target effects of the compound.

  • Troubleshooting Steps:

    • Perform a Maximum Tolerated Dose (MTD) Study: If not already done, an MTD study is crucial to establish a safe dose range for your animal model.[4]

    • Evaluate Vehicle Toxicity: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[4]

    • Refine the Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[10]

Data Presentation

Table 1: In Vitro Potency of this compound

SpeciesAssaypIC₅₀
HumanP2X7 Antagonism8.3
MouseP2X7 Antagonism7.5
RatP2X7 Antagonism7.2

Source: R&D Systems, Tocris Bioscience[11]

Table 2: Recommended Formulations for In Vivo Delivery of this compound

Formulation ComponentsPreparation StepsFinal Concentration
Primary: 30% (w/v) β-cyclodextrin in sterile water1. Dissolve β-cyclodextrin in water. 2. Add this compound. 3. Rotate at 45°C for 2h. 4. Sonicate at 37°C for 15 min.[3]5 mg/mL
Alternative 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline1. Dissolve this compound in DMSO. 2. Add PEG300 and Tween-80. 3. Add saline to the final volume.[7]≥ 2.5 mg/mL
Alternative 2: 10% DMSO, 90% (20% SBE-β-CD in saline)1. Dissolve this compound in DMSO. 2. Add the SBE-β-CD solution.[7]≥ 2.5 mg/mL
Alternative 3: 10% DMSO, 90% corn oil1. Dissolve this compound in DMSO. 2. Add corn oil.[7]≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a standardized method for the intraperitoneal administration of this compound.

Materials:

  • Sterile this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) wipes

  • Appropriate animal restraint device

Procedure:

  • Preparation: Prepare the this compound formulation as described above and draw the calculated volume into a sterile syringe. Ensure the solution is at room temperature.

  • Animal Restraint: Gently restrain the mouse, exposing the abdomen. The animal can be tilted slightly with its head downwards to move the abdominal organs away from the injection site.

  • Injection Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]

  • Injection: a. Clean the injection site with a 70% ethanol wipe. b. Insert the needle at a 15-20 degree angle. c. Gently aspirate to ensure no fluid or blood is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9] d. Slowly and steadily inject the solution.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Protocol 2: Ex Vivo IL-1β Release Assay for Target Engagement

This protocol can be used to assess the in vivo target engagement of this compound by measuring its ability to inhibit ATP-induced IL-1β release from brain tissue.

Materials:

  • Brain tissue from treated and control animals

  • Lipopolysaccharide (LPS)

  • Benzoyl-ATP (BzATP)

  • Rat IL-1β ELISA kit

  • Tissue homogenization buffer

  • Standard laboratory equipment (centrifuge, incubator, etc.)

Procedure:

  • Tissue Collection: At a designated time point after in vivo administration of this compound or vehicle, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).

  • Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Cell Stimulation: a. Plate the brain homogenates. b. Prime the cells with LPS for a specified period (e.g., 4 hours). c. Stimulate the cells with BzATP to induce P2X7-mediated IL-1β release.

  • Sample Collection: Collect the supernatant from each well.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a rat-specific ELISA kit, following the manufacturer's instructions.[12]

  • Data Analysis: Compare the levels of IL-1β released from the brain tissue of this compound-treated animals to that of vehicle-treated animals. A significant reduction in IL-1β release in the treated group indicates successful target engagement.

Visualizations

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux JNJ This compound JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Promotes

Caption: P2X7 receptor signaling and inhibition by this compound.

Troubleshooting_Workflow Troubleshooting In Vivo Delivery Workflow Start Experiment Start Observe_Issue Issue Observed? Start->Observe_Issue No_Issue Proceed with Experiment Observe_Issue->No_Issue No Issue_Type Type of Issue? Observe_Issue->Issue_Type Yes Solubility Poor Solubility Issue_Type->Solubility Solubility Variability High Variability Issue_Type->Variability Variability Efficacy Lack of Efficacy Issue_Type->Efficacy Efficacy Toxicity Unexpected Toxicity Issue_Type->Toxicity Toxicity Sol_Actions Verify Vehicle Prep Optimize Dissolution Try Alternative Formulation Solubility->Sol_Actions Var_Actions Ensure Homogeneous Formulation Standardize Injection Technique Variability->Var_Actions Eff_Actions Assess Target Engagement Conduct Dose-Response Study Efficacy->Eff_Actions Tox_Actions Conduct MTD Study Evaluate Vehicle Toxicity Refine Dosing Schedule Toxicity->Tox_Actions End Problem Resolved Sol_Actions->End Var_Actions->End Eff_Actions->End Tox_Actions->End

Caption: A logical workflow for troubleshooting common in vivo delivery issues.

References

Potential toxicity of JNJ-47965567 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-47965567, a potent and selective P2X7 receptor antagonist, in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected Cell Death or Cytotoxicity

Researchers may observe significant cell death that is not attributable to the intended P2X7 antagonism.

Potential Cause Troubleshooting Steps
High Concentration of this compound: The compound may exhibit cytotoxic effects at concentrations above the optimal range for P2X7 antagonism.1. Determine the Cytotoxic Threshold: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the concentration at which this compound becomes toxic to your specific cell line. A detailed protocol for an LDH cytotoxicity assay is provided below.2. Use the Lowest Effective Concentration: Once the on-target IC50 is established (see Issue 3), use the lowest concentration that effectively antagonizes the P2X7 receptor while remaining well below the cytotoxic threshold.
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.1. Solvent Control: Include a vehicle control group in your experiments, treating cells with the same concentration of the solvent used to dissolve this compound.2. Minimize Solvent Concentration: Prepare a concentrated stock solution of this compound to minimize the final concentration of the solvent in your cell culture medium (typically ≤ 0.1%).
Off-Target Effects: While this compound is selective for the P2X7 receptor, off-target effects at high concentrations cannot be entirely ruled out.1. Use a Structurally Unrelated P2X7 Antagonist: Treat cells with a different, well-characterized P2X7 antagonist. If the cytotoxic effect is unique to this compound, it may suggest an off-target mechanism.2. Rescue Experiment: If the unexpected phenotype involves the downregulation of a specific protein, attempt to rescue the effect by overexpressing that protein.
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.Consult Literature: Review literature for studies that have used this compound in similar cell lines to gauge an appropriate starting concentration range.

Issue 2: Inconsistent or Variable Experimental Results

Reproducibility is key in research. This section provides guidance on troubleshooting inconsistent results.

Potential Cause Troubleshooting Steps
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.1. Standardize Protocols: Maintain consistent cell seeding densities and passage numbers for all experiments.2. Media Components: Be aware that components in serum can sometimes interfere with compound activity. Consider using serum-free media for the duration of the experiment if compatible with your cells.
Compound Preparation and Storage: Improper handling of this compound can lead to degradation or inaccurate concentrations.1. Follow Manufacturer's Instructions: Adhere to the recommended storage conditions and preparation of stock solutions.2. Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment.
P2X7 Receptor Expression Levels: The level of P2X7 receptor expression can vary between cell lines and even with different culture conditions, affecting the observed potency of the antagonist.1. Verify Receptor Expression: Confirm the expression of the P2X7 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry.2. Functional Receptor Assay: Functionally assess receptor activity using an ATP-induced dye uptake or calcium flux assay before conducting antagonist experiments.

Issue 3: Apparent Lack of Efficacy

If this compound does not appear to inhibit the P2X7 receptor-mediated response in your assay, consider the following.

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions: The concentration of the P2X7 agonist (e.g., ATP or BzATP) or the incubation time may not be optimal.1. Agonist Dose-Response: Perform a dose-response curve for your P2X7 agonist to determine the EC50 and use a concentration around the EC80 for antagonist screening.2. Time-Course Experiment: Optimize the incubation time for both the antagonist and the agonist.
Low or Absent P2X7 Receptor Function: The cell line may not have functional P2X7 receptors.Positive Controls: Use a cell line known to express functional P2X7 receptors as a positive control to validate your experimental setup.
Incorrect Compound Concentration: Errors in dilution calculations can lead to a final concentration that is too low to be effective.Verify Calculations and Pipetting: Double-check all calculations and ensure accurate pipetting when preparing dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor. It acts as a non-competitive antagonist, meaning it binds to a site on the receptor that is different from the ATP binding site (an allosteric site).[1] This binding prevents the conformational changes necessary for channel opening, thereby blocking ATP-induced downstream signaling, such as IL-1β release and cation influx.[2][3]

Q2: How selective is this compound for the P2X7 receptor?

A2: this compound has been shown to be highly selective for the P2X7 receptor over a panel of 50 other receptors, ion channels, and transporters.[4]

Q3: What are the recommended working concentrations for this compound in cell culture?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, effective concentrations for inhibiting P2X7 receptor function are typically in the nanomolar to low micromolar range. For example, full blockade of IL-1β release was achieved at 1 µM in rat microglia and astrocytes.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

A4: For in vitro studies, this compound is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 30 mM).[3] This stock solution should be stored at -20°C. For experiments, the stock solution should be diluted in culture medium to the desired final concentration, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to avoid solvent toxicity.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is highly selective, the possibility of off-target effects, especially at higher concentrations, should be considered. Some P2X7 receptor antagonists have been reported to have agonist-like effects on other signaling proteins. If you observe an unexpected phenotype, it is advisable to use a structurally different P2X7 antagonist to confirm that the effect is due to P2X7 inhibition.

Quantitative Data

Table 1: Potency of this compound in Various In Vitro Systems

SpeciesCell/System TypeAssayPotency (pIC50 / pKi ± SEM)Reference
HumanRecombinant (1321N1 cells)Calcium Flux8.3 ± 0.08[5]
HumanRecombinant (1321N1 cells)Radioligand Binding7.9 ± 0.07 (pKi)[5]
HumanWhole BloodIL-1β Release6.7 ± 0.07[5]
HumanMonocytesIL-1β Release7.5 ± 0.07[5]
RatRecombinant (1321N1 cells)Calcium Flux7.2 ± 0.08[5]
RatRecombinant (1321N1 cells)Radioligand Binding8.7 ± 0.07 (pKi)[5]
RatMicrogliaIL-1β Release7.1 ± 0.1[5]
RatAstrocytesCalcium Flux7.5 ± 0.4[5]
MouseRecombinant (1321N1 cells)Calcium Flux7.5 ± 0.1[5]
MouseJ774 MacrophagesEthidium+ UptakeIC50 of 54 ± 24 nM[1]
MacaqueRecombinant (1321N1 cells)Calcium Flux8.6 ± 0.1[5]
DogRecombinant (1321N1 cells)Calcium Flux8.5 ± 0.2[5]

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 30 minutes). Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100

Protocol 2: P2X7 Receptor Antagonism Assay (Calcium Flux)

This protocol describes a general method to assess the inhibitory effect of this compound on P2X7 receptor-mediated calcium influx.

  • Cell Seeding: Seed cells expressing the P2X7 receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: On the day of the assay, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, replace the medium with a suitable assay buffer and add various concentrations of this compound. Include a vehicle control. Incubate for the desired time to allow the compound to bind to the receptors.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) at a predetermined concentration (e.g., EC80) to all wells simultaneously using an automated injector.

  • Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis: Analyze the data by calculating the peak fluorescence intensity or the area under the curve for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of this compound to determine the IC50.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b JNJ This compound JNJ->P2X7 Inhibits

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound add_agonist Add P2X7 Agonist (e.g., ATP, BzATP) treat_compound->add_agonist measure_response Measure Cellular Response (e.g., Ca²⁺, IL-1β, Dye Uptake) add_agonist->measure_response data_analysis Data Analysis (IC50 Calculation) measure_response->data_analysis end End: Determine Potency data_analysis->end

Caption: General Experimental Workflow for Assessing this compound Potency.

Troubleshooting_Logic unexpected_death Unexpected Cell Death? check_concentration Is Concentration Too High? unexpected_death->check_concentration Yes no_issue Proceed with experiment unexpected_death->no_issue No cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH, MTT) check_concentration->cytotoxicity_assay solvent_control Run Solvent Control check_concentration->solvent_control off_target Consider Off-Target Effects check_concentration->off_target

Caption: Troubleshooting Logic for Unexpected Cell Death.

References

Technical Support Center: JNJ-47965567 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor solubility of JNJ-47965567, a potent and selective P2X7 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to have poor aqueous solubility but is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1][2][3][4][5] It is also soluble in 1-equivalent hydrochloric acid (HCl), which can be useful for preparing certain stock solutions. One supplier also notes its solubility in DMF and Ethanol.[5] Quantitative solubility data is summarized in the table below.

Q2: My this compound is not dissolving in DMSO as expected. What could be the issue?

A2: If you are experiencing issues with dissolving this compound in DMSO, consider the following:

  • Purity of DMSO: Ensure you are using fresh, anhydrous (hygroscopic) DMSO.[1][3] DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.

  • Sonication: Gentle warming and sonication can aid in the dissolution process.[4][6][7]

  • Concentration: Attempting to prepare a stock solution at a concentration higher than its maximum solubility will result in incomplete dissolution. Refer to the solubility table for maximum concentrations.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: No, this compound is poorly soluble in aqueous buffers.[3] Direct dissolution in Phosphate-Buffered Saline (PBS) will likely result in precipitation. For cell-based assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).

Q4: What are the recommended methods for preparing this compound for in vivo studies?

A4: Due to its poor aqueous solubility, specialized formulations are required for in vivo administration. Two common and effective approaches are the use of co-solvent systems and cyclodextrins.

  • Co-solvent Systems: A mixture of solvents is used to increase the solubility of the compound. A commonly cited formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[7] Another option includes DMSO and corn oil.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD)[6] and its derivative, sulfobutylether-β-cyclodextrin (SBE-β-CD),[7][8] have been successfully used to formulate this compound for in vivo use.

Detailed protocols for these methods are provided in the Troubleshooting Guide section.

Troubleshooting Guide for Poor Solubility

This guide provides step-by-step protocols for common solubility challenges encountered during experiments with this compound.

Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays

Problem: Difficulty in dissolving this compound to create a high-concentration stock solution for cell-based or biochemical assays.

Solution:

  • Select the appropriate solvent: Anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][2][3][4][5]

  • Determine the target concentration: Refer to the solubility table below to ensure you are not exceeding the maximum solubility. A concentration of 10-100 mM in DMSO is typically achievable.[1]

  • Dissolution Procedure:

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of fresh, anhydrous DMSO.

    • If the compound does not dissolve immediately, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 10-15 minutes.[6][7]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Compound Precipitation Upon Dilution in Aqueous Media

Problem: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.

Solution:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the aqueous medium: Warming the buffer or medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Vortexing during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-Solvent System for In Vivo Studies

This protocol is adapted from methods described for poorly soluble compounds.[7]

  • Prepare a stock solution: Dissolve this compound in DMSO to achieve a clear solution.

  • Add co-solvents sequentially: In a stepwise manner, add the following excipients, ensuring the solution remains clear after each addition:

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

  • Final dilution in saline: Bring the solution to the final volume with saline to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Concentration: This method has been reported to achieve a solubility of at least 2.5 mg/mL.[7]

Protocol 2: Preparation of this compound Formulation using Cyclodextrins for In Vivo Studies

This protocol is based on a published method for formulating this compound.[6]

  • Prepare the cyclodextrin (B1172386) solution: Dissolve β-cyclodextrin (β-CD) in sterile water to make a 30% (w/v) solution.

  • Solubilize this compound: Add this compound to the 30% β-CD solution to a final concentration of 5 mg/mL.

  • Heating and Sonication:

    • Rotate the mixture at 45°C for 2 hours.

    • Sonicate in a 37°C water bath for 15 minutes.[6]

  • Sterilization and Storage: Filter sterilize the final solution using a 0.22 µm filter and store at 4°C for up to one week.

Quantitative Data Summary

Solvent/VehicleMaximum ConcentrationMolar Concentration (mM)Source(s)
DMSO100 mg/mL204.65[1][7]
DMSO98 mg/mL200.55[3]
DMSO48.86 mg/mL100
1 eq. HCl24.43 mg/mL50
DMF30 mg/mL61.39[5]
Ethanol12.5 mg/mL25.58[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.12[7]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 5.12[7]
30% (w/v) β-CD in water5 mg/mL10.23[6]

Visualizations

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation (Cyclodextrin Method) Start_InVitro Start Weigh Weigh this compound Start_InVitro->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Sonicate Warm and Sonicate if necessary Add_DMSO->Sonicate Stock_Solution Concentrated Stock Solution Sonicate->Stock_Solution Store Store at -20°C / -80°C Stock_Solution->Store End_InVitro End Store->End_InVitro Start_InVivo Start Prepare_CD Prepare 30% β-CD Solution Start_InVivo->Prepare_CD Add_JNJ Add this compound to 5 mg/mL Prepare_CD->Add_JNJ Heat_Rotate Heat (45°C) and Rotate (2h) Add_JNJ->Heat_Rotate Sonicate_37 Sonicate at 37°C (15 min) Heat_Rotate->Sonicate_37 Filter Filter Sterilize (0.22 µm) Sonicate_37->Filter Final_Formulation Ready for Injection Filter->Final_Formulation End_InVivo End Final_Formulation->End_InVivo

Caption: Experimental Workflows for this compound Solubilization.

References

JNJ-47965567 half-life and pharmacokinetic challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the pharmacokinetic properties of the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound?

Currently, publicly available literature, including the primary characterization study by Bhattacharya et al. (2013), does not specify a precise elimination half-life (t½) for this compound in preclinical species. Pharmacokinetic assessments have focused on plasma and brain exposure levels at various time points following administration.

Q2: What are the main pharmacokinetic challenges associated with this compound?

The most significant pharmacokinetic challenge identified for this compound is its poor oral bioavailability .[1] Studies in rats have shown that oral administration of the compound leads to insufficient plasma and brain exposure to achieve significant P2X7 receptor occupancy.[1] This necessitates the use of alternative routes of administration, such as subcutaneous injection, to achieve therapeutic concentrations in preclinical models.[1]

Q3: What is the brain penetration of this compound?

This compound is a centrally permeable P2X7 antagonist.[1] Following subcutaneous administration in rats, it achieves a brain-to-plasma concentration ratio of approximately 0.5 to 0.58, which is sufficient for significant P2X7 receptor occupancy in the central nervous system.[1]

Troubleshooting Guide

Problem: Inconsistent or low plasma/brain concentrations in our animal studies.

Possible Causes and Solutions:

  • Route of Administration: As noted, oral administration of this compound results in poor bioavailability.[1]

    • Recommendation: Utilize subcutaneous or intraperitoneal injection to ensure adequate systemic exposure.

  • Vehicle Formulation: The solubility of this compound can be a challenge.

    • Recommendation: A common and effective formulation involves the use of cyclodextrins. For in vivo studies in mice, a detailed protocol for preparing a solution with 2-hydroxypropyl-beta-cyclodextrin (B2473086) (β-CD) has been described.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic exposure data for this compound in rats following a single 10 mg/kg dose. Note the significant difference in exposure between oral and subcutaneous administration, highlighting the poor oral bioavailability.

ParameterOral Administration (10 mg/kg)Subcutaneous Administration (10 mg/kg)
Plasma Exposure 44 - 98 ng/mL720 - 1200 ng/mL
Brain Exposure 18 - 40 ng/g380 - 658 ng/g
Brain/Plasma Ratio Not reported~0.5 - 0.58

Data sourced from Bhattacharya et al., 2013.[1]

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Bhattacharya et al. (2013) for assessing the in vivo exposure of this compound.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Dosing:

  • Oral (p.o.) Administration:
  • Dose: 10 mg/kg.
  • Vehicle: To be determined based on solubility optimization (e.g., a suspension in a suitable vehicle like 0.5% methylcellulose).
  • Subcutaneous (s.c.) Administration:
  • Dose: 10 mg/kg.
  • Vehicle: To be determined based on solubility optimization.

3. Sample Collection:

  • Blood and brain tissue are collected at various time points post-dosing.

4. Bioanalysis:

  • Quantification of this compound concentrations in plasma and brain homogenates is performed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Data Analysis:

  • Pharmacokinetic parameters, including plasma and brain exposure levels and the brain-to-plasma ratio, are calculated from the concentration-time data.

In Vivo Formulation Preparation for Murine Studies

This protocol is adapted from a study that utilized this compound in a mouse model of amyotrophic lateral sclerosis (ALS).

1. Materials:

  • This compound powder.
  • 2-hydroxypropyl-beta-cyclodextrin (β-CD).
  • Milli-Q water.

2. Procedure:

  • Prepare a 30% (w/v) solution of β-CD in Milli-Q water.
  • Add this compound to the β-CD solution to achieve a final concentration of 5 mg/mL.
  • Rotate the solution at 45°C for 2 hours.
  • Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.

Visualizations

Pharmacokinetic_Challenges cluster_formulation Formulation & Administration cluster_absorption Absorption & Distribution cluster_outcome Pharmacological Outcome Oral_Admin Oral Administration Poor_Bioavailability Poor Oral Bioavailability Oral_Admin->Poor_Bioavailability Leads to SC_Admin Subcutaneous Administration Systemic_Circulation Systemic Circulation SC_Admin->Systemic_Circulation Achieves Low_Exposure Low Plasma & Brain Exposure Poor_Bioavailability->Low_Exposure Results in CNS_Penetration CNS Penetration (B/P Ratio ~0.5-0.58) Systemic_Circulation->CNS_Penetration Allows for Therapeutic_Exposure Therapeutic Exposure Systemic_Circulation->Therapeutic_Exposure Target_Engagement P2X7 Receptor Occupancy CNS_Penetration->Target_Engagement Low_Exposure->Target_Engagement Insufficient for Significant Occupancy Therapeutic_Exposure->Target_Engagement

Caption: Logical workflow of this compound's pharmacokinetic challenges.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation Compound Formulation (e.g., with Cyclodextrin) Dosing Animal Dosing (Oral or Subcutaneous) Formulation->Dosing Sampling Blood & Brain Sample Collection (Time Course) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound.

References

Interpreting negative results with JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. It is a centrally permeable compound that has been shown to block the release of interleukin-1β (IL-1β) induced by the P2X7 receptor agonist BzATP.[1][2] While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition, where it binds to an allosteric site on the receptor.[3][4]

Q2: We are not observing the expected efficacy of this compound in our in vivo model. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosing Regimen: The frequency and timing of administration can significantly impact outcomes. For instance, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), administration of 30 mg/kg this compound three times a week from disease onset showed no effect on disease progression.[3][5] However, a separate study using the same mouse model reported that administering the same dose four times a week starting from a pre-symptomatic stage delayed disease onset and improved motor performance in female mice.[6][7][8]

  • Animal Model and Disease Pathology: The efficacy of this compound can be model-dependent. While it showed modest efficacy in a rat model of neuropathic pain, it was not effective in the forced swim test, a model for depression.[1][2] The underlying pathology and the specific role of the P2X7 receptor in your model are critical considerations.

  • Pharmacokinetics and Brain Penetrance: Although this compound is brain penetrant, its concentration in the target tissue might vary between species and individuals. It is crucial to ensure that the compound reaches the site of action at a sufficient concentration to exert its effect.

Q3: Are there conflicting reports on the efficacy of this compound?

Yes, some studies have reported conflicting results. For example, in the context of ALS research using the SOD1G93A mouse model, one study found no benefit when this compound was administered from the onset of disease.[3][5] Conversely, another study reported positive effects on disease onset and motor function in female mice when the drug was given at a pre-symptomatic stage.[6][7][8] These discrepancies highlight the importance of experimental design, including the timing of intervention and the dosing schedule.

Troubleshooting Guides

Issue 1: Inconsistent in vitro results in IL-1β release assays.
  • Potential Cause 1: Cell Priming. For robust IL-1β release, cells like monocytes or microglia often require priming with an agent like lipopolysaccharide (LPS) before stimulation with a P2X7 agonist like BzATP. Ensure your protocol includes an adequate priming step.

  • Potential Cause 2: Agonist Concentration. The concentration of the P2X7 agonist used can influence the inhibitory effect of this compound. High concentrations of the agonist may overcome the antagonistic effect. A dose-response curve for the agonist should be performed to determine the optimal concentration.

  • Potential Cause 3: Protein Binding. In assays using whole blood, the potency of this compound may be lower due to protein binding.[1] Consider this when comparing results from whole blood assays to those using isolated monocytes.

Issue 2: Lack of effect in a behavioral model where P2X7 antagonism is expected to be beneficial.
  • Potential Cause 1: Timing of Administration. The therapeutic window for P2X7 antagonism may be narrow. Administration before the onset of significant pathology might be more effective than treatment after the disease is well-established.

  • Potential Cause 2: Off-target Effects of Other Compounds. If comparing this compound to other P2X7 antagonists like Brilliant Blue G (BBG), be aware that BBG is less selective and may have off-target effects that contribute to its observed efficacy.[9]

  • Potential Cause 3: Contribution of Central vs. Peripheral P2X7. this compound is CNS-penetrant.[3] The relative contribution of central versus peripheral P2X7 receptors to the pathophysiology of your model will influence the outcome.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay SystemParameterValueReference
Human P2X7 ReceptorpKi7.9 ± 0.07[1][2]
Human Whole Blood (IL-1β release)pIC506.7 ± 0.07[1][2]
Human Monocytes (IL-1β release)pIC507.5 ± 0.07[1][2]
Rat Microglia (IL-1β release)pIC507.1 ± 0.1[1][2]
Murine J774 Macrophages (Ethidium+ uptake)IC5054 ± 24 nM[3]

Table 2: Summary of In Vivo Studies with this compound

ModelSpeciesDose and RegimenKey FindingsReference
Amphetamine-induced HyperactivityRat30 mg/kgAttenuated hyperactivity[1][2]
Neuropathic PainRat30 mg/kgModest, yet significant efficacy[1][2]
Forced Swim TestRatNot specifiedNo efficacy observed[1][2]
ALS (SOD1G93A)Mouse30 mg/kg, 3x/week from onsetNo impact on weight loss, clinical score, motor coordination, or survival[3][5]
ALS (SOD1G93A)Mouse30 mg/kg, 4x/week from P60Delayed disease onset, reduced body weight loss, and improved motor coordination in females; no effect on lifespan or in males.[6][7][8]

Experimental Protocols

Key Experiment: Inhibition of BzATP-induced IL-1β Release in Human Whole Blood
  • Blood Collection: Collect fresh human whole blood in heparinized tubes.

  • Priming: Incubate the blood with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours at 37°C to prime the inflammasome.

  • Antagonist Incubation: Add this compound at various concentrations and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a final concentration of 300 µM and incubate for 1 hour at 37°C.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes to separate the plasma.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the plasma using a commercially available ELISA kit.

  • Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Ion Flux (K+ efflux) Casp1 Caspase-1 Activation Inflammasome->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β (Release) proIL1B->IL1B

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start Experiment prep Prepare Cells/Tissue start->prep treatment Add this compound (or Vehicle) prep->treatment stimulus Add P2X7 Agonist (e.g., BzATP) treatment->stimulus incubation Incubate stimulus->incubation measurement Measure Endpoint (e.g., IL-1β, Ca2+ flux) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound activity in vitro.

Caption: Logical troubleshooting workflow for interpreting negative results with this compound.

References

Technical Support Center: JNJ-47965567 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting downstream signaling events such as calcium influx, IL-1β release, and the formation of a large, non-selective pore.[1][5]

Q2: What are the reported potency values (pKi, pIC50, EC50) for this compound?

The potency of this compound has been characterized in various in vitro and in vivo systems. A summary of these values is provided in the table below.

Q3: I am observing a biphasic dose-response curve. What could be the cause?

A biphasic or "U-shaped" dose-response curve can indicate complex biological responses. Potential causes include:

  • Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to an unexpected response.

  • Receptor desensitization: Prolonged exposure to high concentrations of the antagonist could induce receptor desensitization or internalization.

  • Cellular toxicity: High concentrations of the compound may induce cytotoxicity, confounding the measurement of P2X7R-specific effects.

Q4: My dose-response data has high variability between replicates. How can I improve this?

High variability can obscure the true dose-response relationship. To improve reproducibility:

  • Ensure consistent cell handling: Use cells at a consistent passage number and confluency.

  • Optimize reagent preparation: Prepare fresh solutions of this compound and the P2X7R agonist (e.g., BzATP) for each experiment.

  • Control incubation times: Adhere strictly to the optimized pre-incubation time for the antagonist and the stimulation time for the agonist.

  • Increase replicate number: Using more technical and biological replicates can help to identify and mitigate the impact of outliers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibitory effect observed 1. Inactive compound: Improper storage or handling of this compound. 2. Insufficient agonist concentration: The concentration of the P2X7R agonist (e.g., ATP, BzATP) may be too low to elicit a measurable response. 3. Low P2X7R expression: The cell line used may have low or no expression of the P2X7 receptor.1. Compound Integrity: Ensure this compound is stored correctly (dissolved in 100% DMSO at 30 mM and stored at -20°C) and use a fresh aliquot.[6] 2. Agonist Titration: Perform a dose-response experiment with the agonist to determine its EC50 and use a concentration at or above the EC80 for inhibition assays. 3. Receptor Expression: Verify P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry.
Poor curve fit (low R² value) 1. Inappropriate concentration range: The selected concentrations of this compound may not cover the full range of inhibition. 2. High data scatter: Significant variability in the data points.1. Concentration Range Optimization: Conduct a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range. Subsequent experiments should use a narrower range of concentrations around the estimated IC50. 2. Review Experimental Technique: Refer to the "High variability" FAQ to minimize sources of error.
Unexpected agonist-like effect 1. Off-target effects: this compound may interact with other receptors or signaling pathways. 2. Assay interference: The compound may interfere with the detection method (e.g., fluorescence).1. Use a P2X7R-null cell line: As a negative control, test the effect of this compound in a cell line that does not express the P2X7 receptor. 2. Assay Control: Run a control without cells to check for direct interference of the compound with the assay reagents.

Data Presentation

Table 1: In Vitro Potency of this compound

SystemAssayAgonistPotency MetricValueReference
Human P2X7Radioligand Binding-pKi7.9 ± 0.07[1][5]
Rat P2X7Radioligand Binding-pKi8.7 ± 0.07[2][5]
Human Whole BloodIL-1β ReleaseBzATPpIC506.7 ± 0.07[1][2][5]
Human MonocytesIL-1β ReleaseBzATPpIC507.5 ± 0.07[1][2][5]
Rat MicrogliaIL-1β ReleaseBzATPpIC507.1 ± 0.1[1][2][5]
Murine J774 MacrophagesEthidium+ UptakeATPIC5054 ± 24 nM[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointDoseEffectReference
RatBrain P2X7 Receptor Occupancy-Brain EC50 of 78 ± 19 ng·mL⁻¹[1]
RatAmphetamine-induced Hyperactivity30 mg·kg⁻¹Attenuation of hyperactivity[1]
RatNeuropathic Pain Model30 mg·kg⁻¹Modest, significant efficacy[1]
SOD1G93A Female MiceALS Disease Progression30 mg/kg (i.p.)Delayed disease onset and progression[7][8][9]

Experimental Protocols

In Vitro IL-1β Release Assay
  • Cell Preparation:

    • For human whole blood, collect blood in heparinized tubes.

    • For human monocytes or rat microglia, isolate cells using standard density gradient centrifugation methods.

    • Prime cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7R agonist, such as BzATP, at a concentration near its EC80.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the samples and collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the percentage inhibition of IL-1β release against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Calcium Influx Assay
  • Cell Preparation:

    • Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R) in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation and Data Acquisition:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a P2X7R agonist (e.g., BzATP) and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion Pore Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 IL1b IL-1β Release NLRP3->IL1b JNJ This compound JNJ->P2X7R Inhibits experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Cells (e.g., monocytes, microglia) prime_cells Prime with LPS (for IL-1β assay) prep_cells->prime_cells add_jnj Add varying concentrations of This compound prime_cells->add_jnj add_agonist Add P2X7R agonist (e.g., BzATP) add_jnj->add_agonist measure_response Measure Response (e.g., IL-1β via ELISA, Ca²⁺ via fluorescence) add_agonist->measure_response plot_curve Plot Dose-Response Curve measure_response->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 troubleshooting_logic start Experiment Start issue Issue Encountered? (e.g., no inhibition, high variability) start->issue check_reagents Check Reagent Integrity (this compound, Agonist) issue->check_reagents Yes success Successful Dose-Response Curve issue->success No check_cells Verify Cell Health and P2X7R Expression check_reagents->check_cells check_protocol Review Experimental Protocol (concentrations, timing) check_cells->check_protocol optimize Optimize Assay Parameters check_protocol->optimize optimize->start

References

Technical Support Center: JNJ-47965567 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2] The binding of ATP to the P2X7 receptor triggers the assembly of the NLRP3 inflammasome complex within microglia, leading to the release of pro-inflammatory cytokines like IL-1β.[3] this compound acts as a non-competitive antagonist, inhibiting the downstream effects of P2X7 receptor activation.[4]

Q2: What is the recommended solvent for this compound?

A2: The choice of solvent depends on the experimental setup:

  • In vitro studies: this compound can be dissolved in 100% DMSO.[4]

  • In vivo studies: A cyclodextrin-based solvent is recommended. Commonly used vehicles are 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or 30% SBE-β-cyclodextrin in Milli-Q water.[3][4]

Q3: Are there known sex-dependent effects of this compound?

A3: Yes, studies in SOD1G93A mouse models of ALS have shown significant sex-dependent differences in the effects of this compound.[3][5] One study reported delayed disease onset, reduced body weight loss, and improved motor coordination in female mice, while no significant beneficial or detrimental effects were observed in males.[5] Therefore, it is crucial to include both sexes in experimental designs and analyze the data separately.

Troubleshooting Guide

Issue 1: High variability in in vivo study outcomes.

Potential Cause Troubleshooting Steps
Inherent variability of the animal model The SOD1G93A mouse model is known for variations in disease progression, onset, and survival.[3][5] To mitigate this, use a sufficient number of animals per group to ensure statistical power and randomize animals into treatment groups.
Sex differences in drug response As noted in the FAQs, this compound has demonstrated sex-specific effects.[3][5] Always stratify animals by sex for treatment and data analysis.
Inconsistent drug administration Ensure precise and consistent intraperitoneal (i.p.) injection technique. The dosing frequency (e.g., three or four times per week) and the timing of treatment initiation (e.g., pre-symptomatic vs. at disease onset) should be strictly controlled and documented.[3][4]
Vehicle preparation The preparation of the cyclodextrin-based vehicle should be consistent across all experiments. Ensure the cyclodextrin (B1172386) is fully solubilized.

Issue 2: Inconsistent results in in vitro assays (e.g., IL-1β release).

Potential Cause Troubleshooting Steps
Cell health and passage number Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
Reagent stability Prepare fresh solutions of ATP and this compound for each experiment. This compound stock solutions in DMSO should be stored at -20°C.[4]
Assay conditions Standardize incubation times, cell density, and concentrations of all reagents, including the ATP concentration used to stimulate the P2X7 receptor.
DMSO concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various experimental systems.

ParameterSystemValueReference
pKi (human P2X7) Radioligand binding7.9 ± 0.07[1]
pKi (rat P2X7) Radioligand binding8.7[2]
pIC50 (IL-1β release) Human blood6.7 ± 0.07[1][6]
pIC50 (IL-1β release) Human monocytes7.5 ± 0.07[1][6]
pIC50 (IL-1β release) Rat microglia7.1 ± 0.1[1][6]
IC50 (ethidium+ uptake) Murine J774 macrophages54 ± 24 nM[4]
EC50 (brain receptor occupancy) Rat brain78 ± 19 ng·mL-1[1]
In vivo dose Rodent models30 mg·kg-1[1][3][4]

Experimental Protocols & Visualizations

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged neurons, initiates a signaling cascade that leads to neuroinflammation. This compound acts by blocking this receptor.

P2X7_Signaling cluster_cell Microglia ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers JNJ This compound JNJ->P2X7R Inhibits IL1B Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->IL1B

P2X7 receptor signaling pathway and point of inhibition by this compound.

In Vivo Experimental Workflow for SOD1G93A Mouse Model

This workflow outlines the key steps for evaluating the efficacy of this compound in a commonly used mouse model of ALS.

in_vivo_workflow A Animal Acclimation & Baseline Training (RotaRod) B Randomization into Groups (Vehicle vs. This compound) A->B C Chronic i.p. Administration (e.g., 4x per week from P60) B->C D Monitor Disease Progression - Body Weight - RotaRod Performance - NeuroScore C->D E Humane Endpoint Reached D->E Throughout study F Tissue Collection (e.g., Spinal Cord) E->F G Data Analysis (Stratified by Sex) F->G

General workflow for in vivo studies using this compound in the SOD1G93A mouse model.

Detailed Methodologies

1. In Vivo Administration of this compound

  • Vehicle Preparation: Prepare a 30% (w/v) solution of 2-(hydroxypropyl)-beta-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water.[4]

  • Drug Preparation: Dissolve this compound in the cyclodextrin vehicle to a final concentration that allows for the administration of 30 mg/kg in a reasonable injection volume (e.g., 10 mL/kg).

  • Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection. The frequency can be set at three to four times per week, starting at a pre-symptomatic age (e.g., postnatal day 60) and continuing until the humane endpoint is reached.[3]

  • Blinding: All treatments and assessments should be performed in a blinded manner to prevent investigator bias.[5]

2. Flow Cytometric Assay for P2X7 Activity (Ethidium+ Uptake)

This assay measures the formation of the P2X7 receptor pore, which allows the passage of larger molecules like ethidium (B1194527).

  • Cell Line: Murine J774 macrophages are a suitable cell line.[4]

  • Procedure:

    • Pre-incubate J774 macrophages with varying concentrations of this compound or a vehicle control (DMSO).

    • Add ATP to stimulate the P2X7 receptor. A concentration near the EC50 value (e.g., 500 µM) is appropriate for determining the IC50 of the antagonist.[4]

    • Simultaneously add ethidium bromide.

    • Incubate for a standardized period.

    • Measure the uptake of ethidium+ into the cells using a flow cytometer.

    • The reduction in ethidium+ uptake in the presence of this compound indicates inhibition of P2X7 receptor function.[4]

References

Technical Support Center: JNJ-47965567 and Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the blood-brain barrier (BBB) penetration of the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a brain-penetrant compound?

A1: Yes, this compound is characterized as a centrally permeable or brain-penetrant P2X7 receptor antagonist.[1][2][3] Studies have demonstrated its ability to cross the blood-brain barrier and engage with its target in the central nervous system (CNS).[1]

Q2: What is the brain-to-plasma ratio of this compound?

A2: The brain-to-plasma ratio of this compound in rats has been reported to be between 0.5 and 0.58. This indicates that the concentration of the compound in the brain is approximately half of that in the plasma.

Q3: What is the effective concentration of this compound in the brain?

A3: The brain EC50 (half maximal effective concentration) for this compound, determined by ex vivo P2X7 receptor autoradiography in rats, is 78 ± 19 ng·mL⁻¹.[1] This value represents the concentration at which 50% of the P2X7 receptors in the brain are occupied by the antagonist.

Q4: What is the residence time of this compound in the CNS?

A4: A significant consideration for experimental design is the relatively short residence time of this compound in the CNS. Following a 30 mg/kg intraperitoneal (i.p.) dose, its presence in the central nervous system is estimated to be approximately 2 to 4 hours.[4][5]

Q5: Is this compound a substrate for P-glycoprotein (P-gp)?

A5: There is currently no direct published evidence to confirm or deny that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is a key component of the BBB that actively removes a wide range of xenobiotics from the brain. If this compound were a P-gp substrate, its brain penetration could be limited. Researchers may need to experimentally determine its P-gp substrate potential.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when studying the CNS effects of this compound, with a focus on blood-brain barrier penetration.

Problem Possible Cause Troubleshooting/Recommendation
Inconsistent or lower-than-expected CNS effects in vivo. 1. Short CNS residence time: The compound's effects may be transient due to its rapid clearance from the brain (residence time of ~2-4 hours).[4][5] 2. Suboptimal dosing regimen: The dosing frequency may not be sufficient to maintain therapeutic concentrations in the brain. 3. P-glycoprotein (P-gp) mediated efflux: The compound may be actively transported out of the brain by P-gp.1. Adjust dosing regimen: Consider more frequent administration (e.g., every 4-6 hours) or continuous infusion to maintain stable CNS concentrations. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Conduct PK/PD studies to establish the relationship between plasma/brain concentrations and the desired pharmacological effect. 3. Investigate P-gp interaction: Perform an in vitro P-gp substrate assay (see Experimental Protocols section). If it is a substrate, consider co-administration with a P-gp inhibitor (e.g., verapamil (B1683045), elacridar) in your experimental model, though this can have confounding effects.
High variability in brain tissue concentrations between animals. 1. Differences in individual animal physiology: Variations in metabolism, BBB integrity, or transporter expression can lead to differing drug levels. 2. Inconsistent drug administration: Variability in the injection technique (e.g., i.p. vs. subcutaneous) can affect absorption rates.1. Increase sample size: A larger cohort of animals can help to account for individual variability. 2. Standardize administration protocol: Ensure consistent and precise administration of the compound. For oral administration, consider the impact of food intake. 3. Measure plasma concentrations: Correlate brain concentrations with plasma levels to understand if the variability originates from systemic exposure or BBB transport.
Discrepancy between in vitro potency and in vivo efficacy. 1. Limited free-fraction in the brain: High non-specific binding to brain tissue can reduce the concentration of free, pharmacologically active compound. 2. Metabolism in the brain: The compound may be metabolized within the CNS to less active or inactive forms.1. Measure unbound brain concentration: Use techniques like brain slice binding or equilibrium dialysis to determine the unbound fraction of this compound in the brain. 2. Investigate CNS metabolism: Analyze brain homogenates for the presence of metabolites.

Quantitative Data Summary

Parameter Value Species Method Reference
Brain EC50 78 ± 19 ng·mL⁻¹RatEx vivo P2X7 Receptor Autoradiography[1]
Brain-to-Plasma Ratio 0.5 - 0.58RatNot specified
CNS Residence Time ~2 - 4 hoursNot specifiedInferred from in vivo studies[4][5]
pIC50 (human P2X7) 8.3In vitroNot specified[3]
pIC50 (mouse P2X7) 7.5In vitroNot specified[3]
pIC50 (rat P2X7) 7.2In vitroNot specified[3]

Experimental Protocols

Ex Vivo P2X7 Receptor Autoradiography for Target Engagement

This protocol is adapted from studies assessing P2X7 receptor occupancy in the brain.

Objective: To determine the extent of P2X7 receptor occupancy by this compound in the brain after systemic administration.

Methodology:

  • Animal Dosing: Administer this compound or vehicle to rats at various doses and time points prior to tissue collection.

  • Tissue Collection: At the designated time, euthanize the animals and rapidly extract the brains. Flash-freeze the brains in isopentane (B150273) cooled with dry ice.

  • Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat. Thaw-mount the sections onto gelatin-coated microscope slides.

  • Radioligand Incubation:

    • Thaw the slides and pre-incubate them in a buffer solution.

    • Incubate the sections with a radiolabeled P2X7 receptor antagonist (e.g., [³H]-A-804598) at a concentration near its Kd.

    • To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-radiolabeled P2X7 antagonist (e.g., A-740003 or this compound itself).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.

  • Image Analysis: Quantify the signal intensity in different brain regions using densitometry. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls.

In Vivo Microdialysis for Measuring Brain Extracellular Fluid (ECF) Concentrations

This protocol provides a general framework for measuring the concentration of this compound in the brain ECF of freely moving animals.

Objective: To determine the time-course of this compound concentration in the brain's extracellular space.

Methodology:

  • Guide Cannula Implantation: Surgically implant a guide cannula into the specific brain region of interest in an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples before administering the drug.

  • Drug Administration: Administer this compound via the desired route (e.g., i.p., s.c., p.o.).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound in the dialysate over time to determine its pharmacokinetic profile in the brain ECF.

In Vitro P-glycoprotein (P-gp) Substrate Assay

This protocol describes a common method to assess whether a compound is a substrate of the P-gp efflux transporter using a cell-based assay.

Objective: To determine if this compound is actively transported by P-gp.

Methodology:

  • Cell Culture: Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1) on permeable filter supports until they form a confluent monolayer with tight junctions.[6]

  • Transport Experiment Setup:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber.

    • Perform these experiments in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers and determine the concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.

Visualizations

BBB_Penetration_Challenges cluster_0 Systemic Circulation cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System JNJ_plasma This compound (Plasma) BBB Endothelial Cells (Tight Junctions) JNJ_plasma->BBB Passive Diffusion JNJ_brain This compound (Brain ECF) BBB->JNJ_brain Penetration Pgp P-glycoprotein (Efflux Transporter) Pgp->JNJ_plasma Efflux JNJ_brain->Pgp Binding to Efflux Transporter P2X7 P2X7 Receptor (Target) JNJ_brain->P2X7 Target Engagement

Caption: Factors influencing this compound CNS penetration.

Experimental_Workflow start Start: Inconsistent CNS Effects Observed step1 Step 1: Review Dosing Regimen - Is dosing frequent enough to counteract short CNS residence time (~2-4h)? start->step1 decision1 Sufficient Concentration? step1->decision1 step2 Step 2: Assess BBB Transport - Is the compound a P-gp substrate? decision2 P-gp Substrate? step2->decision2 outcome4 Outcome: Investigate other factors (e.g., CNS metabolism) step2->outcome4 step3 Step 3: Measure Brain Concentrations - Ex vivo Autoradiography (Target Occupancy) - In vivo Microdialysis (ECF Concentration) step4 Step 4: Determine Free Fraction - Brain Slice Binding / Equilibrium Dialysis step3->step4 outcome3 Outcome: Re-evaluate in vitro potency vs. in vivo free concentrations step4->outcome3 decision1->step2 No outcome1 Outcome: Optimize Dosing (e.g., more frequent dosing) decision1->outcome1 Yes decision2->step3 No outcome2 Outcome: Consider P-gp Co-administration or Analogs decision2->outcome2 Yes

Caption: Troubleshooting workflow for this compound CNS studies.

References

Technical Support Center: JNJ-47965567 Target Engagement Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing JNJ-47965567 target engagement in tissue samples. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia, as well as other cell types in the central nervous system (CNS).[4][5] It plays a key role in neuroinflammatory processes.[6]

Q2: What is the mechanism of action for this compound?

A2: this compound acts as a P2X7R antagonist. While initially thought to be a competitive antagonist for human and rat P2X7R, further studies suggest it functions as a non-competitive inhibitor.[4] It blocks the downstream effects of P2X7R activation by high concentrations of extracellular ATP.[7][8]

Q3: What are the key downstream signaling events inhibited by this compound?

A3: Activation of P2X7R by ATP triggers several downstream events. This compound inhibits these processes, which include:

  • Ion Flux: Blocks the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[7][9]

  • Macropore Formation: Prevents the formation of a large, non-selective pore that allows passage of molecules up to 900 Da.[7][8]

  • Inflammasome Activation: Inhibits the assembly of the NLRP3 inflammasome, a critical step for processing pro-inflammatory cytokines.[6][10][11]

  • Cytokine Release: Attenuates the release of mature pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2][12]

Q4: How do I choose the appropriate assay for assessing target engagement in my tissue samples?

A4: The choice of assay depends on your specific research question and available equipment.

  • For functional blockade: IL-1β release assays are a robust method to confirm functional target engagement, as this is a key downstream effect of P2X7R activation.[1][12]

  • For direct ion channel activity: Calcium influx assays or dye uptake assays (using ethidium (B1194527) bromide or TO-PRO™-3) can directly measure the inhibition of channel and pore formation.[4][13][14]

  • For receptor occupancy: Ex vivo autoradiography with a suitable radioligand is effective for quantifying receptor binding in brain tissue slices.[1][12]

Q5: Are there species-specific differences in the potency of this compound?

A5: Yes, this compound exhibits different affinities and potencies for P2X7R across different species. It is crucial to consult species-specific data to determine appropriate experimental concentrations. For example, it has a high affinity for both human (pKi 7.9) and rat (pKi 8.7) P2X7R.[2][15] Potency (pIC₅₀) values also vary between human, mouse, and rat receptors.[3]

Troubleshooting Guide

Q: I am not observing any inhibition of P2X7R activity with this compound. What could be the issue?

A: This is a common issue with several potential causes. Use the following logic to troubleshoot:

A No/Low Inhibition Observed B Check Compound Integrity & Concentration A->B Compound Issue? C Verify P2X7R Agonist (ATP/BzATP) Activity A->C Agonist Issue? D Assess Tissue/Cell Viability & P2X7R Expression A->D Sample Issue? E Review Assay Conditions A->E Protocol Issue? B1 Incorrect stock concentration? Degraded compound? Adsorption to plastic? B->B1 C1 Is agonist concentration high enough? (P2X7R requires mM ATP). Degraded agonist? C->C1 D1 Tissue improperly stored? Low P2X7R expression in target tissue/cell type? D->D1 E1 Incorrect species? (potency varies). Inappropriate vehicle? Assay buffer contains divalent cations that inhibit P2X7R? E->E1

Caption: Troubleshooting logic for lack of this compound activity.

  • Compound Integrity : Ensure the compound has been stored correctly and that the final concentration in the assay is accurate. This compound is typically dissolved in solvents like DMSO.[3]

  • Agonist Concentration : P2X7R requires unusually high concentrations of ATP (in the millimolar range) for full activation.[7] Ensure your ATP or BzATP (a potent P2X7R agonist) stock is fresh and used at a concentration sufficient to elicit a strong response (e.g., EC₈₀).[16]

  • Tissue Viability and Expression : Confirm that your tissue samples are viable and have not undergone degradation. Verify that your specific tissue or cell population expresses sufficient levels of P2X7R using methods like Western blotting or PCR.[14]

  • Assay Conditions :

    • Species: Confirm you are using a concentration of this compound appropriate for the species being tested.[2][3]

    • Divalent Cations: P2X7R activity can be inhibited by divalent cations like Mg²⁺ and Ca²⁺.[16] Ensure your assay buffer composition is appropriate and consistent.

    • Vehicle Control: The vehicle used to dissolve this compound, such as 2-(hydroxypropyl)-beta-cyclodextrin or DMSO, should be tested alone to ensure it does not affect the assay outcome.[4]

Q: My results show high variability between replicates. What are the potential causes?

A: High variability can arise from inconsistent tissue preparation, inaccurate pipetting, or fluctuations in incubation times and temperatures. For tissue slice experiments, ensure slice thickness and health are consistent. For dissociated cells, ensure consistent cell numbers and viability across wells.

Quantitative Data Summary

The potency and affinity of this compound vary by species and assay type. The following tables summarize key quantitative data reported in the literature.

Table 1: Binding Affinity (pKi) of this compound

Species pKi (± SEM) Reference
Human 7.9 (± 0.07) [1][12]

| Rat | 8.7 (± 0.07) |[2][12] |

Table 2: Inhibitory Potency (pIC₅₀ / IC₅₀) of this compound

Assay System Measurement Potency (pIC₅₀ / IC₅₀) Reference
Human P2X7R Functional Antagonism pIC₅₀: 8.3 [3]
Mouse P2X7R Functional Antagonism pIC₅₀: 7.5 [3]
Rat P2X7R Functional Antagonism pIC₅₀: 7.2 [3]
Human Whole Blood IL-1β Release pIC₅₀: 6.7 (± 0.07) [1][12]
Human Monocytes IL-1β Release pIC₅₀: 7.5 (± 0.07) [1][12]
Rat Microglia IL-1β Release pIC₅₀: 7.1 (± 0.1) [1][12]

| Murine J774 Macrophages | Ethidium⁺ Uptake | IC₅₀: 54 (± 24) nM |[4] |

Experimental Protocols & Visualizations

P2X7R Signaling Pathway & this compound Inhibition

The following diagram illustrates the P2X7R signaling cascade and the point of intervention for this compound.

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Inflammasome NLRP3 Inflammasome Assembly P2X7->Inflammasome K⁺ Efflux Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Pro-IL-1β → IL-1β (Mature) Casp1->IL1b Release IL-1β Release IL1b->Release ATP High Extracellular ATP ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits

Caption: P2X7R signaling pathway and antagonism by this compound.

Protocol 1: IL-1β Release Assay from Tissue Slices

This protocol measures the ability of this compound to block ATP-induced IL-1β release from ex vivo tissue slices (e.g., brain, spleen).

A 1. Tissue Collection & Slicing (e.g., 300 µm) B 2. Slice Recovery in ACSF A->B C 3. Priming Step (Optional) e.g., with LPS (1 µg/mL) B->C D 4. Pre-incubation with this compound or Vehicle C->D E 5. Stimulation with ATP or BzATP D->E F 6. Supernatant Collection E->F G 7. IL-1β Quantification (ELISA) F->G H 8. Data Analysis (Normalize & Compare) G->H

Caption: Workflow for an ex vivo IL-1β release assay.

Methodology:

  • Materials:

    • Freshly dissected tissue (e.g., hippocampus, spleen).

    • Vibratome or tissue chopper.

    • Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer, gassed with 95% O₂ / 5% CO₂.

    • Lipopolysaccharide (LPS) for priming (optional, enhances pro-IL-1β expression).

    • This compound stock solution (in DMSO).

    • ATP or BzATP stock solution.

    • IL-1β ELISA kit (species-specific).

    • Multi-well plates.

  • Procedure:

    • Tissue Preparation: Rapidly dissect the tissue of interest and place it in ice-cold, oxygenated buffer. Prepare acute slices (e.g., 200-400 µm thick) using a vibratome.

    • Recovery: Allow slices to recover in oxygenated buffer at room temperature for at least 1 hour.

    • Priming (Optional): For many tissues, priming is necessary to induce pro-IL-1β expression. Incubate slices with LPS (e.g., 1 µg/mL) for 2-4 hours.

    • Antagonist Treatment: Transfer slices to a multi-well plate. Pre-incubate with various concentrations of this compound or a vehicle control for 30-60 minutes.

    • Stimulation: Add the P2X7R agonist (e.g., 1-3 mM ATP or 100-300 µM BzATP) and incubate for a defined period (e.g., 1-2 hours).

    • Sample Collection: Carefully collect the supernatant from each well.

    • Quantification: Measure the concentration of IL-1β in the supernatant using a species-specific ELISA kit according to the manufacturer's instructions.

    • Normalization (Optional): Tissue viability can be assessed using an LDH assay on the supernatant to normalize IL-1β release to any cell death.

  • Data Analysis:

    • Calculate the percentage inhibition of ATP-induced IL-1β release for each concentration of this compound compared to the vehicle-treated, ATP-stimulated control.

    • Plot the concentration-response curve and calculate the IC₅₀ value.

Protocol 2: Dye Uptake Assay in Dissociated Tissue Cells

This protocol assesses P2X7R pore formation by measuring the uptake of a fluorescent dye like ethidium bromide (EtBr) or TO-PRO™-3 in cells isolated from tissue.

Methodology:

  • Materials:

    • Fresh tissue (e.g., spleen, lymphoid tissues).[4]

    • Cell dissociation buffer (e.g., collagenase/dispase).

    • Physiological salt solution (e.g., HBSS).

    • This compound stock solution.

    • ATP or BzATP stock solution.

    • Fluorescent dye (e.g., Ethidium Bromide, TO-PRO™-3).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Cell Isolation: Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove clumps.

    • Cell Plating: Plate the cells in a suitable multi-well plate or use them in suspension for flow cytometry.

    • Antagonist Treatment: Pre-incubate the cells with this compound or vehicle for 15-30 minutes.

    • Dye and Agonist Addition: Add the fluorescent dye (e.g., 5-10 µM EtBr) followed immediately by the P2X7R agonist (e.g., 1-3 mM ATP).

    • Incubation: Incubate for 10-20 minutes at 37°C.

    • Measurement:

      • Flow Cytometry: Analyze the fluorescence intensity of the cell population. Gate on the cell population of interest if using specific cell markers.[4]

      • Microscopy: Capture images and quantify the number of fluorescently labeled cells or the mean fluorescence intensity.

  • Data Analysis:

    • Quantify the reduction in dye uptake in this compound-treated cells compared to vehicle-treated controls.

    • Determine the IC₅₀ of this compound for inhibiting ATP-induced dye uptake.

References

JNJ-47965567 species-specific efficacy differences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47965567. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of this P2X7 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its species-specific efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system, and is involved in inflammatory processes.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines, including IL-1β. This compound blocks this process by inhibiting the P2X7 receptor.

Q2: There are conflicting reports on whether this compound is a competitive or non-competitive antagonist. Which is it?

While initial characterizations suggested a competitive mechanism of action, more recent structural and functional studies have provided strong evidence that this compound acts as a non-competitive antagonist .[1] It is believed to bind to an allosteric site on the P2X7 receptor, distinct from the ATP binding pocket.[3] This binding prevents the conformational changes required for channel opening, even when ATP is bound. The earlier classification as a competitive antagonist may have been due to the high concentrations of agonist used in some initial assays, which can sometimes complicate the interpretation of the mechanism of inhibition.[4]

Q3: What are the key differences in the efficacy of this compound across different species?

This compound exhibits varying potency across different species. It is most potent at the human P2X7 receptor, followed by the rat and then the mouse receptor. These differences are important to consider when designing and interpreting preclinical studies. Below is a summary of the reported potency values.

Data Presentation: Species-Specific Efficacy of this compound

ParameterHumanRatMouse
pKi (affinity) 7.9 ± 0.078.7 ± 0.07Not explicitly reported, but lower than human and rat
pIC50 (inhibition of IL-1β release) 6.7 ± 0.07 (whole blood), 7.5 ± 0.07 (monocytes)7.1 ± 0.1 (microglia)Not explicitly reported, but effective in vivo
pIC50 (receptor inhibition) 8.37.27.5

Data compiled from multiple sources.[2][5]

Troubleshooting Guides

In Vitro Experiments

Issue: Inconsistent or no inhibition of ATP-induced IL-1β release.

  • Potential Cause 1: Suboptimal cell priming.

    • Troubleshooting Step: Ensure cells (e.g., monocytes, microglia) are properly primed with lipopolysaccharide (LPS) prior to stimulation with a P2X7 agonist like BzATP. Priming is necessary to induce the expression of pro-IL-1β. A typical priming condition is 1 µg/mL of LPS for 4-6 hours.

  • Potential Cause 2: Incorrect agonist concentration.

    • Troubleshooting Step: The concentration of the P2X7 agonist (e.g., ATP or BzATP) is critical. High concentrations can sometimes overcome the inhibitory effect, especially if there are issues with the antagonist's stability or concentration. Perform a dose-response curve for the agonist to determine the optimal concentration for your cell type.

  • Potential Cause 3: Issues with this compound solution.

    • Troubleshooting Step: this compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly stored at -20°C and that the final concentration of DMSO in your assay is not affecting cell viability or function (typically <0.1%). Prepare fresh dilutions for each experiment.

Issue: Variability in calcium flux assay results.

  • Potential Cause 1: Inconsistent dye loading.

    • Troubleshooting Step: Ensure consistent loading of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) across all wells and experiments. Optimize dye concentration and loading time for your specific cell type. Incomplete de-esterification of the AM ester can also lead to compartmentalization of the dye.

  • Potential Cause 2: Cell health and density.

    • Troubleshooting Step: Use healthy, viable cells and maintain a consistent cell density across experiments. Over-confluent or stressed cells can exhibit altered calcium signaling.

  • Potential Cause 3: Phototoxicity or photobleaching.

    • Troubleshooting Step: Minimize the exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can lead to a decrease in signal over time.

In Vivo Experiments

Issue: Lack of efficacy in a rodent model of neuropathic pain or other CNS disorders.

  • Potential Cause 1: Inadequate drug exposure in the brain.

    • Troubleshooting Step: this compound is centrally permeable, but it's crucial to use an appropriate dose and route of administration to achieve therapeutic concentrations in the brain. A common effective dose in rats is 30 mg/kg, administered subcutaneously or intraperitoneally.[1][2] Consider performing pharmacokinetic studies to confirm brain exposure in your specific animal model and experimental conditions.

  • Potential Cause 2: Improper formulation of this compound for in vivo use.

    • Troubleshooting Step: For in vivo studies, this compound is often formulated in a vehicle such as 2-hydroxypropyl-β-cyclodextrin (β-CD) to improve solubility.[1] Ensure the formulation is prepared correctly and is stable. A common preparation involves dissolving this compound in a 30% (w/v) β-CD solution.[1]

  • Potential Cause 3: Timing of drug administration relative to disease progression or behavioral testing.

    • Troubleshooting Step: The therapeutic window for P2X7 antagonism can be narrow. The timing of this compound administration in relation to the onset of pathology and the timing of behavioral assessments is critical. For example, in some models, prophylactic treatment may be more effective than treatment after the disease is well-established.

Experimental Protocols

IL-1β Release Assay in Human Whole Blood
  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Priming: Aliquot blood into a 96-well plate. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Antagonist Treatment: Add varying concentrations of this compound (dissolved in DMSO) to the wells. The final DMSO concentration should be kept below 0.1%. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the P2X7 agonist BzATP to a final concentration of 300 µM.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the blood cells. Collect the plasma supernatant.

  • Detection: Measure the concentration of IL-1β in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Dosing Solution Preparation
  • Vehicle Preparation: Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (β-CD) in sterile water.

  • This compound Dissolution: Add the appropriate amount of this compound powder to the β-CD solution to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a rat with an injection volume of 5 mL/kg, the concentration would be 6 mg/mL).

  • Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be required.

  • Administration: The solution can be administered via subcutaneous or intraperitoneal injection.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Triggers IL1b IL-1β Release Inflammasome->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β JNJ This compound JNJ->P2X7 Inhibits (Non-competitive)

Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.

Experimental Workflow for In Vivo Neuropathic Pain Model

Neuropathic_Pain_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CCI, SNL) Dosing Administer this compound (e.g., 30 mg/kg, s.c.) or Vehicle Induction->Dosing Behavior Assess Nociceptive Thresholds (e.g., von Frey, Hargreaves) Dosing->Behavior Analysis Compare Paw Withdrawal Thresholds between Treatment Groups Behavior->Analysis

Caption: General experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

References

Controlling for vehicle effects in JNJ-47965567 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the P2X7 receptor antagonist, JNJ-47965567. The focus is on appropriately controlling for vehicle effects to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: The most commonly cited vehicle for in vivo administration of this compound is a 30% (w/v) solution of a cyclodextrin (B1172386) derivative in water or saline.[1][2] Specifically, 2-hydroxypropyl-β-cyclodextrin (β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin) have been successfully used.[1][2][3] The choice of cyclodextrin may depend on the specific experimental requirements and tolerability in the animal model.

Q2: What is the recommended solvent for in vitro experiments?

A2: For in vitro assays, this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][4] This stock solution is then further diluted in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) and is consistent across all experimental and control groups to avoid solvent-induced artifacts.

Q3: Are there known side effects associated with the vehicle itself?

A3: Yes, prolonged administration of cyclodextrin-based vehicles has been associated with adverse effects in mice.[1] Observed side effects in studies using a 30% β-CD vehicle included ocular discharge, blepharospasm (eyelid twitching), vasculitis of the ears, and hair loss.[1] These effects were noted in both the vehicle-treated and this compound-treated groups, strongly suggesting they are attributable to the vehicle.[1] Therefore, a vehicle-only control group is essential in all experiments.

Q4: How should I prepare the this compound solution for in vivo use?

A4: For a cyclodextrin-based formulation, this compound can be solubilized in a 30% (w/v) solution of β-CD or SBE-β-cyclodextrin.[1][2] The process may involve rotation at an elevated temperature (e.g., 45°C) and sonication to ensure complete dissolution.[1] It is recommended to prepare the solution fresh for each experiment.

Q5: What are the key parameters to consider when designing a study with this compound?

A5: Key considerations include the route of administration (intraperitoneal injection is common), the dose of this compound, the frequency of administration, and the inclusion of appropriate control groups.[1][2][3] A vehicle-only control group is mandatory to differentiate the effects of the drug from those of the vehicle.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected adverse events (e.g., eye irritation, hair loss) in both drug and control groups. The vehicle (e.g., 30% β-cyclodextrin) may be causing these effects.[1]Acknowledge these as potential vehicle-related effects in your study report.Consider reducing the concentration of the cyclodextrin if possible, while maintaining drug solubility.Explore alternative vehicle formulations, such as those containing PEG300 and Tween-80, or corn oil.[4]
Inconsistent or unexpected results in in vitro assays. The final DMSO concentration may be too high or may vary between wells.Ensure the final DMSO concentration is identical and ideally below 0.1% in all conditions.Include a vehicle control (media with the same final DMSO concentration) to assess the effect of the solvent on the assay readout.
Difficulty solubilizing this compound for in vivo studies. The compound may not be fully dissolving in the vehicle.For cyclodextrin formulations, try gentle heating (e.g., 45°C) and sonication to aid dissolution.[1]Ensure the correct pH of the final solution.
No significant difference observed between the this compound-treated group and the vehicle control. The drug may not have reached the target tissue at a sufficient concentration.The vehicle may have a biological effect that masks the effect of the drug.The dosing regimen may be suboptimal.Confirm the CNS penetrance of this compound in your model if central effects are expected.[1][5]Carefully analyze the data from the vehicle control group to understand its impact.Review the literature for effective dosing regimens in similar models.[2][3]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay SystemParameterValue
Human P2X7pKi7.9 ± 0.07
Human Whole Blood (IL-1β release)pIC506.7 ± 0.07
Human Monocytes (IL-1β release)pIC507.5 ± 0.07
Rat Microglia (IL-1β release)pIC507.1 ± 0.1
Murine J774 Macrophages (Ethidium+ uptake)IC5054 ± 24 nM

Data compiled from multiple sources.[1][6]

Table 2: In Vivo Formulations for this compound

Vehicle CompositionRoute of AdministrationNotes
30% (w/v) β-cyclodextrin in Milli-Q waterIntraperitoneal (i.p.)Associated with some adverse events with prolonged use.[1]
30% (w/v) SBE-β-cyclodextrinIntraperitoneal (i.p.)Used in studies in SOD1G93A mice.[2][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specifiedSuggested as an alternative formulation.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedSuggested as an alternative formulation.[4]
10% DMSO, 90% Corn OilNot specifiedSuggested as an alternative formulation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Cyclodextrin-Based Vehicle)

  • Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin or SBE-β-cyclodextrin in sterile Milli-Q water or saline.

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the cyclodextrin solution to achieve the desired final concentration (e.g., 5 mg/mL).[1][2]

  • To facilitate dissolution, rotate the solution at 45°C for 2 hours.[1]

  • Sonicate the solution in a 37°C water bath for 15 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare a vehicle-only solution (30% cyclodextrin in water/saline) to be used for the control group, subjecting it to the same preparation process.

Protocol 2: In Vivo Study Design with Vehicle Control

  • Randomly assign animals to experimental groups:

    • Group 1: Naive/Untreated Control

    • Group 2: Vehicle Control (e.g., 30% SBE-β-cyclodextrin)

    • Group 3: this compound in Vehicle

  • Administer the appropriate treatment to each group via the chosen route (e.g., intraperitoneal injection) at the specified dose and frequency.

  • Monitor all animals for any adverse effects, paying close attention to those potentially related to the vehicle (e.g., ocular or skin issues).[1]

  • At the study endpoint, collect tissues and perform desired analyses (e.g., behavioral tests, biochemical assays, histology).

  • When analyzing the data, compare the this compound-treated group to the vehicle control group to determine the specific effect of the drug.

Visualizations

G Experimental Workflow for Vehicle Control cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_drug Prepare this compound in Vehicle admin_drug Administer Drug to Treatment Group prep_drug->admin_drug prep_vehicle Prepare Vehicle Only admin_vehicle Administer Vehicle to Control Group prep_vehicle->admin_vehicle collect_data Collect Data (Behavioral, Biochemical, etc.) admin_drug->collect_data admin_vehicle->collect_data compare_groups Compare Drug Group vs. Vehicle Group collect_data->compare_groups end End compare_groups->end start Start start->prep_drug start->prep_vehicle G Troubleshooting Vehicle-Related Adverse Events issue Adverse Events in Drug AND Vehicle Groups? cause Likely Vehicle Effect issue->cause Yes no_issue No, Events Only in Drug Group issue->no_issue No solution1 Acknowledge in Report cause->solution1 solution2 Reduce Vehicle Concentration cause->solution2 solution3 Test Alternative Vehicles cause->solution3 G This compound Signaling Pathway Inhibition ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Channel Ion Channel Opening (Ca2+, Na+ influx) P2X7R->Channel JNJ This compound JNJ->P2X7R Blocks Inflammasome NLRP3 Inflammasome Activation Channel->Inflammasome IL1b IL-1β Release Inflammasome->IL1b

References

JNJ-47965567 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using JNJ-47965567, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel.[1][2] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting the influx of ions like calcium and sodium and the efflux of potassium that are triggered by high concentrations of extracellular ATP.[3] This blockade prevents downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β.[1][3]

Q2: In which experimental systems has this compound been characterized?

A2: this compound has been characterized in a variety of in vitro and in vivo systems. In vitro studies have utilized recombinant cell lines expressing human, rat, or mouse P2X7, as well as native systems like human whole blood, human monocytes, rat microglia, and murine macrophages.[1][4][5] In vivo, it has been studied in rodent models of neuropathic pain, mania, depression, and amyotrophic lateral sclerosis (ALS).[1][5][6]

Q3: What is the mode of inhibition of this compound?

A3: While initially suggested to be a competitive antagonist, further studies have indicated that this compound acts as a non-competitive antagonist of the P2X7 receptor.[5] This means it likely binds to an allosteric site on the receptor, rather than directly competing with ATP for the binding site.[7]

Q4: How should I prepare and store this compound for my experiments?

A4: For in vitro experiments, it is recommended to first prepare a clear stock solution in a suitable solvent like DMSO. For in vivo studies in mice, this compound has been administered intraperitoneally (i.p.) after being dissolved in a vehicle such as 30% (w/v) 2-(hydroxypropyl)-beta-cyclodextrin.[5][8] Always refer to the manufacturer's instructions for specific solubility and storage conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound across different species and experimental systems.

Table 1: Potency of this compound in In Vitro Assays

SpeciesAssay TypeSystemPotency (pKi/pIC50/IC50)Reference
HumanRadioligand BindingRecombinantpKi = 7.9 ± 0.07[1][4]
HumanIL-1β ReleaseWhole BloodpIC50 = 6.7 ± 0.07[1][4]
HumanIL-1β ReleaseMonocytespIC50 = 7.5 ± 0.07[1][4]
RatRadioligand BindingRecombinantpKi = 8.7 ± 0.07[4]
RatCalcium FluxAstrocytespIC50 = 7.5 ± 0.4[4]
RatIL-1β ReleaseMicrogliapIC50 = 7.1 ± 0.1[1][4]
MouseDye Uptake (Ethidium+)J774 MacrophagesIC50 = 54 ± 24 nM[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesDose and RouteEffectReference
Neuropathic PainRat30 mg/kgModest but significant efficacy[1]
Amphetamine-induced HyperactivityRat30 mg/kgAttenuated hyperactivity[1]
ALS (SOD1G93A)Mouse30 mg/kg, i.p. (thrice weekly from onset)No alteration in disease progression[5]
ALS (SOD1G93A)Mouse30 mg/kg, i.p. (4 times per week from pre-onset)Delayed disease onset and improved motor performance in females[6][8]

Key Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay (from Human Monocytes)

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Priming: Prime the monocytes with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce pro-IL-1β expression.

  • Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of this compound or vehicle control (e.g., DMSO) for a designated time (e.g., 30 minutes).

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as BzATP (2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), at a concentration known to elicit a robust response (e.g., 100 µM).

  • Incubation: Incubate for a period sufficient to allow IL-1β release (e.g., 1-2 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the log concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro Dye Uptake Assay (using Murine J774 Macrophages)

  • Cell Culture: Culture J774 murine macrophages in RPMI-1640 medium supplemented with 10% FBS and GlutaMAX.

  • Cell Preparation: Harvest cells and resuspend them in a low-divalent cation medium (e.g., 145 mM NaCl, 2 mM KCl, 0.2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES, pH 7.4).

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.[5]

  • Dye and Agonist Addition: Add a fluorescent dye that can enter cells through the P2X7 pore, such as ethidium (B1194527) bromide (e.g., 25 µM), along with a P2X7 agonist like ATP (e.g., 500 µM, which is near the EC50).[5]

  • Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes).

  • Termination of Uptake: Stop the dye uptake by adding an ice-cold stop solution containing a high concentration of divalent cations (e.g., 20 mM MgCl2).[5]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity of the incorporated dye.

  • Data Analysis: Calculate the percent inhibition of dye uptake at each concentration of this compound to determine the IC50.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits Ions Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ions NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B proIL1B Pro-IL-1β proIL1B->IL1B Cleavage

Caption: P2X7 signaling pathway and inhibition by this compound.

Experimental_Workflow_In_Vitro start Start: Prepare Cells (e.g., Monocytes, Macrophages) prime Prime Cells (if necessary) (e.g., with LPS) start->prime preincubate Pre-incubate with This compound or Vehicle prime->preincubate stimulate Stimulate with P2X7 Agonist (e.g., ATP, BzATP) preincubate->stimulate incubate Incubate for Response stimulate->incubate measure Measure Endpoint (e.g., IL-1β ELISA, Dye Uptake) incubate->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro experiments with this compound.

Troubleshooting Guide

Issue 1: No or low inhibition of P2X7-mediated response observed.

Troubleshooting_No_Inhibition issue Issue: No/Low Inhibition Observed Potential Causes and Solutions cause1 This compound Concentration Is the concentration range appropriate? Solution: Perform a dose-response experiment with a wider concentration range. Ensure the compound is fully dissolved in the stock solution. issue:f1->cause1:f0 cause2 P2X7 Agonist Concentration Is the agonist concentration too high, overcoming the antagonist? Solution: Use an agonist concentration around the EC50 or EC80 to ensure sensitivity to inhibition. issue:f1->cause2:f0 cause3 Experimental Conditions Are incubation times for the antagonist and agonist optimal? Is there high protein binding in the medium? Solution: Optimize pre-incubation time with the antagonist. Consider using serum-free medium during the assay as high protein can reduce free compound concentration. issue:f1->cause3:f0 cause4 Cell System Viability Are the cells healthy and expressing functional P2X7 receptors? Solution: Check cell viability (e.g., with Trypan Blue). Include a positive control with a known P2X7 antagonist (e.g., A-438079) to validate the assay. issue:f1->cause4:f0

Caption: Troubleshooting guide for lack of this compound activity.

Issue 2: High variability between experimental replicates.

  • Potential Cause: Inconsistent cell numbers.

    • Solution: Ensure accurate cell counting and plating. Use a multichannel pipette for adding cells and reagents to minimize variability.

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a consistent environment across the plate.

  • Potential Cause: Reagent preparation and addition.

    • Solution: Prepare fresh dilutions of this compound and the P2X7 agonist for each experiment. Ensure thorough mixing of all solutions before adding them to the wells.

Issue 3: Unexpected or off-target effects observed.

  • Best Practice: To confirm that the observed effect is due to P2X7 inhibition, it is crucial to include appropriate controls.[9]

    • Control 2: Use P2X7 knockout/knockdown cells. The most definitive control is to perform the experiment in cells that do not express the P2X7 receptor. If the effect of this compound is absent in these cells, it confirms on-target activity.

    • Control 3: Rescue experiment. If possible, try to rescue the phenotype by activating a downstream signaling molecule that is normally triggered by P2X7 activation.[9]

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: JNJ-47965567 vs. A-438079 and AZD9056

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with other notable antagonists, A-438079 and AZD9056. The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for their specific research needs.

Introduction to P2X7 Receptor and its Antagonism

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), a molecule released during cellular stress and inflammation.[1] P2X7 receptor activation leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, which in turn triggers the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1][2] This signaling pathway is implicated in a variety of inflammatory, neurological, and pain-related disorders, making the P2X7 receptor a compelling therapeutic target.[3]

P2X7 Signaling Pathway

The activation of the P2X7 receptor by ATP initiates a cascade of intracellular events culminating in an inflammatory response.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b cleaves pro-IL-1β to pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Antagonist_Evaluation_Workflow Start Start: Antagonist Evaluation Cell_Culture Cell Culture (e.g., HEK293 expressing P2X7R, primary immune cells) Start->Cell_Culture Assay_Selection Select Assay Cell_Culture->Assay_Selection Calcium_Assay Calcium Influx Assay Assay_Selection->Calcium_Assay Functional Pore_Assay Pore Formation Assay (YO-PRO-1 Uptake) Assay_Selection->Pore_Assay Functional Cytokine_Assay IL-1β Release Assay Assay_Selection->Cytokine_Assay Downstream Data_Acquisition Data Acquisition (e.g., Fluorescence Plate Reader) Calcium_Assay->Data_Acquisition Pore_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Results Results: Comparative Potency Data_Analysis->Results

References

A Comparative Analysis of P2X7 Receptor Antagonists: JNJ-47965567 versus Brilliant Blue G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate antagonist for the P2X7 receptor is critical for advancing studies in neuroinflammation, chronic pain, and other associated pathologies. This guide provides a detailed comparison of two prominent P2X7 antagonists, JNJ-47965567 and Brilliant Blue G (BBG), focusing on their efficacy, selectivity, and supporting experimental data.

This analysis synthesizes available data to offer an objective overview, enabling informed decisions for future research applications. We will delve into the quantitative measures of potency, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Efficacy at a Glance

The following table summarizes the key quantitative data for this compound and Brilliant Blue G, highlighting their potency and selectivity across different species and assay formats.

ParameterThis compoundBrilliant Blue GSpeciesAssay TypeReference
pKi 7.9 ± 0.07-HumanRadioligand Binding[1]
8.7 ± 0.07-RatRadioligand Binding[1]
pIC₅₀ 8.3-HumanNot Specified[2]
7.5-MouseNot Specified[2]
7.2-RatNot Specified[2]
6.7 ± 0.07-HumanIL-1β Release (Whole Blood)[1]
7.5 ± 0.07-HumanIL-1β Release (Monocytes)[1]
7.1 ± 0.1-RatIL-1β Release (Microglia)[1]
IC₅₀ -10 nMRatNot SpecifiedNot Specified
-200 nMHumanNot SpecifiedNot Specified

Deciphering the P2X7 Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events, primarily centered around inflammation. The following diagram illustrates the key signaling pathway modulated by these antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Release Pro_IL1B->IL1B NFkB->Pro_IL1B Upregulates Transcription JNJ This compound JNJ->P2X7R Antagonizes BBG Brilliant Blue G BBG->P2X7R Antagonizes

Caption: P2X7 receptor signaling cascade leading to IL-1β release.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments used to characterize this compound and Brilliant Blue G.

Radioligand Binding Assay (for this compound)

This assay quantifies the affinity of a compound for its target receptor.

  • Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g., 1321N1 cells) are isolated.

  • Incubation: A fixed concentration of a radiolabeled P2X7 antagonist (e.g., [³H] A-804598) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound).

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand via filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the unlabeled antagonist, which reflects its binding affinity.

IL-1β Release Assay (for this compound)

This functional assay measures the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β.

  • Cell Culture: Immune cells such as human monocytes or rat microglia are cultured.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • P2X7 Activation: The P2X7 receptor is activated with an agonist like BzATP.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The data is used to determine the IC₅₀ value of the antagonist, representing the concentration at which it inhibits 50% of the IL-1β release.

Dye Uptake Assay (for Brilliant Blue G)

This assay assesses the antagonist's ability to block the P2X7 receptor's large pore formation.

  • Cell Preparation: Cells expressing the P2X7 receptor are prepared.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of Brilliant Blue G.

  • Agonist and Dye Addition: A P2X7 agonist (e.g., ATP) and a fluorescent dye that can enter through the large pore (e.g., YO-PRO-1) are added.

  • Fluorescence Measurement: The uptake of the dye into the cells is measured using a fluorescence plate reader or flow cytometry.

  • Data Analysis: The IC₅₀ value is calculated based on the reduction in dye uptake at different antagonist concentrations.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of P2X7 receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., IL-1β Release, Ca²⁺ Flux) (Determine IC₅₀/pIC₅₀) Binding->Functional Selectivity Selectivity Screening (Against other receptors) Functional->Selectivity PK Pharmacokinetic Studies (Determine brain penetrance, half-life) Selectivity->PK Efficacy Efficacy Models (e.g., Neuropathic Pain, Inflammation) (Measure behavioral/physiological outcomes) PK->Efficacy Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis Start Compound Selection (this compound vs. Brilliant Blue G) Start->Binding

Caption: A streamlined workflow for comparative antagonist evaluation.

Discussion and Conclusion

The available data indicates that This compound is a potent and selective P2X7 antagonist with high affinity for both human and rat receptors.[1] Its efficacy has been demonstrated in attenuating IL-1β release in various cell types, a key function of P2X7 receptor activation.[1] Furthermore, its central nervous system permeability makes it a valuable tool for investigating the role of P2X7 in neurological disorders.

Brilliant Blue G , while a widely used tool compound, exhibits significantly lower potency at the human P2X7 receptor compared to the rat isoform. This species-dependent difference is a critical consideration for translating findings from animal models to human applications. While effective in certain preclinical models, its utility in human-focused research may be limited.

References

JNJ-47965567: A Potent and Selective P2X7 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-47965567 stands as a valuable tool for researchers investigating the role of the P2X7 receptor in various physiological and pathological processes. This centrally permeable, high-affinity, and selective antagonist offers robust inhibition of P2X7, making it an excellent positive control for in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with other commonly used P2X7 inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of your research.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain. Its activation triggers a cascade of downstream signaling events, including calcium influx, inflammasome activation, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, potent and selective antagonists are crucial for dissecting the intricate roles of P2X7 in health and disease.

Comparative Analysis of P2X7 Antagonists

This compound distinguishes itself through its high potency and selectivity for the P2X7 receptor across different species. The following table summarizes the inhibitory activities of this compound and other notable P2X7 antagonists.

CompoundTarget SpeciesAssay TypeIC50 / pIC50 / pKiMechanism of ActionReference(s)
This compound HumanRadioligand BindingpKi = 7.9 ± 0.07Non-competitive[1]
RatRadioligand BindingpKi = 8.7 ± 0.07Non-competitive[1]
HumanIL-1β ReleasepIC50 = 6.7 ± 0.07 (blood), 7.5 ± 0.07 (monocytes)Non-competitive[1]
RatIL-1β ReleasepIC50 = 7.1 ± 0.1 (microglia)Non-competitive[1]
MouseEthidium Bromide UptakeIC50 = 54 ± 24 nMNon-competitive[1]
A-740003 HumanCalcium InfluxIC50 = 40 nMCompetitive[2]
RatCalcium InfluxIC50 = 18 nMCompetitive[2]
A-438079 HumanCalcium InfluxpIC50 = 6.9Competitive[3]
Brilliant Blue G HumanElectrophysiologyIC50 = 200 nMNon-competitive[4]
RatElectrophysiologyIC50 = 10 nMNon-competitive[4]

P2X7 Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The following diagram illustrates the key downstream events following P2X7 activation.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b cleaves proIL1b Pro-IL-1β proIL1b->IL1b

P2X7 signaling cascade leading to cellular responses.

Experimental Protocols

To facilitate the use of this compound as a positive control, we provide detailed protocols for key assays used to measure P2X7 inhibition.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 activation.

Calcium_Influx_Workflow start Start plate_cells Plate P2X7-expressing cells in 96-well plate start->plate_cells load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compounds Add this compound or other antagonists load_dye->add_compounds add_agonist Add P2X7 agonist (e.g., BzATP) add_compounds->add_agonist measure_fluorescence Measure fluorescence (e.g., using FLIPR) add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the Calcium Influx Assay.

Materials:

  • P2X7-expressing cells (e.g., HEK293-P2X7, J774 macrophages)

  • 96-well black, clear-bottom plates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound and other test compounds

  • P2X7 agonist (e.g., BzATP)

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating: Seed P2X7-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and other antagonists. Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare the P2X7 agonist solution at the desired concentration.

  • Fluorescence Measurement: Place the plate in the FLIPR instrument. Initiate the reading and add the agonist to all wells simultaneously. Monitor the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Release Assay

This assay quantifies the amount of IL-1β released from cells following P2X7 activation, a key downstream event of inflammasome activation.

IL1b_Release_Workflow start Start prime_cells Prime cells with LPS (e.g., 1 µg/mL for 4h) start->prime_cells add_antagonist Add this compound or other antagonists prime_cells->add_antagonist add_agonist Stimulate with P2X7 agonist (e.g., ATP or BzATP) add_antagonist->add_agonist collect_supernatant Collect cell supernatant add_agonist->collect_supernatant elisa Quantify IL-1β using ELISA collect_supernatant->elisa analyze_data Analyze data and determine % inhibition elisa->analyze_data end End analyze_data->end EtBr_Uptake_Workflow start Start plate_cells Plate P2X7-expressing cells in 96-well plate start->plate_cells add_compounds Add this compound or other antagonists plate_cells->add_compounds add_etbr_agonist Add Ethidium Bromide and P2X7 agonist (e.g., ATP) add_compounds->add_etbr_agonist measure_fluorescence Measure fluorescence over time add_etbr_agonist->measure_fluorescence analyze_data Analyze data and determine IC50 values measure_fluorescence->analyze_data end End analyze_data->end

References

Validating P2X7 as a Therapeutic Target: A Comparative Guide to JNJ-47965567 and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a range of inflammatory, neurological, and psychiatric disorders. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7 antagonists is an area of intense research. This guide provides a comparative analysis of JNJ-47965567, a centrally permeable P2X7 antagonist, alongside other notable P2X7 inhibitors, offering a resource for researchers seeking to validate this therapeutic target.

Performance Comparison of P2X7 Antagonists

The following tables summarize the in vitro potency of this compound and a selection of alternative P2X7 antagonists. The data, derived from various published studies, highlights the comparative efficacy of these compounds in blocking P2X7 receptor function.

CompoundSpeciesAssay TypePotency (pIC50)Potency (IC50, nM)Potency (pKi)Reference
This compound HumanIL-1β Release (Monocytes)7.5 ± 0.07[1]
HumanIL-1β Release (Whole Blood)6.7 ± 0.07[1]
RatIL-1β Release (Microglia)7.1 ± 0.1[1]
HumanRadioligand Binding7.9 ± 0.07[1]
RatRadioligand Binding8.7[2]
A-438079 HumanCalcium Flux6.9[3]
RatCalcium Flux321[3][4]
AZ-10606120 Human~10[2][5]
Rat~10[5]
CE-224535 Human[6][7]
GSK1482160 Human8.5[8]
Rat6.5[8]

Key Experimental Protocols

Reproducible and robust experimental design is paramount in target validation. Below are detailed protocols for two key assays used to characterize P2X7 antagonists.

P2X7-Mediated Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon P2X7 receptor activation.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human P2X7)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X7 agonist (e.g., BzATP)

  • Test compounds (e.g., this compound)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Plate P2X7-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for the desired period.

  • Agonist Stimulation: Add a P2X7 agonist (e.g., BzATP) to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the inhibition of the calcium influx by the test compound and determine the IC50 value.

IL-1β Release Assay from Microglia

This assay assesses the ability of a compound to block the release of the pro-inflammatory cytokine IL-1β from microglia, a key cell type expressing P2X7 in the central nervous system.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • P2X7 agonist (e.g., ATP or BzATP)

  • Test compounds (e.g., this compound)

  • IL-1β ELISA kit

Procedure:

  • Cell Culture: Culture microglia in appropriate plates.

  • Priming: Prime the cells with LPS for several hours to induce the expression of pro-IL-1β.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (ATP or BzATP) to trigger the processing and release of mature IL-1β.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.

  • Data Analysis: Determine the inhibitory effect of the test compound on IL-1β release and calculate the IC50 value.

Visualizing the P2X7 Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms underlying P2X7 function and its inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_ions Ion Flux ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Signaling (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b cleaves pro_IL1b pro-IL-1β pro_IL1b->Casp1 Gene_Expression Gene Expression (e.g., TNF-α) MAPK->Gene_Expression NFkB->Gene_Expression

P2X7 Receptor Signaling Cascade

Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (P2X7-expressing cells) Priming 3. Prime Cells (optional) (e.g., with LPS for IL-1β assay) Cell_Culture->Priming Compound_Prep 2. Prepare Test Compound (e.g., this compound) Incubation 4. Incubate with Test Compound Compound_Prep->Incubation Priming->Incubation Stimulation 5. Stimulate with P2X7 Agonist (e.g., ATP, BzATP) Incubation->Stimulation Measurement 6. Measure Response (Ca²⁺ flux or IL-1β release) Stimulation->Measurement Analysis 7. Data Analysis (Calculate IC50) Measurement->Analysis Validation Target Validation Analysis->Validation

Workflow for P2X7 Antagonist Screening

Conclusion

This compound is a potent and centrally permeable P2X7 antagonist that serves as a valuable tool for investigating the role of the P2X7 receptor in central nervous system disorders.[1] The comparative data and detailed protocols provided in this guide are intended to aid researchers in the design and execution of experiments aimed at validating P2X7 as a therapeutic target. The selection of an appropriate antagonist and the use of robust and reproducible assays are critical steps in the drug discovery and development process. This guide offers a foundational resource to support these endeavors.

References

JNJ-47965567: A Comparative Guide for CNS Drug Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the P2X7 Receptor Antagonist JNJ-47965567 with Other CNS Drugs

This compound is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ion channel gated by extracellular ATP that plays a significant role in neuroinflammation.[1][2][3] This guide provides a head-to-head comparison of this compound with other P2X7 receptor antagonists based on preclinical data. Furthermore, it contextualizes the potential of this compound by outlining the current standard-of-care treatments for central nervous system (CNS) disorders where P2X7 antagonism is being investigated, such as neuropathic pain and bipolar disorder. While direct comparative studies between this compound and non-P2X7 antagonist CNS drugs are not available in the reviewed literature, this guide offers a comprehensive overview of its preclinical profile to aid in the evaluation of its therapeutic potential.

I. Head-to-Head Comparison of this compound with Other P2X7 Receptor Antagonists

The following tables summarize the available preclinical data comparing this compound with other well-characterized P2X7 receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity (pKi)
CompoundHuman P2X7Rat P2X7
This compound 7.9 ± 0.07 [2]8.7 ± 0.07 [2]
A-4380797.1 ± 0.08[2]6.7 ± 0.1[2]
AZ-106061208.5 ± 0.08[2]8.0 ± 0.08[2]
A-8045988.0 ± 0.04[2]8.8 ± 0.06[2]
Table 2: In Vitro Functional Potency (pIC50)
CompoundAssaySpeciesPotency (pIC50)
This compound Bz-ATP induced Calcium Flux Human 8.3 ± 0.08 [2]
Rat 7.2 ± 0.08 [2]
Mouse 7.5 ± 0.1 [2]
IL-1β Release Human (whole blood) 6.7 ± 0.07 [2][4]
Human (monocytes) 7.5 ± 0.07 [2][4]
Rat (microglia) 7.1 ± 0.1 [2][4]
A-438079Bz-ATP induced Calcium FluxHuman7.2 ± 0.05[2]
Rat6.7 ± 0.04[2]
AZ-10606120Bz-ATP induced Calcium FluxHuman8.5 ± 0.06[2]
Rat7.9 ± 0.08[2]
A-804598Bz-ATP induced Calcium FluxHuman8.1 ± 0.08[2]
Rat8.7 ± 0.06[2]
Brilliant Blue GNot specifiedNot specifiedVaries by study[5][6]
Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelIndicationKey Findings
This compound Amphetamine-induced hyperactivity (Rat) Mania Attenuated hyperactivity at 30 mg/kg. [2][4]
Chung model (Rat) Neuropathic Pain Showed modest, but significant, efficacy at 30 mg/kg. [2][4]
SOD1G93A mice ALS Did not alter disease progression when administered thrice weekly from disease onset. [5]
Brilliant Blue GSOD1G93A miceALSShowed some therapeutic effects, but with concerns about CNS penetrance.[5][6]

II. Contextual Comparison with Standard-of-Care CNS Drugs

Direct head-to-head preclinical or clinical data comparing this compound with the following standard-of-care drugs were not identified in the literature search. This section provides an overview of these established treatments for context.

Table 4: Standard-of-Care Drugs for Neuropathic Pain
Drug ClassExamplesMechanism of Action
GabapentinoidsGabapentin, PregabalinBind to the α2δ-1 subunit of voltage-gated calcium channels.[1][7]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Duloxetine, VenlafaxineInhibit the reuptake of serotonin (B10506) and norepinephrine.[1][7]
Tricyclic Antidepressants (TCAs)Amitriptyline, NortriptylineInhibit the reuptake of serotonin and norepinephrine; also have other receptor activities.[1][7]
Table 5: Standard-of-Care Drugs for Bipolar Disorder
Drug ClassExamplesPrimary Use
Mood StabilizersLithiumGold standard for long-term prophylaxis and treatment of acute mania and depression.[8][9][10]
AnticonvulsantsValproate, Lamotrigine, CarbamazepineUsed as mood stabilizers, particularly for rapid cycling and mixed episodes.[8][9][10]
Atypical AntipsychoticsOlanzapine, Risperidone, Quetiapine, AripiprazoleTreatment of acute mania and maintenance therapy.[8][9][10]

III. Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation JNJ This compound JNJ->P2X7R Blocks

Caption: Simplified P2X7 receptor signaling pathway leading to neuroinflammation.

Experimental Workflow: In Vitro IL-1β Release Assay

IL1b_Release_Workflow cluster_workflow Workflow for IL-1β Release Assay A 1. Isolate Human Monocytes or Culture Microglia B 2. Prime cells with LPS (e.g., 1 µg/mL for 2-4 hours) A->B C 3. Pre-incubate with This compound (or comparator) B->C D 4. Stimulate with P2X7 agonist (e.g., Bz-ATP) C->D E 5. Collect supernatant D->E F 6. Quantify IL-1β (e.g., ELISA) E->F

Caption: A typical experimental workflow for an in vitro IL-1β release assay.

IV. Detailed Experimental Protocols

Radioligand Binding Assay for P2X7 Receptor

This protocol is adapted from methodologies described in the literature for determining the binding affinity of compounds to the P2X7 receptor.[2]

  • Cell Culture and Membrane Preparation:

    • Culture 1321N1 astrocytoma cells stably expressing either human or rat P2X7 receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add increasing concentrations of the test compound (e.g., this compound) or vehicle.

    • Add a fixed concentration of a radiolabeled P2X7 antagonist (e.g., [³H]-A-804598) to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-labeled P2X7 antagonist.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bz-ATP-Induced Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist.[2]

  • Cell Preparation:

    • Plate 1321N1 cells expressing the P2X7 receptor in black-walled, clear-bottom 96-well plates and grow to confluence.

    • On the day of the assay, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period.

    • Establish a baseline fluorescence reading.

    • Add a P2X7 receptor agonist, typically Bz-ATP (at a concentration that elicits a submaximal response, e.g., EC80), to all wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Amphetamine-Induced Hyperactivity Model in Rats

This in vivo model is used to assess the potential anti-manic properties of a compound.[2][3]

  • Animals:

    • Use male Sprague-Dawley rats, group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

    • Allow the animals to acclimate to the facility for at least one week before the experiment.

  • Experimental Procedure:

    • Habituate the rats to the locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with photobeam sensors) for a period of 60 minutes.

    • Administer the test compound (e.g., this compound at 30 mg/kg) or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperactivity.

    • Immediately place the rats back into the locomotor activity chambers and record their horizontal and vertical activity for a period of 60-120 minutes.

  • Data Analysis:

    • Quantify locomotor activity as the number of photobeam breaks over time.

    • Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by the test compound suggests potential anti-manic effects.

Chung Model of Neuropathic Pain in Rats

This is a widely used surgical model to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[2][7]

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make an incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

    • Close the incision in layers.

    • Allow the animals to recover for at least one week before behavioral testing. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the rats in individual Plexiglas chambers on an elevated mesh floor.

    • Allow the animals to acclimate for at least 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, which is the lowest force that elicits a brisk paw withdrawal response.

  • Drug Administration and Data Analysis:

    • Administer the test compound (e.g., this compound) or vehicle.

    • Measure the paw withdrawal threshold at various time points after drug administration.

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. The results are often expressed as the percentage of maximal possible effect (%MPE).

V. Conclusion

This compound is a potent and selective P2X7 receptor antagonist with high affinity for both human and rat receptors. Preclinical data demonstrates its ability to effectively block P2X7 receptor function in vitro and engage the target in the CNS in vivo. In animal models, this compound has shown efficacy in attenuating behaviors relevant to mania and neuropathic pain.

The provided head-to-head data with other P2X7 antagonists highlight its favorable preclinical profile. While direct comparative studies with current standard-of-care drugs for neuropathic pain and bipolar disorder are not available, the distinct mechanism of action of this compound, targeting neuroinflammation via P2X7 receptor blockade, suggests its potential as a novel therapeutic approach for these and other CNS disorders. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in comparison to existing treatments. This guide provides a foundational resource for researchers and drug development professionals to evaluate the potential of this compound and to design future studies.

References

Cross-validation of JNJ-47965567 effects in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the P2X7 receptor antagonist JNJ-47965567 across various disease models, offering a comparative analysis with other relevant compounds. The data presented is intended to support researchers in evaluating its potential therapeutic applications.

Mechanism of Action: P2X7 Receptor Antagonism

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream signaling events. This includes ion influx (Ca²⁺ and Na⁺) and K⁺ efflux, leading to the activation of inflammatory and apoptotic pathways. By blocking this receptor, this compound modulates these downstream effects, forming the basis of its therapeutic potential in a range of pathologies.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activation Ion_Influx Ion_Influx P2X7R->Ion_Influx Apoptosis Apoptosis P2X7R->Apoptosis NLRP3 NLRP3 Ion_Influx->NLRP3 MAPK MAPK Ion_Influx->MAPK NFkB NFkB Ion_Influx->NFkB Caspase1 Caspase1 NLRP3->Caspase1 IL1b IL1b Caspase1->IL1b JNJ This compound JNJ->P2X7R Inhibition

Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.

Detailed Methodologies

Neuropathic Pain (Chung Model)

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Ligation of the L5 and L6 spinal nerves to induce mechanical allodynia.

  • Drug Administration: this compound (30 mg/kg) administered subcutaneously.

  • Behavioral Assessment: Paw withdrawal threshold in response to von Frey filaments was measured at various time points post-dosing.

Amphetamine-Induced Hyperactivity

  • Animals: Male Sprague-Dawley rats.

  • Procedure: Rats are habituated to an open-field arena. This compound (30 mg/kg) or vehicle is administered prior to an amphetamine challenge (0.5-1 mg/kg, intraperitoneally).

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

[4]Forced Swim Test

  • Animals: Male rats.

  • Procedure: Rats are placed in a cylinder of water from which they cannot escape for a pre-test session (e.g., 15 minutes). 24 hours later, following drug administration, they are placed in the water again for a test session (e.g., 5 minutes).

  • Behavioral Assessment: The duration of immobility is recorded and scored. A decrease in immobility time is indicative of an antidepressant-like effect.

[5][6][7][8][9]SOD1G93A Mouse Model of ALS

  • Animals: Transgenic SOD1G93A mice.

  • Drug Administration: this compound (30 mg/kg) or vehicle administered intraperitoneally, with varying frequency and starting from either pre-symptomatic or symptomatic stages. *[10] Assessments: Regular monitoring of body weight, clinical score, motor coordination (e.g., rotarod test), and survival.

Conclusion

This compound is a potent P2X7 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and mania. Its in vitro profile is comparable or superior to other well-characterized P2X7 antagonists. However, its therapeutic potential in depression and ALS appears more complex and may depend on specific pathological contexts and patient populations. The detailed experimental data and protocols provided in this guide offer a foundation for further investigation into the therapeutic utility of this compound.

References

JNJ-47965567 vs. Genetic Knockout of P2X7 Receptor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted role of the P2X7 receptor in inflammation, neurobiology, and other pathophysiological processes, the choice between pharmacological antagonism and genetic knockout is a critical experimental design decision. This guide provides an objective comparison of JNJ-47965567, a potent and selective P2X7 receptor antagonist, and the genetic knockout of the P2X7 receptor, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and genetic knockout models have proven to be invaluable tools for elucidating the function of the P2X7 receptor. This compound offers the flexibility of acute, dose-dependent, and reversible receptor blockade, allowing for the study of the receptor's role in specific time windows and in adult organisms without the confounding effects of developmental compensation. In contrast, P2X7 receptor knockout mice provide a model of complete and lifelong absence of the receptor, which is the gold standard for studying the consequences of a total loss of function. However, the potential for developmental compensation and functional differences between knockout strains must be considered. The choice between these two approaches will ultimately depend on the specific research question, the desired experimental timeline, and the biological system under investigation.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound and observations from P2X7 receptor knockout models.

Table 1: In Vitro Potency and Affinity of this compound

ParameterSpeciesValueReference
pKi Human7.9 ± 0.07[1]
Rat8.7 ± 0.07[1]
pIC50 (IL-1β release) Human (whole blood)6.7 ± 0.07[1][2]
Human (monocytes)7.5 ± 0.07[1][2]
Rat (microglia)7.1 ± 0.1[1][2]
IC50 (ethidium+ uptake) Murine (J774 macrophages)54 ± 24 nM[3]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Amphetamine-induced hyperactivity Rat30 mg/kgAttenuation of hyperactivity[2]
Neuropathic pain Rat30 mg/kgModest, yet significant efficacy[2]
ALS (SOD1G93A model) Mouse30 mg/kg (3x/week from onset)No significant alteration of disease progression[3]
ALS (SOD1G93A model) Mouse30 mg/kg (4x/week from pre-onset)Delayed disease onset and improved motor coordination in females[4]

Table 3: Phenotypic Readouts in P2X7 Receptor Knockout Mice

PhenotypeObservationExperimental ContextReference
IL-1β Release Abolished ATP-induced IL-1β release from macrophagesIn vitro stimulation with LPS and ATP[5]
Anxiety-like Behavior Reduced anxiety-related behavior at baselineElevated plus maze, novelty suppressed feeding[6][7]
Depressive-like Behavior Antidepressant-like profileTail suspension test, forced swim test[6]
Inflammatory Response Reduced febrile response to LPSIn vivo LPS challenge
Bone Phenotype Altered bone mineral density and strength (strain-dependent)Comparison of different genetic backgrounds

Experimental Protocols

ATP-Induced IL-1β Release Assay from Macrophages

This protocol is a standard method to assess P2X7 receptor function and the efficacy of its antagonists.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from wild-type and P2X7 knockout mice, or a macrophage cell line (e.g., J774, THP-1).

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or BzATP (a more potent P2X7 agonist)

  • This compound

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal bovine serum (FBS)

  • ELISA kit for mouse or human IL-1β

Procedure:

  • Cell Culture and Priming:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL) in serum-free medium for 2-4 hours to induce pro-IL-1β expression.[8]

  • Antagonist Treatment:

    • Wash the cells to remove LPS.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • P2X7 Receptor Activation:

    • Stimulate the cells with ATP (e.g., 1-5 mM) or BzATP for 15-30 minutes.[8]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Validation of P2X7 Receptor Knockout

Confirming the absence of functional P2X7 receptor expression is crucial for interpreting data from knockout models.

a) Western Blot Analysis:

Materials:

  • Tissue or cell lysates from wild-type and P2X7 knockout mice.

  • Protein extraction buffer with protease inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Primary antibody against P2X7 receptor (e.g., Alomone Labs, APR-004).[9]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction: Homogenize tissues or lyse cells in protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-P2X7 antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands. The absence of a band at the expected molecular weight for the P2X7 receptor in the knockout samples confirms the knockout.

b) Functional Assays:

  • ATP-induced IL-1β release: As described above, knockout macrophages should not release IL-1β in response to ATP stimulation.[5]

  • Calcium Influx Assay: Measure intracellular calcium levels in response to ATP or BzATP stimulation using a fluorescent calcium indicator (e.g., Fluo-4 AM). P2X7 knockout cells will not show an increase in intracellular calcium.[7]

  • Dye Uptake Assay: Assess the uptake of fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide following ATP stimulation. P2X7 knockout cells will not take up these dyes.[5]

Mandatory Visualization

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds and Activates Ion_Flux Na+ and Ca2+ Influx K+ Efflux P2X7->Ion_Flux Opens Channel NFkB NF-κB Activation P2X7->NFkB Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL1b_Transcription Pro-IL-1β Transcription NFkB->Pro_IL1b_Transcription Promotes Pro_IL1b_Transcription->Pro_IL1b Leads to

Caption: P2X7 receptor signaling cascade.

Experimental_Workflow Comparative Experimental Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach WT_cells Wild-Type Cells/Animals JNJ_treatment Treat with this compound (or Vehicle) WT_cells->JNJ_treatment Stimulation1 Stimulate with ATP/BzATP JNJ_treatment->Stimulation1 Outcome1 Measure Outcome (e.g., IL-1β release) Stimulation1->Outcome1 Comparison Compare Outcomes Outcome1->Comparison KO_cells P2X7 Knockout Cells/Animals Stimulation2 Stimulate with ATP/BzATP KO_cells->Stimulation2 WT_control Wild-Type Control WT_control->Stimulation2 Outcome2 Measure Outcome (e.g., IL-1β release) Stimulation2->Outcome2 Outcome2->Comparison Logical_Comparison Logical Comparison of Approaches cluster_pharma_pros_cons Pros & Cons cluster_genetic_pros_cons Pros & Cons P2X7_Function Investigate P2X7 Function Pharmacological Pharmacological Inhibition (this compound) P2X7_Function->Pharmacological Genetic Genetic Knockout P2X7_Function->Genetic Pharma_Pros Pros: - Temporal control - Dose-response - Reversible - Clinically relevant Pharmacological->Pharma_Pros Pharma_Cons Cons: - Off-target effects? - PK/PD considerations Pharmacological->Pharma_Cons Genetic_Pros Pros: - Complete ablation - High specificity Genetic->Genetic_Pros Genetic_Cons Cons: - Developmental compensation - Strain differences Genetic->Genetic_Cons

References

Reproducibility of JNJ-47965567 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for JNJ-47965567, a potent and selective P2X7 receptor antagonist. The data presented here is compiled from multiple independent studies to offer an objective overview of the compound's performance and to address the critical aspect of reproducibility across different laboratory settings.

Executive Summary

This compound has been characterized as a high-affinity, centrally permeable P2X7 antagonist.[1][2] Initial pharmacological studies demonstrated its potency and selectivity in both human and rat systems.[1][2] However, subsequent investigations in murine models of amyotrophic lateral sclerosis (ALS) have yielded conflicting results, highlighting potential challenges in the reproducibility of its therapeutic efficacy across different experimental paradigms. This guide synthesizes the available quantitative data, details the experimental protocols employed, and visualizes the key signaling pathways to provide a comprehensive resource for researchers.

Comparative Efficacy and Potency Data

The following tables summarize the key quantitative findings for this compound from various studies.

Table 1: In Vitro Pharmacological Characterization of this compound

ParameterSpecies/SystemValueReference
Affinity (pKi) Human P2X77.9 ± 0.07[1]
Rat P2X78.7 ± 0.07[1]
Potency (pIC50) Human P2X78.3
Mouse P2X77.5
Rat P2X77.2
IL-1β release (Human whole blood)6.7 ± 0.07[1][2]
IL-1β release (Human monocytes)7.5 ± 0.07[1][2]
IL-1β release (Rat microglia)7.1 ± 0.1[1][2]
IC50 ATP-induced ethidium (B1194527)+ uptake (Murine J774 macrophages)54 ± 24 nM[3]

Table 2: In Vivo Characterization and Efficacy of this compound

ModelSpeciesKey FindingsReference
Target Engagement RatBrain EC50 of 78 ± 19 ng·mL−1[1][2]
Neuropathic Pain RatModest, yet significant efficacy at 30 mg·kg−1[1][2]
Amphetamine-induced Hyperactivity RatAttenuated hyperactivity at 30 mg·kg−1[1]
ALS (SOD1G93A model) MouseNo impact on weight loss, clinical score, motor coordination, or survival (30 mg/kg, thrice weekly from onset)[3]
ALS (SOD1G93A model) MouseDelayed disease onset, reduced body weight loss, and improved motor coordination in females (30 mg/kg, 4 times per week from pre-onset)[4][5][6]

Discrepancies in Preclinical ALS Models: A Case for Reproducibility

Two independent studies investigating the efficacy of this compound in the SOD1G93A mouse model of ALS have reported conflicting outcomes.

  • A study by Ly et al. (2020) found that this compound administered at 30 mg/kg three times a week from the onset of disease did not alter disease progression or survival.[3]

  • In contrast, Pinto-Duarte et al. (2020) reported that a chronic treatment regimen of 30 mg/kg four times a week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor function, particularly in female mice.[4][5][6]

These divergent findings underscore the critical importance of experimental design and methodological consistency in preclinical studies. Factors such as the timing of treatment initiation, dosing frequency, and sex-specific effects may significantly influence the observed outcomes.

Experimental Protocols

In Vitro IL-1β Release Assay (Human Whole Blood)

This assay measures the ability of this compound to inhibit the release of IL-1β from human whole blood.

  • Preparation: Freshly drawn human blood is collected.

  • Priming: The blood is primed with lipopolysaccharide (LPS).

  • Treatment: The blood is pre-incubated with varying concentrations of this compound.

  • Stimulation: IL-1β release is stimulated by the addition of Benzoylbenzoyl-ATP (Bz-ATP).

  • Measurement: The concentration of IL-1β in the plasma is quantified using a suitable immunoassay.

  • Analysis: The pIC50 value is calculated from the concentration-response curve.[1]

Flow Cytometric Assay of ATP-Induced Cation Dye Uptake (Murine J774 Macrophages)

This method assesses the inhibitory effect of this compound on P2X7 receptor channel activity in murine macrophages.

  • Cell Culture: J774 macrophages are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with different concentrations of this compound or vehicle (DMSO).

  • Stimulation and Staining: The cells are then incubated with increasing concentrations of ATP in the presence of ethidium bromide.

  • Data Acquisition: The uptake of ethidium+ is measured by flow cytometry.

  • Analysis: The IC50 and EC50 values are determined from the resulting data.[3]

In Vivo Administration in SOD1G93A Mice

The following protocols were used in the preclinical ALS studies:

  • Ly et al. (2020): Female and male SOD1G93A mice were injected intraperitoneally with this compound (30 mg/kg) or vehicle (2-(hydroxypropyl)-beta-cyclodextrin) three times a week from disease onset until the end stage.[3]

  • Pinto-Duarte et al. (2020): SOD1G93A mice were intraperitoneally injected with either 30 mg/kg of this compound or vehicle four times per week, starting from a pre-onset age (postnatal day 60) until the study endpoint.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of a key in vitro experiment.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway and Inhibition by this compound ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Activates JNJ This compound JNJ->P2X7R Antagonizes Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage & IL-1β Release Caspase1->IL1b

Caption: P2X7 receptor activation by ATP and its antagonism by this compound.

Experimental_Workflow Workflow for In Vitro IL-1β Release Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Collect Human Whole Blood LPS Prime with LPS Blood->LPS Incubate_JNJ Incubate with This compound LPS->Incubate_JNJ Stimulate_BzATP Stimulate with Bz-ATP Incubate_JNJ->Stimulate_BzATP Measure_IL1b Measure IL-1β Concentration Stimulate_BzATP->Measure_IL1b Calculate_pIC50 Calculate pIC50 Measure_IL1b->Calculate_pIC50

Caption: Step-by-step workflow of the in vitro IL-1β release assay.

References

JNJ-47965567: A Comparative Analysis of its Selectivity for the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of JNJ-47965567, a potent and centrally permeable antagonist of the P2X7 receptor, against other members of the P2X receptor family. The data presented herein, supported by experimental methodologies, underscores the compound's high selectivity for the P2X7 subtype.

High Selectivity of this compound for the P2X7 Receptor

This compound is a well-characterized antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in a variety of neuroinflammatory and chronic pain conditions.[1] Extensive in vitro studies have demonstrated its high affinity and potency for the P2X7 receptor across multiple species, including human, rat, and mouse.[2][3][4][5][6] A key attribute of this compound for its utility as a research tool and potential therapeutic is its remarkable selectivity for P2X7 over other P2X receptor subtypes.

Quantitative Comparison of Receptor Activity

The following table summarizes the inhibitory activity of this compound against a panel of human P2X receptors. The data clearly illustrates the compound's potent antagonism at P2X7 and its lack of significant activity at other tested P2X subtypes at concentrations up to 10 μM.[2]

Receptor SubtypeSpeciesAssay TypeMeasured Activity (IC50/Ki)Reference
P2X7 HumanRadioligand Binding (pKi)7.9 ± 0.07[1][2]
RatRadioligand Binding (pKi)8.7 ± 0.07[7][4]
HumanIL-1β Release (pIC50)6.7 ± 0.07 (whole blood)[1][7][2]
HumanIL-1β Release (pIC50)7.5 ± 0.07 (monocytes)[1][7][2]
RatIL-1β Release (pIC50)7.1 ± 0.1 (microglia)[1][7][2]
MouseEthidium (B1194527)+ Uptake (IC50)54 ± 24 nM[8]
P2X1 HumanNot specified> 10 μM[2]
P2X2 HumanNot specified> 10 μM[2]
P2X3 HumanNot specified> 10 μM[2]
P2X2/3 HumanNot specified> 10 μM[2]
P2X4 HumanNot specified> 10 μM[2]

Experimental Protocols

The selectivity profile of this compound was established using a combination of in vitro assays performed in both recombinant and native cell systems.[1][2]

Radioligand Binding Assays

Radioligand binding studies were conducted to determine the affinity (pKi) of this compound for human and rat P2X7 receptors.[2] These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that binds specifically to the receptor. The ability of increasing concentrations of the test compound (this compound) to displace the radioligand is measured, allowing for the calculation of its binding affinity.

Functional Assays

IL-1β Release Assay: The functional antagonist potency (pIC50) of this compound was determined by measuring its ability to inhibit agonist-induced release of interleukin-1β (IL-1β) from various cell types, including human whole blood, isolated human monocytes, and rat primary microglia.[1][7][2] Cells were typically primed with lipopolysaccharide (LPS) and then stimulated with a P2X7 agonist, such as Bz-ATP, in the presence of varying concentrations of this compound. The concentration of IL-1β in the supernatant was then quantified using standard methods like ELISA.

Calcium Flux Assays: In some studies, the inhibitory effect of this compound was assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to P2X7 agonist stimulation in cells such as rat astrocytes.[2] A fluorescent calcium indicator is loaded into the cells, and the change in fluorescence upon receptor activation and its inhibition by the antagonist is monitored.

Electrophysiology: Although detailed protocols for this compound are not extensively described in the provided results, electrophysiological techniques are a standard method to assess the activity of compounds on ion channels like P2X receptors.[1][2] These experiments would involve measuring the ion currents passing through the P2X channels in the presence and absence of the antagonist.

Ethidium Ion Uptake Assay: The inhibitory effect of this compound on murine P2X7 was determined using a flow cytometric assay measuring ATP-induced ethidium ion uptake in J774 macrophages.[8] This assay relies on the principle that P2X7 activation leads to the formation of a large pore permeable to larger molecules like ethidium.

Signaling Pathway and Selectivity Profile

The following diagram illustrates the established selectivity of this compound, highlighting its potent inhibition of the P2X7 signaling pathway while not affecting other tested P2X receptor-mediated pathways.

cluster_P2X_Receptors P2X Receptors cluster_Cellular_Response Cellular Response P2X7 P2X7 P2X7_Response IL-1β Release Calcium Influx Pore Formation P2X7->P2X7_Response Activation Other_P2X P2X1, P2X2, P2X3, P2X2/3, P2X4 Other_P2X_Response Cation Influx Other_P2X->Other_P2X_Response Activation JNJ This compound JNJ->P2X7 Potent Antagonist JNJ->Other_P2X No Significant Blockade (up to 10 μM)

Caption: Selectivity of this compound for the P2X7 receptor.

References

JNJ-47965567: A Comparative Analysis Against Standard-of-Care Treatments in Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel P2X7 receptor antagonist, JNJ-47965567, against current standard-of-care treatments for neuropathic pain, amyotrophic lateral sclerosis (ALS), and major depressive disorder. The information is compiled from preclinical studies to support further research and drug development efforts.

Executive Summary

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1][2] By blocking the P2X7 receptor, this compound effectively reduces the release of pro-inflammatory cytokines, such as IL-1β, a key mediator in the pathophysiology of several neurological and psychiatric conditions.[3][4] Preclinical evidence suggests potential efficacy for this compound in models of neuropathic pain, ALS, and depression. This guide presents the available data for this compound alongside the established profiles of standard-of-care therapies in these indications, highlighting both the potential of this novel mechanism and the need for direct comparative studies.

Mechanism of Action: A Novel Approach to Neuroinflammation

This compound exerts its therapeutic effects by targeting the P2X7 receptor, which is predominantly expressed on immune cells in the central nervous system, such as microglia.[3] In pathological conditions, excessive extracellular ATP binds to the P2X7 receptor, triggering a signaling cascade that leads to the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.[1] This process contributes to the neuroinflammatory environment that drives disease progression in various CNS disorders. This compound acts as a non-competitive antagonist, blocking this pathway and thereby reducing neuroinflammation.[3]

In contrast, standard-of-care treatments for the discussed conditions operate through distinct mechanisms. Gabapentinoids, used for neuropathic pain, modulate calcium channel function to reduce neuronal hyperexcitability. Riluzole (B1680632), for ALS, is thought to inhibit glutamate (B1630785) release and inactivate voltage-gated sodium channels. Selective serotonin (B10506) reuptake inhibitors (SSRIs), the first-line treatment for depression, enhance serotonergic neurotransmission.

cluster_JNJ This compound Pathway cluster_SoC Standard-of-Care Pathways cluster_NP Neuropathic Pain cluster_ALS ALS cluster_Depression Depression Extracellular ATP Extracellular ATP P2X7 Receptor P2X7 Receptor Extracellular ATP->P2X7 Receptor binds to NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation P2X7 Receptor->NLRP3 Inflammasome Activation activates This compound This compound This compound->P2X7 Receptor inhibits IL-1β Release IL-1β Release NLRP3 Inflammasome Activation->IL-1β Release leads to Neuroinflammation Neuroinflammation IL-1β Release->Neuroinflammation promotes Gabapentinoids Gabapentinoids Voltage-Gated Calcium Channels Voltage-Gated Calcium Channels Gabapentinoids->Voltage-Gated Calcium Channels bind to α2δ subunit Neurotransmitter Release Neurotransmitter Release Voltage-Gated Calcium Channels->Neurotransmitter Release reduces Neuronal Hyperexcitability Neuronal Hyperexcitability Neurotransmitter Release->Neuronal Hyperexcitability dampens Riluzole Riluzole Glutamate Release Glutamate Release Riluzole->Glutamate Release inhibits Voltage-Gated Sodium Channels Voltage-Gated Sodium Channels Riluzole->Voltage-Gated Sodium Channels inactivates Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity reduces Voltage-Gated Sodium Channels->Excitotoxicity reduces SSRIs SSRIs Serotonin Transporter (SERT) Serotonin Transporter (SERT) SSRIs->Serotonin Transporter (SERT) block Synaptic Serotonin Synaptic Serotonin Serotonin Transporter (SERT)->Synaptic Serotonin increases Serotonergic Neurotransmission Serotonergic Neurotransmission Synaptic Serotonin->Serotonergic Neurotransmission enhances

Caption: Signaling pathways of this compound and standard-of-care treatments.

Benchmarking in Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage to the somatosensory nervous system. First-line treatments typically include gabapentinoids like gabapentin (B195806) and pregabalin.

Quantitative Data Summary

Treatment GroupAnimal ModelKey Efficacy EndpointResultReference
This compound Rat Chung Model of Neuropathic PainReversal of Mechanical AllodyniaModest, yet significant efficacy at 30 mg/kg[3][5]
Gabapentin Rat Chronic Constriction Injury (CCI)Attenuation of Mechanical HyperalgesiaSignificant attenuation at 60 mg/kg[6]
Pregabalin Rat Chronic Constriction Injury (CCI)Attenuation of Mechanical HyperalgesiaSignificant attenuation at 30 mg/kg[6]

Experimental Protocols

  • This compound in the Chung Model of Neuropathic Pain:

    • Animal Model: Male Sprague-Dawley rats.

    • Induction of Neuropathy: The L5 and L6 spinal nerves are tightly ligated to induce a peripheral nerve injury that results in tactile allodynia.[4]

    • Drug Administration: this compound is administered subcutaneously at a dose of 30 mg/kg.[3]

    • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. A lower threshold indicates increased pain sensitivity.

Caption: Experimental workflow for this compound in the Chung model.

Benchmarking in Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease affecting motor neurons. The standard of care involves a multidisciplinary approach, with riluzole being a key disease-modifying therapy.

Quantitative Data Summary

Treatment GroupAnimal ModelKey Efficacy EndpointsResultReference
This compound SOD1G93A Mouse ModelDisease Onset, Body Weight Loss, Motor CoordinationDelayed disease onset, reduced body weight loss, and improved motor coordination in female mice (30 mg/kg, i.p., 4x/week)[7][8]
This compound SOD1G93A Mouse ModelLifespan, Motor FunctionNo significant improvement in lifespan or motor function (30 mg/kg, i.p., 3x/week)[3][9]
Riluzole SOD1G93A, FUS, TDP-43 Mouse ModelsLifespan, Motor FunctionNo significant benefit on lifespan or motor function[10]

Experimental Protocols

  • This compound in the SOD1G93A Mouse Model of ALS:

    • Animal Model: Transgenic mice overexpressing the human SOD1G93A mutation, which develop an ALS-like phenotype.[3]

    • Drug Administration: this compound is administered intraperitoneally at a dose of 30 mg/kg, either three or four times per week, starting from the presymptomatic or symptomatic stage.[3][7]

    • Assessments: Disease progression is monitored by measuring body weight, motor coordination (rotarod test), and survival.

Caption: Experimental workflow for this compound in the SOD1G93A mouse model.

Benchmarking in Major Depressive Disorder

Major depressive disorder is a common and serious mood disorder. First-line pharmacological treatments are typically SSRIs, such as fluoxetine.

Quantitative Data Summary

Treatment GroupAnimal ModelKey Efficacy EndpointResultReference
This compound Rat Forced Swim TestImmobility TimeNo efficacy observed[5][11]
Brilliant Blue G (P2X7 Antagonist) Mouse Chronic Unpredictable Mild Stress (CUMS)Reversal of Depressive-like BehaviorsSignificant reversal of behavioral alterations[1]
Fluoxetine (SSRI) Mouse Chronic Unpredictable Mild Stress (CUMS)Reversal of Depressive-like BehaviorsSignificant reversal of behavioral alterations[1]

Experimental Protocols

  • This compound in the Forced Swim Test:

    • Animal Model: Male rats.

    • Procedure: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (a measure of behavioral despair) is recorded.[12][13]

    • Drug Administration: this compound is administered prior to the test.

    • Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test.

Conclusion and Future Directions

This compound, a novel P2X7 receptor antagonist, demonstrates a promising mechanism of action by targeting neuroinflammation. Preclinical data suggest potential efficacy in models of neuropathic pain and ALS, although results in a model of depression were not positive. A significant limitation in the current body of research is the lack of direct, head-to-head comparative studies with standard-of-care treatments. While indirect comparisons can be drawn, future preclinical and clinical research should aim to include active comparator arms to definitively establish the therapeutic potential of this compound relative to existing therapies. Such studies will be crucial in determining the future role of P2X7 receptor antagonism in the management of these complex neurological and psychiatric disorders.

References

JNJ-47965567 in Combination with Carbamazepine Shows Promise in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A preclinical study has demonstrated that the selective P2X7 receptor antagonist, JNJ-47965567, when used in combination with the established anti-epileptic drug carbamazepine (B1668303), significantly enhances anticonvulsant effects in a mouse model of generalized tonic-clonic seizures. This finding suggests a potential new therapeutic strategy for treatment-resistant epilepsy, a condition affecting approximately 30% of epilepsy patients.

The research, conducted by Fischer and colleagues, investigated the efficacy of this compound both as a monotherapy and as an adjunctive treatment in the maximal electroshock seizure (MES) threshold test in mice. While this compound alone did not demonstrate significant anticonvulsant effects in this acute seizure model, its co-administration with carbamazepine led to a notable increase in the seizure threshold compared to carbamazepine alone.

Synergistic Anticonvulsant Activity

The study's key findings highlight the potential of this compound to potentiate the effects of conventional anti-epileptic drugs. The following table summarizes the quantitative data from the maximal electroshock seizure (MES) threshold test:

Treatment GroupSeizure Threshold (mA)Statistical Significance (vs. Vehicle)
Vehicle7.8 ± 0.3-
This compound (30 mg/kg, i.p.)8.1 ± 0.4Not Significant
Carbamazepine (10 mg/kg, i.p.)10.2 ± 0.5p < 0.01
This compound (30 mg/kg) + Carbamazepine (10 mg/kg)12.5 ± 0.6p < 0.001

Data extracted from Fischer W, et al. (2016) PLoS ONE 11(6): e0156468.

These results indicate that the combination of this compound and carbamazepine produces a significantly greater anticonvulsant effect than either treatment alone, suggesting a synergistic or additive interaction.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] The P2X7 receptor is implicated in neuroinflammatory processes, and its activation by high levels of extracellular ATP, often released during seizures, is thought to contribute to neuronal hyperexcitability. By blocking this receptor, this compound may mitigate the pro-convulsant effects of neuroinflammation.

Carbamazepine, a widely used anti-epileptic drug, primarily works by blocking voltage-gated sodium channels, which reduces the excitability of neurons and prevents the spread of seizure activity.[4] The synergistic effect observed with the combination therapy may stem from the complementary mechanisms of action: carbamazepine directly dampens neuronal firing, while this compound addresses the underlying neuroinflammatory component that can exacerbate seizures.

The following diagram illustrates the proposed signaling pathway and the points of intervention for each therapeutic agent:

Combination_Therapy_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Triggers Na_Channel Voltage-gated Sodium Channel Na_Influx Sodium Influx Na_Channel->Na_Influx Allows IL-1b IL-1β Release Inflammasome->IL-1b Neuroinflammation Neuroinflammation IL-1b->Neuroinflammation Hyperexcitability Neuronal Hyperexcitability Neuroinflammation->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure Na_Influx->Hyperexcitability This compound This compound This compound->P2X7R Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks

Fig. 1: Proposed mechanism of action for the combination therapy.

Experimental Protocols

The anticonvulsant effects of this compound in combination with carbamazepine were evaluated using the maximal electroshock seizure (MES) threshold test in male albino mice.

Maximal Electroshock Seizure (MES) Threshold Test:

  • Animal Model: Adult male albino mice were used for the study.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg. Carbamazepine was administered i.p. at a dose of 10 mg/kg. For the combination group, both drugs were administered at the same doses. A vehicle control group was also included.

  • Seizure Induction: A constant alternating electrical current (60 Hz) was delivered for 0.2 seconds via corneal electrodes. The intensity of the current was varied to determine the threshold at which tonic hindlimb extension occurred.

  • Endpoint: The primary endpoint was the seizure threshold, defined as the current intensity (in mA) required to induce a tonic hindlimb extension seizure in 50% of the animals (ED50). An increase in the seizure threshold indicates an anticonvulsant effect.

The following diagram outlines the experimental workflow:

MES_Workflow cluster_setup Experimental Setup cluster_procedure MES Procedure cluster_analysis Data Analysis Animals Male Albino Mice Grouping Randomized into 4 Groups: - Vehicle - this compound (30 mg/kg) - Carbamazepine (10 mg/kg) - Combination Animals->Grouping Dosing Intraperitoneal (i.p.) Injection Grouping->Dosing Stimulation Corneal Electrode Stimulation (60 Hz, 0.2 s, varying mA) Dosing->Stimulation 30 min post-dosing Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Determination Determine Seizure Threshold (mA) Observation->Determination Comparison Compare Seizure Thresholds between Groups Determination->Comparison Statistics Statistical Analysis (e.g., ANOVA) Comparison->Statistics

References

Assessing the Translational Potential of JNJ-47965567: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-47965567, a potent and selective antagonist of the P2X7 receptor, has demonstrated significant promise in preclinical studies, offering a potential therapeutic avenue for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of this compound with other notable P2X7 antagonists, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows. An objective assessment of its translational potential is presented, considering both its pharmacological strengths and the challenges that may have impacted its clinical development.

Executive Summary

This compound is a centrally permeable P2X7 receptor antagonist with high affinity for both human and rat receptors.[1][2] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 in various CNS pathologies.[1] Preclinical studies have shown its efficacy in models of neuropathic pain and mania.[1][3] However, its journey towards clinical application appears to have been halted, a fate shared by other P2X7 antagonists, highlighting the complexities of translating preclinical success in this target class. This guide delves into the data that positioned this compound as a promising candidate and explores the broader context of P2X7 antagonist development.

Comparative Pharmacological Profile

The following tables summarize the in vitro potency and binding affinity of this compound in comparison to other well-characterized P2X7 antagonists.

Table 1: In Vitro Potency (pIC50) in Functional Assays

CompoundHuman P2X7Mouse P2X7Rat P2X7Macaque P2X7Dog P2X7
This compound 8.3 ± 0.08[3]7.5 ± 0.1[3]7.2 ± 0.08[3]8.6 ± 0.1[3]8.5 ± 0.2[3]
A-804598-----
A-438079-----
AZ-10606120-----

pIC50 values represent the negative logarithm of the half maximal inhibitory concentration.

Table 2: Binding Affinity (pKi) from Radioligand Displacement Assays

CompoundHuman P2X7Rat P2X7
This compound 7.9 ± 0.07[3]8.7 ± 0.07[3]
A-8045988.0 ± 0.04[3]8.8 ± 0.06[3]
A-4380797.1 ± 0.08[3]6.7 ± 0.1[3]
AZ-106061208.5 ± 0.08[3]8.0 ± 0.08[3]

pKi values represent the negative logarithm of the inhibitory constant.

Table 3: In Vitro Potency (pIC50) in Native Systems

CompoundHuman Whole Blood (IL-1β release)Human Monocytes (IL-1β release)Rat Microglia (IL-1β release)Rat Astrocytes (Calcium flux)
This compound 6.7 ± 0.07[3]7.5 ± 0.07[3]7.1 ± 0.1[3]7.5 ± 0.4[3]

Mechanism of Action: P2X7 Receptor Antagonism

This compound acts as an antagonist at the P2X7 receptor, an ATP-gated ion channel.[1] Under pathological conditions, excessive extracellular ATP can lead to overactivation of P2X7, triggering downstream inflammatory cascades, including the release of pro-inflammatory cytokines like IL-1β.[4] By blocking this receptor, this compound can mitigate these inflammatory responses. The mechanism of inhibition has been described as non-competitive, suggesting it binds to an allosteric site on the receptor.[5]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome Inflammasome P2X7R->Inflammasome Activates Pro_IL1b Pro-IL-1β Inflammasome->Pro_IL1b Cleaves IL1b IL-1β Inflammasome->IL1b Inflammation Inflammation IL1b->Inflammation Promotes This compound This compound This compound->P2X7R Inhibits Experimental_Workflow_In_Vitro cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay B1 Prepare P2X7 Membranes B2 Incubate with [³H]A-804598 & this compound B1->B2 B3 Harvest Membranes & Measure Radioactivity B2->B3 B4 Calculate Ki B3->B4 F1 Load Cells with Calcium Dye F2 Pre-incubate with This compound F1->F2 F3 Stimulate with Bz-ATP & Measure Fluorescence F2->F3 F4 Calculate IC50 F3->F4 Translational_Potential Preclinical_Promise Promising Preclinical Data (Efficacy in Pain & Mania Models) Challenges Translational Challenges Preclinical_Promise->Challenges Efficacy Lack of Clinical Efficacy Challenges->Efficacy Safety Safety/Tolerability Issues Challenges->Safety PK Suboptimal PK Properties Challenges->PK Discontinuation Likely Clinical Development Discontinuation Efficacy->Discontinuation Safety->Discontinuation PK->Discontinuation

References

JNJ-47965567 vs. Non-Pharmacological Interventions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for neuropsychiatric disorders, a growing interest lies in exploring novel mechanisms of action beyond traditional monoaminergic systems. One such target is the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. This guide provides a comparative analysis of the preclinical P2X7 receptor antagonist, JNJ-47965567, and established non-pharmacological interventions for depression, including Cognitive Behavioral Therapy (CBT), exercise, and transcranial direct current stimulation (tDCS). This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a potent and selective antagonist of the P2X7 receptor, which is primarily expressed on immune cells like microglia in the central nervous system (CNS).[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β.[3][4] This neuroinflammatory cascade has been hypothesized to play a role in the pathophysiology of mood disorders.[1][3][4] this compound is a centrally permeable compound that has been investigated in various preclinical models.[1][5]

While the therapeutic hypothesis for P2X7 antagonism in depression is compelling, preclinical studies with this compound in a standard depression model, the forced swim test, did not show efficacy.[5][6] However, the compound did demonstrate effects in models of mania and neuropathic pain.[5][7] It is noteworthy that other P2X7 antagonists, such as JNJ-54175446, have progressed to clinical trials for major depressive disorder (MDD), suggesting the therapeutic target remains of interest.[1][2][8]

Non-Pharmacological Interventions for Depression

Non-pharmacological interventions are established, evidence-based treatments for depression. This guide focuses on three prominent examples:

  • Cognitive Behavioral Therapy (CBT): A form of psychotherapy that focuses on identifying and changing negative thought patterns and behaviors.[9] It is a structured, time-limited therapy that has demonstrated robust efficacy in numerous clinical trials.[10][11]

  • Exercise: Physical activity is increasingly recognized as an effective antidepressant treatment.[12][13][14][15] It is thought to exert its effects through various mechanisms, including neurogenesis, reduction of inflammation, and improvement in self-esteem.[16]

  • Transcranial Direct Current Stimulation (tDCS): A non-invasive brain stimulation technique that uses a weak electrical current to modulate neuronal activity in specific brain regions, such as the dorsolateral prefrontal cortex, which is implicated in mood regulation.[17][18]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the selected non-pharmacological interventions. It is crucial to note the different levels of evidence: the data for this compound is preclinical, while the data for non-pharmacological interventions is from human clinical trials.

Table 1: Preclinical Data for this compound

ParameterSpeciesAssayResultCitation
P2X7 Receptor Affinity (pKi) HumanRadioligand Binding7.9 ± 0.07[1][5]
RatRadioligand Binding8.7 ± 0.07[1]
IL-1β Release Inhibition (pIC50) Human Whole BloodIL-1β Release Assay6.7 ± 0.07[1][5]
Human MonocytesIL-1β Release Assay7.5 ± 0.07[1][5]
Rat MicrogliaIL-1β Release Assay7.1 ± 0.1[1][5]
In Vivo Target Engagement (Brain EC50) RatEx vivo Autoradiography78 ± 19 ng/mL[1][5]
Efficacy in Forced Swim Test RatBehavioral ModelNo effect[5][6]
Efficacy in Amphetamine-Induced Hyperactivity RatBehavioral ModelAttenuation[5][7]
Efficacy in Neuropathic Pain Model RatBehavioral ModelModest, significant efficacy[5]

Table 2: Clinical Efficacy of Non-Pharmacological Interventions for Depression

InterventionStudy PopulationPrimary Outcome MeasureKey FindingCitation
Cognitive Behavioral Therapy (CBT) Adults with DepressionDepression Severity (Standardized Mean Difference)Moderate to large effect vs. control (g=0.79)[10]
Adults with Treatment-Resistant DepressionResponse Rate (≥50% symptom reduction)43% (CBT + usual care) vs. 27% (usual care) at 46 months[19]
Exercise Adults with Mild to Moderate MDDDepression Severity (Hamilton Rating Scale for Depression)Exercise as effective as medication at 16 weeks[12]
Adults with MDDDepression Severity (Hedges' g)Moderate reduction vs. active controls (g = -0.62 for walking/jogging)[13]
Transcranial Direct Current Stimulation (tDCS) Adults with Acute Depressive EpisodesResponse Rate30.9% (active tDCS) vs. 18.9% (sham)[17]
Adults with Acute Depressive EpisodesRemission Rate19.9% (active tDCS) vs. 11.7% (sham)[17]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates JNJ This compound JNJ->P2X7R Casp1 Caspase-1 NLRP3->Casp1 Cleaves pro-Caspase-1 to IL1b IL-1β (released) Casp1->IL1b Cleaves pro-IL-1β to proIL1b pro-IL-1β

Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Cognitive Behavioral Therapy (CBT) Clinical Trial

CBT_Workflow cluster_screening Screening & Recruitment cluster_randomization Randomization cluster_intervention Intervention Arms cluster_followup Follow-up P1 Patient Recruitment (MDD Diagnosis) P2 Informed Consent P1->P2 P3 Baseline Assessment (e.g., BDI, HAM-D) P2->P3 R1 Random Assignment P3->R1 I1 CBT Group (e.g., 8-16 sessions) R1->I1 I2 Control Group (e.g., Treatment as Usual) R1->I2 F1 Post-Treatment Assessment I1->F1 I2->F1 F2 Long-Term Follow-up (e.g., 6, 12 months) F1->F2

Caption: A typical experimental workflow for a randomized controlled trial of CBT for depression.

Experimental Workflow: Exercise Intervention Clinical Trial

Exercise_Workflow cluster_setup Setup cluster_intervention Intervention cluster_assessment Assessment S1 Participant Recruitment (Mild to Moderate MDD) S2 Baseline Fitness & Depression Assessment S1->S2 R2 Randomization S2->R2 E1 Exercise Group (e.g., 3-5 sessions/week) R2->E1 E2 Control Group (e.g., Stretching, Placebo) R2->E2 A1 Weekly/Bi-weekly Depression Monitoring E1->A1 E2->A1 A2 End of Intervention Assessment A1->A2

Caption: A generalized experimental workflow for an exercise intervention trial in depression.

Experimental Workflow: tDCS Clinical Trial

tDCS_Workflow cluster_initiation Initiation cluster_treatment Treatment Phase cluster_evaluation Evaluation T1 Recruitment of Patients with MDD T2 Baseline Symptom & Safety Assessment T1->T2 R3 Randomization (Double-Blind) T2->R3 TDCS1 Active tDCS (e.g., 2mA, 20-30 min) R3->TDCS1 TDCS2 Sham tDCS R3->TDCS2 EV1 Post-Intervention Assessment (Depression Scales) TDCS1->EV1 TDCS2->EV1 EV2 Follow-up Assessments EV1->EV2

Caption: A standard experimental workflow for a sham-controlled tDCS trial for depression.

Experimental Protocols

This compound: Preclinical Assessment
  • In Vitro Assays:

    • Radioligand Binding: Competition binding assays were used with radiolabeled P2X7 antagonists to determine the binding affinity (Ki) of this compound for human and rat P2X7 receptors expressed in recombinant cell lines.[1]

    • IL-1β Release Assay: Human whole blood, isolated human monocytes, or rat primary microglia were stimulated with a P2X7 agonist (e.g., BzATP) in the presence of varying concentrations of this compound. The concentration of released IL-1β was measured by ELISA to determine the pIC50.[1][5]

  • In Vivo Models:

    • Forced Swim Test (Rat): Rats were administered this compound or vehicle and then placed in a cylinder of water. The duration of immobility was recorded as a measure of depressive-like behavior.[5][6]

    • Amphetamine-Induced Hyperactivity (Rat): Rats were treated with this compound or vehicle prior to an injection of amphetamine. Locomotor activity was then measured to assess the compound's potential anti-manic effects.[5][7]

Non-Pharmacological Interventions: Clinical Trial Protocols
  • Cognitive Behavioral Therapy (CBT):

    • Study Design: A randomized controlled trial comparing CBT plus usual care (including antidepressants) to usual care alone in patients with treatment-resistant depression.[19]

    • Intervention: Participants in the CBT group received 12-18 individual sessions with a trained therapist. The therapy focused on identifying and modifying negative automatic thoughts and maladaptive behaviors.[9][20]

    • Outcome Measures: The primary outcome was the Beck Depression Inventory (BDI) score at multiple follow-up points.[20]

  • Exercise:

    • Study Design: A randomized controlled trial comparing a supervised exercise intervention to medication (sertraline) and a combined exercise and medication group in adults with major depressive disorder.[12]

    • Intervention: The exercise group engaged in aerobic exercise (e.g., treadmill, stationary bike) three times per week for 16 weeks at a target intensity of 70-85% of heart rate reserve.[12]

    • Outcome Measures: The primary outcome was the Hamilton Rating Scale for Depression (HAM-D) score at 16 weeks.[12]

  • Transcranial Direct Current Stimulation (tDCS):

    • Study Design: An individual patient data meta-analysis of randomized, sham-controlled trials of tDCS for acute depressive episodes.[17]

    • Intervention: Active tDCS typically involved the application of a 1-2 mA current for 20-30 minutes per session over the dorsolateral prefrontal cortex for 10-20 sessions. The sham condition involved a brief period of stimulation to mimic the sensation of active tDCS.[17][18]

    • Outcome Measures: Primary outcomes were response rates (≥50% reduction in depression scores) and remission rates (e.g., HAM-D score ≤7).[17]

Conclusion

This compound is a potent preclinical P2X7 receptor antagonist with a clear mechanism of action related to the inhibition of neuroinflammation. While it has shown efficacy in preclinical models of mania and neuropathic pain, its potential as an antidepressant is not supported by initial preclinical screening in a standard model.[5][6] However, the broader class of P2X7 antagonists continues to be explored for mood disorders, with other compounds advancing to clinical trials.[1][2][8]

In contrast, non-pharmacological interventions such as CBT, exercise, and tDCS have a substantial body of clinical evidence supporting their efficacy and are established treatment options for depression.[10][13][17] These interventions offer different modalities of treatment, from psychotherapy to physical activity and neuromodulation, providing a range of options for patients.

For researchers and drug development professionals, this comparison highlights the high bar for novel pharmacological agents to demonstrate a meaningful clinical benefit over well-established and effective non-pharmacological approaches. Future research on P2X7 antagonists for depression may benefit from focusing on patient populations with evidence of neuroinflammation to potentially enrich for responders and demonstrate a clearer clinical signal.

References

Independent Validation of Published JNJ-47965567 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the P2X7 receptor antagonist JNJ-47965567 with other relevant alternatives, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's performance.

Introduction

This compound is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including neuroinflammation, chronic pain, and mood disorders.[1][2] This document summarizes key quantitative data from published studies to allow for a direct comparison of this compound with other P2X7 antagonists and details the experimental protocols utilized in these studies.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound and comparable P2X7 receptor antagonists.

Table 1: In Vitro Affinity and Potency of P2X7 Receptor Antagonists

CompoundSpeciesAssayParameterValueReference
This compound HumanRadioligand BindingpKᵢ7.9 ± 0.07[1]
RatRadioligand BindingpKᵢ8.7 ± 0.07[1]
HumanIL-1β Release (Whole Blood)pIC₅₀6.7 ± 0.07[1]
HumanIL-1β Release (Monocytes)pIC₅₀7.5 ± 0.07[1]
RatIL-1β Release (Microglia)pIC₅₀7.1 ± 0.1[1]
RatCalcium Flux (Astrocytes)pIC₅₀7.5 ± 0.4[1]
MurineEthidium⁺ Uptake (J774 Macrophages)IC₅₀54 ± 24 nM[3]
A-804598HumanRadioligand BindingpKᵢ8.0 ± 0.04[1]
RatRadioligand BindingpKᵢ8.8 ± 0.06[1]
AZ-10606120HumanRadioligand BindingpKᵢ8.5 ± 0.08[1]
RatRadioligand BindingpKᵢ8.0 ± 0.08[1]
A-438079HumanRadioligand BindingpKᵢ7.1 ± 0.08[1]
RatRadioligand BindingpKᵢ6.7 ± 0.1[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Amphetamine-induced hyperactivityRat30 mg·kg⁻¹Attenuated hyperactivity[1]
Neuropathic painRat30 mg·kg⁻¹Modest, yet significant efficacy[1]
Bz-ATP induced IL-1β release in brainRat30-100 mg·kg⁻¹ (s.c.)Attenuated IL-1β release[4]
Amyotrophic Lateral Sclerosis (SOD1G93A mice)Mouse30 mg/kg (thrice weekly from onset)No impact on weight loss, clinical score, motor coordination, or survival[3]
Amyotrophic Lateral Sclerosis (SOD1G93A female mice)Mouse30 mg/kg (4 times per week from pre-onset)Delayed disease onset, reduced body weight loss, and improved motor coordination[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (pKᵢ) of the compound to the P2X7 receptor.

  • Method: Membranes from 1321N1 cells stably expressing either human or rat P2X7 receptors were used.[4] The assay was performed in a competitive binding format using a radiolabeled P2X7 antagonist. The ability of increasing concentrations of the test compound (e.g., this compound) to displace the radioligand from the receptor was measured. The data was then used to calculate the inhibitor constant (Kᵢ), which was expressed as its negative logarithm (pKᵢ).

2. IL-1β Release Assay

  • Objective: To measure the functional potency (pIC₅₀) of the compound in blocking P2X7-mediated IL-1β release.

  • Method:

    • Human Whole Blood/Monocytes: Freshly isolated human whole blood or monocytes were first primed with lipopolysaccharide (LPS).[1] Following priming, the cells were incubated with varying concentrations of the P2X7 antagonist before being stimulated with the P2X7 agonist Bz-ATP to induce IL-1β release.[1]

    • Rat Microglia: Primary cultures of rat microglia were used.[1] Similar to the human cell-based assays, the microglia were primed with LPS and then treated with the antagonist before stimulation with Bz-ATP.

    • Quantification: The concentration of IL-1β in the supernatant was determined using an enzyme-linked immunosorbent assay (ELISA). The pIC₅₀ value was calculated from the concentration-response curve of the antagonist.

3. Calcium Flux Assay

  • Objective: To assess the ability of the compound to inhibit P2X7-mediated calcium influx.

  • Method: Primary cultures of rat astrocytes were loaded with a calcium-sensitive fluorescent dye.[1] The cells were then pre-incubated with the P2X7 antagonist at various concentrations. The change in intracellular calcium concentration upon stimulation with a P2X7 agonist was measured using a fluorescence plate reader. The pIC₅₀ was determined from the inhibition of the calcium response.

4. In Vivo Models

  • Amphetamine-Induced Hyperactivity: Rats were administered this compound prior to the administration of amphetamine. Locomotor activity was then monitored to assess the effect of the compound on hyperactivity.[1]

  • Neuropathic Pain Model: A rat model of neuropathic pain was utilized to evaluate the analgesic efficacy of this compound.[1]

  • SOD1G93A Mouse Model of ALS: Transgenic SOD1G93A mice, which exhibit a progressive neurodegenerative disease resembling Amyotrophic Lateral Sclerosis (ALS), were used.[3][5] this compound was administered intraperitoneally, and various parameters such as body weight, motor coordination (rotarod performance), clinical score, disease onset, and survival were monitored.[3][5]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP, leading to the release of the pro-inflammatory cytokine IL-1β. This compound acts as an antagonist at the P2X7 receptor, blocking these downstream effects.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway for IL-1β Release ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Channel JNJ47965567 This compound JNJ47965567->P2X7R inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B cleaves pro-IL-1β to pro_IL1B Pro-IL-1β pro_IL1B->IL1B

Caption: P2X7 receptor activation by ATP leads to IL-1β release.

Experimental Workflow for P2X7 Antagonist Evaluation

The diagram below outlines a typical experimental workflow for the in vitro and in vivo characterization of a P2X7 receptor antagonist like this compound.

Experimental_Workflow General Workflow for P2X7 Antagonist Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - pKᵢ) Functional Functional Assays (Potency - pIC₅₀) PK Pharmacokinetics (Brain Penetration) Binding->PK Calcium Calcium Flux Assay Functional->Calcium IL1B_release IL-1β Release Assay Functional->IL1B_release TE Target Engagement (ex vivo autoradiography) PK->TE Efficacy Efficacy Models (e.g., Pain, Neuroinflammation) TE->Efficacy Start Compound Synthesis (this compound) Start->Binding

Caption: Workflow for P2X7 antagonist characterization.

References

JNJ-47965567: A New Generation P2X7 Inhibitor with Superior Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-47965567, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and brain penetration. These characteristics position it as a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for the development of new therapeutics.

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] This has made the P2X7 receptor an attractive target for drug development. However, the translation of preclinical findings has been hampered by the poor pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.

Enhanced Potency and Cross-Species Activity

A significant hurdle in the development of P2X7-targeting drugs has been the lack of antagonists with comparable high affinity for both human and rodent receptors, which is crucial for the validation of therapeutic hypotheses in animal models.[3] this compound effectively addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors, with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable translation of preclinical data from rat models to human clinical scenarios.

In comparative studies, this compound has shown a potent inhibitory profile, comparable or superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]

CompoundHuman P2X7 Affinity (pKi)Rat P2X7 Affinity (pKi)Human P2X7 Potency (pIC50)
This compound 7.9 ± 0.07 [3][5]8.7 ± 0.07 [3][4]8.3 [6][7]
A-8045988.0 ± 0.04[3]8.8 ± 0.06[3]-
AZ-106061208.5 ± 0.08[3]8.0 ± 0.08[3]-
A-4380797.1 ± 0.08[3]6.7 ± 0.1[3]-

Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented as mean ± SEM. pKi values were determined by radioligand binding assays, and pIC50 values were determined by functional assays measuring inhibition of agonist-induced responses.[3][5][6][7]

Superior Selectivity and Central Nervous System Penetration

This compound demonstrates high selectivity for the P2X7 receptor. When tested against a panel of other receptors, ion channels, and transporters, no significant off-target activity was observed at a concentration of 1 μM.[3] This high degree of selectivity is crucial for minimizing potential side effects and ensuring that the observed pharmacological effects are directly attributable to P2X7 inhibition.

A key advantage of this compound is its ability to penetrate the blood-brain barrier, a critical feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain EC50 of 78 ± 19 ng·mL−1.[3][5] This central permeability is a significant improvement over many earlier P2X7 inhibitors, which were often limited by poor brain penetration.

Functional Efficacy in Preclinical Models

The functional consequences of this compound's potent and selective P2X7 antagonism have been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-1β from human whole blood, human monocytes, and rat primary microglia in a concentration-dependent manner.[3][4][5]

SystemThis compound Potency (pIC50)
Human Whole Blood (IL-1β release)6.7 ± 0.07[3][4][5]
Human Monocytes (IL-1β release)7.5 ± 0.07[3][4][5]
Rat Microglia (IL-1β release)7.1 ± 0.1[3][4][5]
Rat Astrocytes (Calcium flux)7.5 ± 0.4[3]

Table 2: Functional Potency of this compound in Native Systems. Data are presented as mean ± SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1β release or calcium flux.[3][4][5]

Furthermore, in rodent models, this compound has shown efficacy in attenuating amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a model of neuropathic pain.[3][5] More recent studies have also explored its potential in models of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and improved motor performance in female mice.[1][9]

Experimental Protocols

Radioligand Binding Assay for P2X7 Receptor Affinity

This assay is used to determine the binding affinity of a compound for the P2X7 receptor. Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) is calculated.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing P2X7 receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspend membrane pellet in buffer centrifugation->resuspension incubation Incubate membranes with [3H]-ligand and test compound resuspension->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration scintillation Quantify radioactivity by scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis

Workflow for Radioligand Binding Assay.
IL-1β Release Assay

This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-1β release from immune cells. Cells such as human peripheral blood mononuclear cells (PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. The cells are then pre-incubated with the test compound before being stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature IL-1β released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective cation channel.[1] This results in an influx of Ca2+ and Na+ and an efflux of K+. The sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which allows the passage of larger molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell, propagating the inflammatory response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na+, Ca2+ influx K+ efflux P2X7R->Ion_Flux Induces JNJ This compound JNJ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1B Pro-IL-1β Casp1->pro_IL1B Cleaves IL1B Mature IL-1β (Released) pro_IL1B->IL1B

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JNJ-47965567 (Aticaprant)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of JNJ-47965567, also known as Aticaprant. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant. Therefore, meticulous handling and disposal are mandatory.

I. Hazard Profile and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile and to don the appropriate Personal Protective Equipment (PPE).

Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.

II. Step-by-Step Disposal Procedures

The following procedures are designed to provide a clear, step-by-step guide for the disposal of this compound in various forms.

A. Disposal of Solid this compound Waste

  • Segregation:

    • Solid this compound waste, including unused or expired product, must be segregated from other laboratory waste streams.

    • It should be classified as a hazardous chemical waste.

  • Containerization:

    • Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • The label should include the full chemical name ("this compound" or "Aticaprant"), the hazard pictograms (e.g., skull and crossbones, exclamation mark), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1]

    • Keep the container closed except when adding waste.[1][2]

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]

    • Do not dispose of solid this compound in the regular trash or down the drain.[2][4]

B. Disposal of Contaminated Labware and PPE

  • Segregation:

    • All labware (e.g., vials, pipette tips, beakers) and PPE (e.g., gloves, disposable lab coats) that have come into contact with this compound are considered hazardous waste.[5]

    • These items must be segregated from non-hazardous lab trash.

  • Containerization:

    • Place contaminated items in a designated hazardous waste container, separate from liquid waste.

    • For sharps (e.g., needles, contaminated glass), use a designated sharps container that is puncture-resistant and leak-proof.

  • Decontamination of Reusable Labware:

    • If labware is to be reused, it must be decontaminated.

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2]

  • Final Disposal:

    • Contaminated disposable items should be disposed of through your institution's hazardous waste program.

C. Disposal of this compound Solutions

  • Segregation:

    • Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste.

    • Do not mix with incompatible waste streams.

  • Containerization:

    • Use a sealable, chemical-resistant container for liquid waste.

    • The container must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

    • If the solution contains a flammable solvent, it must be stored in a flammable-liquids cabinet.

  • Neutralization (if applicable):

    • Due to its classification as a skin and eye irritant, neutralization of acidic or basic solutions may be necessary before disposal. However, without a specific protocol for this compound, it is recommended to dispose of the waste without chemical treatment to avoid unintended reactions.

  • Final Disposal:

    • Arrange for disposal through your institution's EHS department.

    • Under no circumstances should solutions containing this compound be poured down the sink.[2][4]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Evacuate the immediate area of the spill.

    • Alert colleagues and your laboratory supervisor.

  • Control and Contain:

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit.

    • For larger spills, or if you are unsure, contact your institution's EHS or emergency response team.

  • Cleanup:

    • Absorb liquid spills with an inert absorbent material.

    • For solid spills, carefully sweep or vacuum (with a HEPA filter) the material to avoid generating dust.

    • All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate:

    • Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.

IV. Data and Experimental Protocols

Currently, there are no publicly available experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on its known hazards and general best practices for laboratory chemical waste management.

Quantitative Data Summary

PropertyValueSource
Oral Bioavailability 25%[6]
Elimination Half-life 30-40 hours[6]
Molar Mass 418.512 g·mol−1[6]

V. Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_type Waste Type cluster_container Containerization cluster_disposal Final Disposal start Identify this compound Waste solid Solid Waste (Unused Product, Contaminated Solids) start->solid liquid Liquid Waste (Solutions, Rinsates) start->liquid labware Contaminated Labware & PPE (Glassware, Gloves, etc.) start->labware solid_container Labeled, Sealed Hazardous Waste Container solid->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid->liquid_container labware_container Labeled, Sealed Solid Waste Container (or Sharps Container) labware->labware_container disposal Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor solid_container->disposal liquid_container->disposal labware_container->disposal

References

Essential Safety and Operational Guide for Handling JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling, Storage, and Disposal of JNJ-47965567.

This guide provides immediate and essential safety protocols for this compound, a selective P2X7 antagonist. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity. The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance at all times.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in solid or solution form.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved safety glasses with side shields or safety goggles.Protects against splashes, aerosols, and airborne particles.
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal absorption. Double-gloving is recommended for prolonged handling or when working with solutions.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Minimizes risk of inhalation.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

In Case of a Spill: Evacuate the area. Wear full protective equipment, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Ventilate and wash the spill site after material pickup is complete.

Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus to prevent contact with toxic fumes.

Handling and Storage Protocol

Proper handling and storage are essential to maintain the compound's stability and prevent contamination.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not ingest, inhale, or allow contact with skin and eyes.[1]

  • Wash hands and exposed skin thoroughly after handling.[1]

  • Aqueous solutions are not recommended for storage for more than one day.[1]

Storage:

  • Store in a tightly sealed container.

  • Protect from light and moisture.

  • Recommended long-term storage for the solid compound is at -20°C.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment or enter sewer systems.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 488.6 g/mol Cayman Chemical
Formulation Crystalline solidCayman Chemical
Long-term Storage -20°CCayman Chemical
Stability ≥ 4 years (at -20°C)Cayman Chemical
Solubility (DMSO) ~30 mg/mLCayman Chemical
Solubility (Ethanol) ~12.5 mg/mLCayman Chemical

Procedural Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal receive Receive Compound log Log in Inventory receive->log store Store at -20°C log->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_solid Dispose of Solid Waste (Hazardous) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Hazardous) decontaminate->dispose_liquid remove_ppe Remove PPE decontaminate->remove_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.